Ethyl 6-chloro-1H-indazole-3-carboxylate
Description
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Properties
IUPAC Name |
ethyl 6-chloro-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2/c1-2-15-10(14)9-7-4-3-6(11)5-8(7)12-13-9/h3-5H,2H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODNWYEBPQBUTHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC2=C1C=CC(=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70680010 | |
| Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-23-2 | |
| Record name | Ethyl 6-chloro-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70680010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 6-chloro-1H-indazole-3-carboxylate
Executive Summary: Ethyl 6-chloro-1H-indazole-3-carboxylate is a halogenated heterocyclic compound featuring a core indazole scaffold, a structure of significant interest in medicinal chemistry. Its strategic substitution with a chlorine atom and an ethyl carboxylate group makes it a versatile synthetic intermediate for the development of novel therapeutic agents. The indazole nucleus is a privileged structure found in numerous biologically active compounds, including anti-cancer, anti-inflammatory, and anti-viral agents.[1][2][3] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development.
Compound Identification and Properties
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name: this compound
-
Synonyms: 6-chloro-1H-indazole-3-carboxylic acid ethyl ester
-
CAS Number: 885279-23-2[4]
-
Molecular Formula: C₁₀H₉ClN₂O₂[4]
-
Molecular Weight: 224.64 g/mol [4]
Physicochemical Properties
The physicochemical properties of this compound are critical for its handling, reaction optimization, and formulation. Below is a summary of its key characteristics.
| Property | Value | Source |
| Molecular Weight | 224.64 g/mol | [4] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [4] |
| Physical Form | Solid / Powder | [5] |
| Storage Temperature | Room Temperature, Sealed in Dry | [4] |
Synthesis and Mechanistic Insights
Generalized Synthetic Workflow
A plausible synthetic route begins with a chlorinated phenylhydrazine, which undergoes condensation with an α-ketoester, followed by an intramolecular cyclization (e.g., a Fischer indole-type synthesis variant) to form the indazole ring.
Below is a conceptual workflow diagram illustrating the key transformations.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CAS:885279-23-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. 6-Chloro-1H-indazole-3-carboxylic acid | 129295-31-4 [sigmaaldrich.com]
An In-Depth Technical Guide to Ethyl 6-chloro-1H-indazole-3-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 6-chloro-1H-indazole-3-carboxylate is a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its rigid bicyclic indazole core, substituted with a reactive chlorine atom and an ethyl ester group, provides a versatile scaffold for the synthesis of a diverse range of complex molecules with potential therapeutic applications. The indazole nucleus is a well-established pharmacophore found in numerous biologically active compounds, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial properties. This guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthetic protocol, and an exploration of its reactivity and potential applications in the field of drug development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development. These properties dictate its behavior in chemical reactions, its solubility in various solvent systems, and its potential for formulation into drug delivery systems.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [1] |
| Molecular Weight | 224.64 g/mol | [1] |
| CAS Number | 885279-23-2 | [1] |
| Appearance | Off-white to pale yellow solid (typical) | General knowledge |
| Melting Point | Not explicitly reported; related compounds suggest a range of 100-200 °C | Inferred from related compounds |
| Boiling Point | Not explicitly reported | Inferred from related compounds |
| Solubility | Soluble in common organic solvents such as DMF, DMSO, and chlorinated solvents. Limited solubility in water. | General knowledge |
| XLogP3 | 2.7 | [1] |
Spectral Data (Predicted and based on related structures):
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, with their chemical shifts and coupling constants influenced by the chloro and ester substituents. Signals for the ethyl group (a quartet and a triplet) will also be present.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the ten carbon atoms in the molecule, including the carbonyl carbon of the ester and the carbons of the bicyclic core.
-
Infrared (IR) Spectroscopy: The IR spectrum will likely exhibit characteristic absorption bands for the N-H stretch of the indazole ring, the C=O stretch of the ethyl ester, and C-Cl stretching vibrations.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Synthesis of this compound
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the cyclization of a suitably substituted phenylhydrazone derivative. The following protocol is a representative example based on established methodologies for indazole synthesis.
Reaction Scheme:
A plausible synthetic pathway for this compound.
Step-by-Step Protocol:
-
Esterification of 2-Amino-4-chlorobenzoic Acid:
-
To a solution of 2-amino-4-chlorobenzoic acid in ethanol, add a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product, ethyl 2-amino-4-chlorobenzoate, with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
-
-
Diazotization and Reduction to form the Hydrazine:
-
Dissolve the resulting ethyl 2-amino-4-chlorobenzoate in an acidic aqueous solution (e.g., HCl).
-
Cool the solution to 0-5 °C and add a solution of sodium nitrite dropwise to form the diazonium salt.
-
Reduce the diazonium salt in situ using a suitable reducing agent (e.g., tin(II) chloride) to yield ethyl 4-chloro-2-hydrazinylbenzoate.
-
-
Hydrazone Formation:
-
React the crude ethyl 4-chloro-2-hydrazinylbenzoate with ethyl glyoxylate in a suitable solvent (e.g., ethanol).
-
The reaction typically proceeds at room temperature or with gentle heating to form the corresponding hydrazone intermediate.
-
-
Cyclization to the Indazole Core:
-
The hydrazone intermediate can be cyclized to form the indazole ring under either acidic or basic conditions.
-
For example, heating the hydrazone in a high-boiling solvent such as acetic acid or Dowtherm A can effect cyclization.
-
Alternatively, base-catalyzed cyclization can be performed using a base like sodium ethoxide in ethanol.
-
After completion of the reaction, the product, this compound, is isolated and purified by recrystallization or column chromatography.
-
Reactivity and Synthetic Applications
The chemical reactivity of this compound is characterized by the interplay of its functional groups.
Workflow for Derivatization:
Key reaction pathways for the derivatization of this compound.
-
N-Functionalization: The nitrogen atom at the N1 position of the indazole ring is nucleophilic and can be readily alkylated or arylated using various electrophiles in the presence of a base. This allows for the introduction of diverse substituents to modulate the compound's properties.
-
Ester Manipulation: The ethyl ester at the C3 position is a versatile handle for further modifications. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a wide range of amines to form amides. This is a common strategy in drug discovery for exploring structure-activity relationships. For instance, a study in the Journal of Medicinal Chemistry describes the hydrolysis of a related methyl ester followed by amide coupling.[2]
-
Cross-Coupling Reactions: The chlorine atom at the C6 position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions enable the introduction of aryl, alkynyl, and amino groups, respectively, providing access to a vast chemical space for the synthesis of novel compounds.
Applications in Drug Discovery
The indazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a key intermediate in the synthesis of numerous compounds with therapeutic potential. Its derivatives have been investigated for a variety of biological targets. For example, substituted 1-benzyl-1H-indazole-3-carboxylic acids and their derivatives have been explored for their pharmacological properties.[3]
The ability to functionalize the indazole at multiple positions (N1, C3, and C6) makes this scaffold particularly attractive for generating libraries of compounds for high-throughput screening and lead optimization in drug discovery programs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in organic synthesis and medicinal chemistry. Its unique combination of a privileged indazole core with multiple points for diversification makes it an important tool for the development of novel therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a representative synthetic protocol, and its key applications, offering a valuable resource for researchers and scientists in the field of drug discovery.
References
- Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. (2023). [Link]
- Substituted 1-benzyl-1h-indazole-3-carboxylic acids and derivatives thereof.
- Ethyl 6-chloro-1H-indazole-3-carboxyl
Sources
An In-depth Technical Guide to the Physical Properties of Ethyl 6-chloro-1H-indazole-3-carboxylate
Authored for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: Contextualizing Ethyl 6-chloro-1H-indazole-3-carboxylate
The indazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] this compound (CAS No. 885279-23-2) is a key derivative within this class. It serves not as an end-product therapeutic itself, but as a crucial intermediate—a versatile molecular building block for the synthesis of more complex, biologically active compounds.[2][3] The strategic placement of the chloro group at the 6-position and the ethyl carboxylate at the 3-position provides distinct points for further chemical modification, making a thorough understanding of its physical and chemical properties essential for its effective use in drug discovery and development pipelines.
This guide provides a detailed examination of the core physical properties of this compound, grounded in established analytical techniques. The methodologies are presented not merely as instructions, but as self-validating systems designed to ensure the identity, purity, and consistency of the material—a prerequisite for any successful research endeavor.
Core Physicochemical Data
The fundamental properties of a compound dictate its handling, storage, and reactivity. The data for this compound are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [4] |
| CAS Number | 885279-23-2 | [4][5] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [4][5] |
| Molecular Weight | 224.64 g/mol | [4][5] |
| Appearance | White to off-white or yellow solid/powder | Inferred from related bromo- and non-halogenated analogs.[6][7] |
| Melting Point | Data not consistently reported. The parent compound, ethyl 1H-indazole-3-carboxylate, melts at 133-134 °C.[6] | |
| Boiling Point | Not experimentally determined in available literature. High boiling point expected due to molecular weight and polar functional groups. | |
| Solubility | Insoluble in water. Soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), Ethyl Acetate (EtOAc), and Tetrahydrofuran (THF).[2][6][8] | |
| Storage | Sealed in a dry environment at room temperature or refrigerated (0-8°C) for long-term stability. | [3][5][7] |
Structural Elucidation and Spectroscopic Profile
Confirming the structural integrity of a chemical intermediate is paramount. A combination of spectroscopic techniques provides a comprehensive "fingerprint" of the molecule, ensuring its identity and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: NMR is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. ¹H NMR identifies the chemical environment of hydrogen atoms, while ¹³C NMR maps the carbon skeleton. The choice of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) is critical as it is invisible in the ¹H NMR spectrum, preventing interference with the analyte signals.[8][9]
Expected ¹H NMR Signals (in DMSO-d₆, 400 MHz):
-
~13.9 ppm (singlet, 1H): This downfield signal is characteristic of the acidic N-H proton of the indazole ring.[2]
-
~8.2-7.5 ppm (multiplets, 3H): These signals correspond to the three protons on the aromatic portion of the indazole ring. The specific splitting patterns and chemical shifts are influenced by the electron-withdrawing chloro and carboxylate groups.
-
~4.4 ppm (quartet, 2H): This signal represents the -CH₂- protons of the ethyl ester, split into a quartet by the adjacent methyl group.
-
~1.4 ppm (triplet, 3H): This signal represents the -CH₃ protons of the ethyl ester, split into a triplet by the adjacent methylene group.
Expected ¹³C NMR Signals (in DMSO-d₆, 100 MHz):
-
~163 ppm: Carbonyl carbon (C=O) of the ethyl ester.
-
~141-110 ppm: A series of signals corresponding to the carbons of the indazole aromatic ring.
-
~61 ppm: Methylene carbon (-CH₂-) of the ethyl ester.
-
~14 ppm: Methyl carbon (-CH₃) of the ethyl ester.
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy is a rapid and reliable method for identifying the presence of specific functional groups. Each group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. This technique is ideal for confirming the key structural motifs of the target compound. A common and effective sample preparation method is creating a potassium bromide (KBr) pellet to hold the solid sample in the path of the IR beam.[2][10]
Expected Characteristic Absorption Bands (cm⁻¹):
-
~3300-3100 cm⁻¹: A broad peak corresponding to the N-H stretching vibration of the indazole ring.[10]
-
~2980 cm⁻¹: C-H stretching from the aliphatic ethyl group.
-
~1720 cm⁻¹: A strong, sharp peak characteristic of the C=O (carbonyl) stretch of the ester functional group.[8]
-
~1620, 1470 cm⁻¹: C=C stretching vibrations within the aromatic ring system.
-
~800-700 cm⁻¹: C-Cl stretching vibration.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the exact molecular weight of a compound, serving as a definitive confirmation of its elemental formula. For this compound, high-resolution mass spectrometry (HRMS) using a technique like electrospray ionization (ESI) is ideal.[8] A key feature to look for is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic M+ and M+2 peak pattern with an approximate intensity ratio of 3:1, which is a powerful diagnostic tool for confirming the presence of a single chlorine atom.
Expected Mass Spectrum Data:
-
[M+H]⁺: ~225.0425 Da (for the C₁₀H₁₀ClN₂O₂⁺ ion)
-
Isotopic Pattern: A prominent peak at m/z ≈ 225 and a smaller peak at m/z ≈ 227, with the relative intensity of the latter being approximately one-third that of the former.
Self-Validating Experimental Protocols
The following protocols are designed to be robust and reproducible, providing trustworthy data on the physical properties of the compound.
Protocol for Melting Point Determination
Trustworthiness: The melting point is a sensitive indicator of purity. A pure crystalline solid will melt over a sharp, narrow range (typically < 2 °C). Impurities depress and broaden the melting range. This protocol ensures an accurate and reproducible measurement.
Methodology:
-
Sample Preparation: Ensure the sample is completely dry by placing it under a high vacuum for several hours. Grind the crystalline solid into a fine, uniform powder using a mortar and pestle.
-
Capillary Loading: Tap the open end of a glass capillary tube into the powder. Invert the tube and tap the sealed end gently on a hard surface to pack the powder down to a height of 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of a calibrated digital melting point apparatus.
-
Measurement: Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point.
-
Fine Measurement: Once within 20 °C of the expected melting point, reduce the ramp rate to 1-2 °C/min to ensure thermal equilibrium.
-
Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂). The melting range is T₁ - T₂.
Caption: Workflow for accurate melting point determination.
Protocol for Qualitative Solubility Assessment
Trustworthiness: Understanding a compound's solubility is critical for choosing appropriate solvents for reactions, purification, and formulation. This protocol provides a systematic and consistent method for qualitative assessment.
Methodology:
-
Preparation: Weigh approximately 10 mg of this compound into separate, labeled small test tubes or vials.
-
Solvent Addition: To the first vial, add the test solvent (e.g., deionized water) dropwise (approx. 0.1 mL increments) using a calibrated pipette.
-
Mixing: After each addition, vortex or agitate the vial vigorously for 30 seconds.
-
Observation: Visually inspect the solution against a contrasting background. Note if the solid dissolves completely.
-
Documentation: Continue adding solvent up to a total volume of 1 mL. Record the outcome as "Soluble," "Sparingly Soluble," or "Insoluble."
-
Repeat: Repeat steps 2-5 for a panel of relevant solvents (e.g., Ethanol, DMSO, Dichloromethane, Ethyl Acetate, Hexane).
Caption: Logical workflow for qualitative solubility testing.
References
- PubChem Compound Summary for CID 51358537, this compound.
- Supporting Information for Synthesis of Dihydropyrimidinones. The Royal Society of Chemistry. [Link]
- Supporting Information for Synthesis of 1H-indazoles. Wiley-VCH. [Link]
- PubChem Compound Summary for CID 78251, ethyl 1H-indazole-3-carboxylate.
- 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure. [Link]
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2012, 4(3):1311-1316. [Link]
- Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health (NIH). [Link]
- Supporting information for Multicomponent Reactions. The Royal Society of Chemistry. [Link]
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. [Link]
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- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. This compound | C10H9ClN2O2 | CID 51358537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - CAS:885279-23-2 - Sunway Pharm Ltd [3wpharm.com]
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- 10. rsc.org [rsc.org]
An In-Depth Technical Guide to the Solubility Profile of Ethyl 6-chloro-1H-indazole-3-carboxylate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Foreword: The Crucial Role of Solubility in Drug Discovery
In the landscape of modern drug development, the intrinsic properties of a new chemical entity (NCE) are the bedrock upon which its therapeutic potential is built. Among these, solubility stands as a paramount physical characteristic, profoundly influencing a compound's journey from a laboratory curiosity to a life-saving therapeutic. Poor solubility can cast a long shadow over the developmental pathway, leading to challenges in formulation, diminished bioavailability, and ultimately, the potential failure of an otherwise promising candidate. This guide is dedicated to a comprehensive exploration of the solubility of ethyl 6-chloro-1H-indazole-3-carboxylate, a member of the indazole class of compounds which are of significant interest in medicinal chemistry for their diverse biological activities.[1] This document will serve as a technical resource for researchers, providing a foundational understanding of solubility, detailed methodologies for its determination, and insights into the practical implications for drug development.
Physicochemical Properties of this compound
A thorough understanding of a compound's physicochemical properties is the first step in predicting its solubility behavior.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | PubChem[2] |
| Molecular Weight | 224.64 g/mol | PubChem[2] |
| XLogP3 | 2.7 | PubChem[2] |
| CAS Number | 885279-23-2 | PubChem[2] |
The calculated XLogP3 value of 2.7 suggests that this compound possesses a moderate degree of lipophilicity, which may indicate a preference for organic solvents over aqueous media.
The Duality of Solubility: Thermodynamic vs. Kinetic
In the realm of pharmaceutical sciences, solubility is not a singular concept. It is crucial to distinguish between two key types of solubility measurements: thermodynamic and kinetic.[3]
-
Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a given temperature when the solid and solution phases are in equilibrium.[4] This value is independent of time once equilibrium is reached and is a critical parameter for understanding the intrinsic dissolution properties of a drug substance. The "gold standard" for determining thermodynamic solubility is the shake-flask method.[5]
-
Kinetic Solubility: This measures the concentration of a compound at the point of precipitation from a supersaturated solution, often generated by adding a concentrated stock solution in an organic solvent (like DMSO) to an aqueous buffer.[6][7] Kinetic solubility is a high-throughput screening method widely used in early drug discovery to quickly assess the solubility of a large number of compounds.[7] It is important to note that kinetic solubility values are often higher than thermodynamic solubility values.[3]
Methodologies for Solubility Determination
Accurate and reproducible solubility data is contingent on robust experimental design. The following sections provide detailed protocols for the determination of both thermodynamic and kinetic solubility.
Thermodynamic Solubility Determination: The Shake-Flask Method
This method is considered the definitive approach for measuring equilibrium solubility.[5]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., purified water, phosphate-buffered saline pH 7.4, methanol, ethanol) in a sealed, inert container (e.g., glass vial).[4][5] A five-fold excess of the estimated required solid is a good starting point.[4]
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium.[4][5] This can range from 24 to 72 hours, and preliminary experiments may be needed to determine the optimal equilibration time.[4][5]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by filtration through a chemically inert filter (e.g., 0.22 µm PTFE syringe filter) that does not adsorb the compound.[7]
-
Quantification: Accurately dilute the clear filtrate with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[8]
-
Data Analysis: Construct a calibration curve using standard solutions of the compound with known concentrations to ensure accurate quantification of the solubility.[8]
Workflow for Thermodynamic Solubility Determination:
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility Determination: High-Throughput Screening Assay
This method is ideal for the rapid assessment of solubility in early-stage drug discovery.[6][7]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.[3][6]
-
Assay Plate Preparation: Dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[6]
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to each well to achieve the target final compound concentration and a low final DMSO concentration (typically ≤1%).[3]
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) with gentle shaking for a defined period, typically 1 to 2 hours.[9]
-
Precipitate Removal: Separate any precipitated compound by filtration using a solubility filter plate.[6]
-
Analysis: Analyze the concentration of the dissolved compound in the filtrate using a plate-based reader for UV absorbance or by transferring the filtrate to another plate for HPLC-UV analysis.[10]
Workflow for Kinetic Solubility Determination:
Caption: Workflow for Kinetic Solubility Determination.
Solubility Data for this compound
| Solvent | Temperature (°C) | Thermodynamic Solubility (µg/mL) | Kinetic Solubility (µM) |
| Water | 25 | Requires experimental determination | Requires experimental determination |
| PBS (pH 7.4) | 25 | Requires experimental determination | Requires experimental determination |
| Methanol | 25 | Requires experimental determination | Requires experimental determination |
| Ethanol | 25 | Requires experimental determination | Requires experimental determination |
| DMSO | 25 | Requires experimental determination | Requires experimental determination |
Discussion and Implications for Drug Development
The structural features of this compound, including the indazole core, the chloro substituent, and the ethyl ester group, will collectively influence its solubility profile. Based on the calculated XLogP3 of 2.7, it is anticipated that the compound will exhibit limited aqueous solubility. This has several important implications for its development as a potential therapeutic agent:
-
Formulation Challenges: Low aqueous solubility can make it difficult to develop simple aqueous formulations for preclinical and clinical studies. This may necessitate the use of solubility-enhancing excipients such as co-solvents, surfactants, or cyclodextrins.
-
Bioavailability: For orally administered drugs, poor solubility can be a major barrier to absorption, leading to low and variable bioavailability.
-
In Vitro Assays: In biological screening assays, low solubility can lead to compound precipitation in the assay medium, resulting in inaccurate and misleading data.
Strategies to address potential solubility issues for this compound could include salt formation (if the compound has an ionizable group), particle size reduction (micronization or nanosizing), or the use of advanced formulation technologies such as solid dispersions or lipid-based formulations.
Safety, Handling, and Storage
For safe handling of this compound, it is essential to consult the Safety Data Sheet (SDS). General precautions include:
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
While specific experimental solubility data for this compound remains to be published, this guide provides a comprehensive framework for its determination and interpretation. A thorough understanding and characterization of its solubility are indispensable for advancing this compound through the drug discovery and development pipeline. The methodologies and insights presented herein are intended to empower researchers to generate high-quality solubility data and make informed decisions to unlock the full therapeutic potential of this and other promising indazole derivatives.
References
- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013).
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.).
- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. (2018).
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A Technical Guide to the Spectral Characteristics of Ethyl 6-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the expected spectral characteristics of Ethyl 6-chloro-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from structurally analogous compounds, to predict its spectral features. This guide is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in a research and development setting.
Introduction
This compound belongs to the indazole class of bicyclic heteroaromatic compounds, which are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The indazole core is a key pharmacophore in numerous therapeutic agents. The title compound, featuring a chlorine substituent at the 6-position and an ethyl carboxylate at the 3-position, presents a unique substitution pattern with potential for novel pharmacological properties. Accurate interpretation of its spectral data is paramount for confirming its chemical identity and purity.
This guide provides a predictive but expert-level analysis of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. The predictions are grounded in fundamental spectroscopic principles and comparative analysis with documented spectra of closely related indazole derivatives.
Chemical Structure and Molecular Formula
-
IUPAC Name: this compound[1]
-
Molecular Formula: C₁₀H₉ClN₂O₂[1]
-
Molecular Weight: 224.64 g/mol [1]
-
CAS Number: 885279-23-2[1]
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the indazole ring, the ethyl group of the ester, and the N-H proton.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |
| NH | 13.0 - 14.0 | Broad Singlet | - | The N-H proton of indazoles is typically deshielded and appears as a broad singlet. |
| H -4 | 7.8 - 8.0 | Doublet | 8.5 - 9.0 | This proton is ortho to the electron-withdrawing ester group and part of the benzene ring. |
| H -7 | 7.6 - 7.8 | Doublet | ~1.0 | This proton is ortho to the pyrazole nitrogen and will show a small coupling to H-5. |
| H -5 | 7.2 - 7.4 | Doublet of Doublets | 8.5 - 9.0, ~1.0 | This proton is coupled to both H-4 and H-7. |
| O-CH₂ -CH₃ | 4.3 - 4.5 | Quartet | 7.0 - 7.5 | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| O-CH₂-CH₃ | 1.3 - 1.5 | Triplet | 7.0 - 7.5 | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) | Justification |
| C =O | 160 - 165 | Carbonyl carbon of the ester group. |
| C -3 | 140 - 145 | Carbon bearing the ester group in the pyrazole ring. |
| C -3a | 120 - 125 | Bridgehead carbon of the indazole ring. |
| C -4 | 125 - 130 | Aromatic carbon. |
| C -5 | 120 - 125 | Aromatic carbon. |
| C -6 | 130 - 135 | Aromatic carbon attached to the chlorine atom. |
| C -7 | 110 - 115 | Aromatic carbon. |
| C -7a | 140 - 145 | Bridgehead carbon of the indazole ring. |
| O-CH₂ -CH₃ | 60 - 65 | Methylene carbon of the ethyl ester. |
| O-CH₂-CH₃ | 14 - 15 | Methyl carbon of the ethyl ester. |
Experimental Protocol for NMR Spectroscopy
A standard protocol for acquiring high-quality NMR spectra for this compound would be as follows:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can influence chemical shifts.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[2]
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Execute HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence) to determine one-bond ¹H-¹³C correlations.
-
Run HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
Caption: Experimental workflow for NMR analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Mode |
| N-H (indazole) | 3100 - 3300 | Medium, Broad | Stretching |
| C-H (aromatic) | 3000 - 3100 | Medium | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Medium | Stretching |
| C=O (ester) | 1710 - 1730 | Strong | Stretching |
| C=N (pyrazole ring) | 1600 - 1650 | Medium | Stretching |
| C=C (aromatic) | 1450 - 1600 | Medium to Strong | Stretching |
| C-O (ester) | 1200 - 1300 | Strong | Stretching |
| C-Cl | 700 - 800 | Strong | Stretching |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrum
-
Molecular Ion (M⁺): A prominent peak is expected at m/z 224, corresponding to the molecular weight of the compound. Due to the presence of chlorine, an isotopic peak (M+2) at m/z 226 with an intensity of approximately one-third of the M⁺ peak is anticipated, which is a characteristic signature for a monochlorinated compound.
-
Major Fragmentation Pathways:
-
Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion to give a fragment at m/z 179.
-
Loss of the entire ester group (-COOCH₂CH₃) to yield a fragment at m/z 151.
-
Further fragmentation of the indazole ring structure.
-
Caption: Predicted fragmentation pathway in mass spectrometry.
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended for accurate mass measurements, which can confirm the elemental composition.
-
Data Acquisition:
-
Obtain a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain a fragmentation pattern, which can be used for structural confirmation.
-
Conclusion
This technical guide provides a comprehensive, albeit predictive, overview of the key spectral data for this compound. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectral data, along with the outlined experimental protocols, offer a robust framework for the analytical characterization of this compound. For any definitive structural elucidation and quality assessment, it is imperative that these predictions are confirmed through the acquisition and interpretation of actual experimental data. This guide serves as a foundational resource for researchers embarking on the synthesis, purification, and application of this promising indazole derivative.
References
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Sources
A Comprehensive Guide to the ¹H NMR Spectroscopic Analysis of Ethyl 6-chloro-1H-indazole-3-carboxylate
Abstract
The indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Ethyl 6-chloro-1H-indazole-3-carboxylate is a key intermediate in the synthesis of these complex molecules, making its unambiguous structural verification paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for this purpose. This in-depth guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound, designed for researchers, scientists, and drug development professionals. We will deconstruct the theoretical basis for the spectrum, present a field-proven experimental protocol, and offer a detailed, causality-driven interpretation of the spectral data, ensuring a high degree of confidence in structural elucidation.
Introduction: The Indazole Scaffold and the Imperative of Structural Integrity
The Significance of the Indazole Scaffold
Indazole and its derivatives are classified as "privileged structures" in drug discovery, frequently appearing in molecules targeting a wide array of pathologies.[1] Their unique bicyclic aromatic structure allows for versatile interactions with biological targets. Consequently, indazole-containing compounds are prominent in clinical trials for applications including oncology, anti-inflammatory, and anti-hypertensive therapies.[1]
Structural Features of this compound
The title compound, with the molecular formula C₁₀H₉ClN₂O₂, is a substituted 1H-indazole.[2][3] Its structure consists of three key regions, each containing distinct proton environments that will be resolved by ¹H NMR:
-
The Ethyl Ester Group (-COOCH₂CH₃): Attached at the C3 position.
-
The Substituted Benzene Ring: Part of the bicyclic indazole system, featuring a chlorine atom at the C6 position.
-
The Pyrazole Ring: The five-membered ring containing two adjacent nitrogen atoms, one of which bears a labile proton (N-H).
The precise arrangement and electronic influence of these groups give rise to a unique and predictable ¹H NMR fingerprint.
Caption: Molecular Structure of this compound.[2]
The Role of ¹H NMR in Structural Elucidation
¹H NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of every proton. For a synthetic intermediate like this compound, it serves two primary functions:
-
Structural Confirmation: Verifying that the target molecule has been synthesized correctly, without unintended isomers. The thermodynamically more stable 1H-indazole tautomer is the expected predominant form.[4][5]
-
Purity Assessment: Identifying and quantifying residual solvents or synthetic by-products.
This guide focuses on the first principle, providing the tools to confidently confirm the compound's identity.
Theoretical ¹H NMR Spectral Prediction
A priori analysis of the molecule's structure allows us to predict the ¹H NMR spectrum. This theoretical framework is built upon the fundamental principles of chemical shift and spin-spin coupling.
Analysis of Proton Environments
The molecule has five distinct sets of non-equivalent protons:
-
N-H: A single, exchangeable proton on the indazole ring.
-
Aromatic Protons (H4, H5, H7): Three protons on the chlorinated benzene ring.
-
Ethyl Methylene Protons (-OCH₂-): Two chemically equivalent protons.
-
Ethyl Methyl Protons (-CH₃): Three chemically equivalent protons.
Predicted Chemical Shifts (δ)
Chemical shifts are dictated by the local electronic environment. Electron-withdrawing groups (like chlorine and the carboxylate ester) "deshield" nearby protons, shifting their signals downfield (to higher ppm values), while electron-donating groups "shield" them, causing upfield shifts.[6][7]
-
N-H Proton: The indazole N-H proton is acidic and involved in hydrogen bonding. Its signal is typically found far downfield, often as a broad singlet between δ 13.0 - 14.0 ppm , particularly when using a hydrogen-bond-accepting solvent like DMSO-d₆.[4][8]
-
Aromatic Protons: These reside in the typical aromatic region (δ 7.0 - 8.5 ppm ). Their relative positions are governed by the substituents. The electron-withdrawing nature of both the C3-ester and the C6-chloro group will deshield these protons. We can predict their relative order based on proximity to these groups and the electron-donating NH group.
-
Ethyl Methylene (-OCH₂-): These protons are directly attached to an oxygen atom, which is strongly electron-withdrawing. This deshielding places their signal in the δ 4.0 - 4.5 ppm range.[9]
-
Ethyl Methyl (-CH₃): These protons are more shielded and will appear upfield, typically in the δ 1.2 - 1.5 ppm range.[9]
Predicted Spin-Spin Coupling (J) and Multiplicity
Spin-spin coupling, or J-coupling, is the interaction between non-equivalent protons through covalent bonds, resulting in the splitting of NMR signals.[10] The magnitude of the coupling constant (J), measured in Hertz (Hz), provides structural information.
-
Aromatic Couplings:
-
Ortho coupling (³J): Occurs between protons on adjacent carbons (3 bonds apart). It is the largest coupling in aromatic systems, typically 7-10 Hz .[11][12] We expect to see this between H4 and H5.
-
Meta coupling (⁴J): Occurs between protons separated by one carbon (4 bonds apart). It is significantly smaller, around 1-3 Hz . This coupling is expected between H5 and H7.
-
Para coupling (⁵J): Occurs between protons on opposite sides of the ring (5 bonds apart). It is usually negligible (<1 Hz) and often not resolved.[13]
-
-
Aliphatic Coupling:
-
Vicinal coupling (³J): The coupling between the -OCH₂- and -CH₃ protons is a classic example, with a typical value of ~7 Hz .
-
Based on these principles, we can predict the multiplicity (splitting pattern) for each signal:
-
H4: Split by H5 (ortho), appearing as a doublet (d) .
-
H5: Split by H4 (ortho) and H7 (meta), appearing as a doublet of doublets (dd) .
-
H7: Split by H5 (meta), appearing as a doublet (d) , though it may appear as a narrow singlet if the meta coupling is not resolved.
-
-OCH₂-: Split by the three -CH₃ protons (n+1 rule, 3+1=4), appearing as a quartet (q) .
-
-CH₃: Split by the two -OCH₂- protons (n+1 rule, 2+1=3), appearing as a triplet (t) .
Summary of Predicted ¹H NMR Data
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Predicted Coupling Constant(s) (J, Hz) | Integration |
| N-H | 13.0 - 14.0 | Broad Singlet (br s) | — | 1H |
| H7 | ~8.1 - 8.3 | Doublet (d) or Singlet (s) | ⁴J ≈ 1-2 Hz | 1H |
| H4 | ~7.9 - 8.1 | Doublet (d) | ³J ≈ 8-9 Hz | 1H |
| H5 | ~7.5 - 7.7 | Doublet of Doublets (dd) | ³J ≈ 8-9 Hz, ⁴J ≈ 1-2 Hz | 1H |
| -OCH₂- | 4.0 - 4.5 | Quartet (q) | ³J ≈ 7 Hz | 2H |
| -CH₃ | 1.2 - 1.5 | Triplet (t) | ³J ≈ 7 Hz | 3H |
Experimental Protocol for ¹H NMR Data Acquisition
A robust and reproducible protocol is essential for obtaining high-quality, trustworthy data. This section outlines a self-validating methodology.
Rationale for Solvent and Instrument Selection
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice for this compound.
-
Expertise: DMSO-d₆ is a polar aprotic solvent with excellent solvating power for many organic molecules, including heterocyclic systems.[14] Crucially, its ability to act as a hydrogen bond acceptor slows the chemical exchange of the acidic N-H proton, resulting in a sharper, more easily identifiable signal compared to what might be seen in CDCl₃.[15] The use of a consistent solvent is critical, as solvent effects can significantly alter chemical shifts.[16][17][18] The residual proton signal in DMSO-d₆ appears around δ 2.50 ppm, which does not interfere with any signals from our target compound.[19]
-
-
Instrument: A high-field NMR spectrometer (400 MHz or higher) is recommended.
-
Expertise: Higher field strengths increase spectral dispersion, spreading out the signals and making it easier to resolve complex multiplets and small coupling constants, such as the meta-coupling in the aromatic region.[12]
-
Step-by-Step Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).
-
Dissolution: Cap the NMR tube and vortex gently for 30-60 seconds to ensure complete dissolution. A brief sonication may be used if necessary.
-
Transfer: Transfer the NMR tube to the spectrometer's autosampler or manual insertion spinner.
Instrument Parameters and Acquisition Workflow
The following diagram outlines a standard workflow for acquiring a high-quality ¹H NMR spectrum.
Caption: Standard workflow for ¹H NMR data acquisition and processing.
Trustworthiness: Each step in this workflow is a self-validating control. A stable lock and sharp, symmetrical peak shape after shimming confirm instrument stability and field homogeneity. Proper tuning ensures maximum sensitivity. This systematic approach guarantees that the resulting spectrum is a true and accurate representation of the sample.
Detailed Spectral Interpretation and Analysis
Interpreting the spectrum involves assigning each signal based on its chemical shift, integration, and multiplicity, cross-referencing our theoretical predictions.
Assigning the Ethyl Carboxylate Signals (Upfield Region)
The most straightforward assignments are the signals for the ethyl group, which are isolated from the aromatic system.
-
Triplet at ~δ 1.3 ppm: This signal integrates to 3H. Its triplet multiplicity indicates it is coupled to a neighboring group of two protons (-CH₂-). This is the characteristic signal of the -CH₃ group.
-
Quartet at ~δ 4.3 ppm: This signal integrates to 2H. Its quartet multiplicity confirms it is coupled to a neighboring group of three protons (-CH₃-). Its downfield position is consistent with being attached to the deshielding ester oxygen. This is the -OCH₂- signal.
The consistent ³J coupling constant of ~7 Hz for both the triplet and the quartet confirms their mutual coupling relationship.
Decoding the Aromatic Region: A Causality-Based Approach
The aromatic region contains three signals, each integrating to 1H. Their assignment requires a careful analysis of their splitting patterns and coupling constants.
Caption: Spin-spin coupling relationships in the aromatic system.
-
The Doublet of Doublets (dd) at ~δ 7.6 ppm: There is only one proton in the system that can be split by two different neighbors: H5 . It is split by H4 with a large ortho coupling constant (³J ≈ 8-9 Hz) and by H7 with a small meta coupling constant (⁴J ≈ 1-2 Hz). This unique pattern makes it the anchor point for assigning the other aromatic signals.
-
The Doublet (d) at ~δ 8.0 ppm: This signal exhibits only a large ortho coupling (³J ≈ 8-9 Hz), which must match the larger coupling constant from the H5 signal. This confirms it is H4 , coupled only to H5.
-
The Doublet (d) or Singlet (s) at ~δ 8.2 ppm: This signal, the most downfield of the aromatic protons, shows only a small meta coupling (⁴J ≈ 1-2 Hz) that matches the smaller coupling from the H5 signal. This identifies it as H7 . Its downfield shift is justified by its position adjacent to the electron-donating NH group but also within the influence of the fused pyrazole ring system.
Identifying the Labile Indazole N-H Proton
The final signal to be assigned is a broad singlet far downfield, typically ~δ 13.5 ppm , integrating to 1H. This is unequivocally the N-H proton. Its broadness is due to quadrupolar relaxation and chemical exchange. A definitive confirmation can be achieved by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum; the N-H signal will disappear as the proton exchanges with deuterium.
Conclusion
The ¹H NMR spectrum of this compound presents a distinct and interpretable set of signals. By systematically analyzing the upfield aliphatic region, decoding the coupling patterns in the aromatic region, and identifying the characteristic downfield N-H proton, an unambiguous structural assignment can be made with a high degree of scientific certainty. This guide provides the theoretical foundation and a practical, robust workflow for researchers, enabling them to verify this critical synthetic intermediate efficiently and accurately, thereby upholding the principles of scientific integrity in the drug development pipeline.
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13C NMR Analysis of Ethyl 6-chloro-1H-indazole-3-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of Ethyl 6-chloro-1H-indazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational NMR principles with practical, field-proven insights to offer a comprehensive resource for the structural elucidation of this and similar molecules. The guide details experimental protocols, predicted chemical shifts with justifications, and the influence of substituents on the carbon framework, all grounded in authoritative references.
Introduction: The Significance of Structural Elucidation
This compound is a member of the indazole family, a class of bicyclic heteroaromatic compounds that are prominent scaffolds in numerous pharmacologically active agents.[1][2] The precise characterization of their molecular structure is a critical step in drug discovery and development, ensuring the identity and purity of synthesized compounds. 13C NMR spectroscopy is an indispensable analytical technique for this purpose, providing detailed information about the carbon skeleton of a molecule.[3] This guide will walk through the theoretical and practical aspects of 13C NMR analysis for the title compound, offering a robust framework for its structural verification.
Indazoles can exist in different tautomeric forms, with the 1H- and 2H-tautomers being the most common.[1] For indazole itself, the 1H-tautomer is generally considered the more stable form.[4][5] The substitution pattern on the indazole ring can influence the tautomeric equilibrium, but for the purpose of this guide, we will focus on the analysis of the 1H-tautomer of this compound.
Principles of 13C NMR and Substituent Effects
13C NMR spectroscopy detects the resonant frequencies of 13C nuclei in a magnetic field. The chemical shift (δ), reported in parts per million (ppm), is highly sensitive to the local electronic environment of each carbon atom.[6] Electronegative atoms and electron-withdrawing groups deshield carbon nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups cause shielding, resulting in an upfield shift.[6][7]
In this compound, the chemical shifts of the carbon atoms in the indazole core and the ethyl carboxylate group are influenced by:
-
The Indazole Ring System: The inherent aromaticity and the presence of two nitrogen atoms create a unique electronic landscape.
-
The Chloro Group at C6: As an electronegative halogen, chlorine exerts a deshielding effect on the carbon it is directly attached to (C6) and influences the chemical shifts of other carbons in the benzene ring through inductive and resonance effects.[8]
-
The Ethyl Carboxylate Group at C3: This electron-withdrawing group significantly deshields the carbonyl carbon and the attached C3 of the indazole ring.
Molecular Structure and Atom Numbering
To facilitate the discussion of the NMR data, the standard numbering convention for the 1H-indazole ring is used.
Caption: Molecular structure of this compound with atom numbering.
Experimental Protocol for 13C NMR Analysis
A robust and reproducible experimental setup is fundamental to acquiring high-quality 13C NMR data.
Step-by-Step Methodology
-
Sample Preparation:
-
Weigh approximately 15-20 mg of this compound.
-
Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3) in a clean, dry NMR tube. DMSO-d6 is often a good choice for indazole derivatives due to its ability to dissolve a wide range of organic compounds and to observe the N-H proton.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm).
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and sensitivity.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
-
Data Acquisition:
-
Acquire a standard proton-decoupled 13C NMR spectrum. This technique simplifies the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
-
Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or more) is typically required to achieve an adequate signal-to-noise ratio.[3]
-
Employ a sufficient relaxation delay (e.g., 2-5 seconds) to allow for full magnetization recovery, especially for quaternary carbons.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the absorptive mode.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
-
Integrate the peaks if desired, although 13C peak integrals are generally not as reliable for quantitative analysis as in 1H NMR without specific experimental setups.
-
Experimental Workflow Diagram
Caption: A generalized workflow for 13C NMR analysis.
Predicted 13C NMR Spectrum and Peak Assignments
While an experimentally obtained spectrum is the gold standard, predicting the 13C NMR chemical shifts can be a valuable exercise in understanding the structure. The following table summarizes the predicted chemical shifts for this compound, based on known substituent effects and data from similar compounds.[9][10][11]
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Justification |
| C=O | ~162-164 | The carbonyl carbon of an ester is typically found in this downfield region.[10] |
| C3 | ~135-138 | Attached to the electron-withdrawing carboxylate group and part of the pyrazole ring. |
| C3a | ~122-124 | A quaternary carbon at the fusion of the two rings. |
| C4 | ~122-125 | Influenced by the adjacent C3a and the overall aromatic system. |
| C5 | ~121-123 | Meta to the chloro group, experiencing a smaller electronic effect. |
| C6 | ~127-130 | Directly attached to the electronegative chlorine atom, causing a significant downfield shift. |
| C7 | ~111-113 | Ortho to the N1 atom, showing a characteristic upfield shift for carbons adjacent to nitrogen in a five-membered ring.[10] |
| C7a | ~140-142 | A quaternary carbon adjacent to the N1 atom. |
| -OCH2- | ~60-62 | The methylene carbon of the ethyl ester, deshielded by the adjacent oxygen atom.[6][10] |
| -CH3 | ~14-15 | The terminal methyl carbon of the ethyl group, appearing in the typical upfield aliphatic region.[9][10] |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
In-depth Analysis of Substituent Effects
The Chloro Group at C6
The chlorine atom at the C6 position is an electron-withdrawing group that influences the chemical shifts of the benzene ring carbons. The most pronounced effect is on the ipso-carbon (C6), which is significantly deshielded. The effect on the ortho (C5 and C7) and para (C3a) carbons is more complex, involving a combination of inductive and resonance effects.
The Ethyl Carboxylate Group at C3
The ethyl carboxylate group at the C3 position is a strong electron-withdrawing group. This results in a significant downfield shift for the C3 carbon. The carbonyl carbon itself resonates at a very low field, characteristic of ester carbonyls. The chemical shifts of the ethyl group carbons (-OCH2- and -CH3) are also influenced by the electronegative oxygen atom.
Conclusion
The 13C NMR analysis of this compound is a powerful method for its structural confirmation. By understanding the fundamental principles of 13C NMR and the predictable effects of the chloro and ethyl carboxylate substituents on the indazole core, researchers can confidently assign the carbon signals and verify the molecular structure. This technical guide provides a comprehensive framework, from experimental design to spectral interpretation, to aid scientists in their research and development endeavors.
References
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- Supporting Information for the Synthesis of 1H-Indazoles via [3 + 2] Cycloaddition of Diazo Compounds with Arynes. (2007). Wiley-VCH.
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- Al-Hourani, B. J., El-Elimat, T., & Al-Qawasmeh, R. A. (2022). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 87(9), 5961-5971. [Link]
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- Wishart DS. (n.d.). CASPRE - 13C NMR Predictor. CASPRE. [Link]
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- Oregon State University. (2022). 13C NMR Chemical Shifts.
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- Rajasekaran, K., Gnanasekaran, C., & Wong, T. C. (1991). Substituent effects on carbon-13 NMR chemical shifts of side chain carbonyl carbons of 4-substituted 1-naphthamides. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 103(2), 115-119.
- Viesser, R. V., Ducati, L. C., Tormena, C. F., & Autschbach, J. (2018). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics, 20(16), 10843-10851. [Link]
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Mass spectrometry of Ethyl 6-chloro-1H-indazole-3-carboxylate
An In-Depth Technical Guide to the Mass Spectrometry of Ethyl 6-chloro-1H-indazole-3-carboxylate
Introduction: Unveiling the Molecular Identity
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development, often serving as a crucial building block for the synthesis of pharmacologically active molecules.[1][2] The indazole scaffold is a privileged structure, appearing in numerous compounds investigated for anti-cancer, anti-inflammatory, and other therapeutic properties.[2][3]
Accurate structural confirmation and purity assessment are paramount in the synthesis and application of such compounds. Mass spectrometry (MS) stands as an indispensable analytical technique, providing precise mass measurement and invaluable structural information through controlled molecular fragmentation. This guide offers a detailed exploration of the mass spectrometric behavior of this compound (Chemical Formula: C₁₀H₉ClN₂O₂), providing researchers with the foundational knowledge to interpret its mass spectra confidently.
Pillar 1: Core Principles of Analysis
The mass spectrometric analysis of this compound is governed by its distinct structural features: the indazole core, the ethyl ester functional group, and the chlorine substituent.
The Isotopic Signature of Chlorine
A defining characteristic in the mass spectrum of this compound is the presence of a chlorine atom. Naturally occurring chlorine consists of two stable isotopes: ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance).[4] This results in a distinctive isotopic pattern for the molecular ion and any chlorine-containing fragments. Specifically, we expect to observe a pair of peaks separated by two mass-to-charge units (m/z), known as the M and M+2 peaks, with a relative intensity ratio of approximately 3:1.[4][5][6] This pattern is a powerful diagnostic tool for confirming the presence of a single chlorine atom in an unknown analyte.
Ionization Techniques: Choosing the Right Path
The choice of ionization method is critical and depends on the sample introduction technique and the desired information.
-
Electron Ionization (EI): Typically coupled with Gas Chromatography (GC-MS), EI is a high-energy "hard" ionization technique that imparts significant internal energy to the molecule. This leads to extensive and reproducible fragmentation, creating a detailed "fingerprint" spectrum ideal for library matching and structural elucidation. The molecular ion ([M]⁺˙) is often observed, though it may be of low intensity.[7]
-
Electrospray Ionization (ESI): As a "soft" ionization technique, ESI is perfectly suited for Liquid Chromatography (LC-MS). It typically generates protonated molecules ([M+H]⁺) with minimal in-source fragmentation.[8] This makes it ideal for accurate molecular weight determination. Structural information is then obtained by subjecting the isolated parent ion to collision-induced dissociation (CID) in a tandem mass spectrometry (MS/MS) experiment.
Pillar 2: Predicted Fragmentation Pathways
The fragmentation of this compound is a logical process driven by the stability of the resulting ions and neutral losses. The ethyl ester group is the most labile part of the molecule and typically initiates the primary fragmentation cascades.
Electron Ionization (EI) Fragmentation
Under EI conditions, the molecular ion ([M]⁺˙) is formed at m/z 224 (for the ³⁵Cl isotope) and m/z 226 (for the ³⁷Cl isotope). Key fragmentation pathways include:
-
Loss of the Ethoxy Radical (•OC₂H₅): Alpha-cleavage next to the carbonyl group results in the loss of an ethoxy radical (45 Da). This is a highly favorable pathway for ethyl esters, leading to the formation of a stable acylium ion.[9][10] This fragment is expected to be a base peak or one of the most abundant ions in the spectrum.
-
[M - 45]⁺ → m/z 179/181
-
-
Loss of Ethylene (C₂H₄) via McLafferty Rearrangement: While less common for aromatic esters compared to aliphatic ones, a McLafferty rearrangement involving the transfer of a γ-hydrogen from the ethyl group to the carbonyl oxygen can lead to the loss of a neutral ethylene molecule (28 Da).[11] This would produce the radical cation of the corresponding carboxylic acid.
-
[M - 28]⁺˙ → m/z 196/198
-
-
Loss of Chlorine Radical (•Cl): Cleavage of the C-Cl bond can occur, though it is less common than fragmentation at the ester. The resulting fragment would lack the characteristic 3:1 isotopic pattern.
-
[M - 35]⁺ → m/z 189
-
-
Secondary Fragmentation: The primary acylium ion (m/z 179/181) can undergo further fragmentation by losing carbon monoxide (CO, 28 Da) to form a chlorinated indazole cation.
-
[m/z 179/181 - 28]⁺ → m/z 151/153
-
Electrospray Ionization (ESI) Tandem MS (MS/MS)
In ESI, the primary ion observed in the full scan (MS1) spectrum will be the protonated molecule, [M+H]⁺, at m/z 225/227 . When this ion is isolated and subjected to CID (MS2), the following fragmentation is anticipated:
-
Neutral Loss of Ethanol (C₂H₅OH): The most common fragmentation pathway for protonated ethyl esters is the neutral loss of ethanol (46 Da). This yields the same stable acylium ion observed in EI. This is often the most intense fragment ion in the MS/MS spectrum.
-
[M+H - 46]⁺ → m/z 179/181
-
-
Neutral Loss of Ethylene (C₂H₄): Similar to the McLafferty rearrangement in EI, the protonated molecule can lose ethylene (28 Da) to form the protonated 6-chloro-1H-indazole-3-carboxylic acid.
-
[M+H - 28]⁺ → m/z 197/199
-
-
Secondary Fragmentation of the Acylium Ion: As with EI, the acylium ion at m/z 179/181 can subsequently lose carbon monoxide (28 Da).
-
[m/z 179/181 - 28]⁺ → m/z 151/153
-
Pillar 3: Data Presentation & Visualization
Summary of Predicted Mass Fragments
The following tables summarize the key ions expected in the mass spectra of this compound.
Table 1: Predicted Fragments under Electron Ionization (EI)
| m/z (³⁵Cl / ³⁷Cl) | Proposed Lost Species | Proposed Fragment Structure | Notes |
|---|---|---|---|
| 224 / 226 | - | [C₁₀H₉ClN₂O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 179 / 181 | •OC₂H₅ (45 Da) | [C₈H₄ClN₂O]⁺ | Base Peak/Major Fragment (Acylium Ion) |
| 196 / 198 | C₂H₄ (28 Da) | [C₈H₅ClN₂O₂]⁺˙ | Product of McLafferty Rearrangement |
| 151 / 153 | •OC₂H₅, CO (73 Da) | [C₇H₄ClN₂]⁺ | Secondary fragment from m/z 179/181 |
| 189 | •Cl (35 Da) | [C₁₀H₉N₂O₂]⁺ | Loss of Chlorine; lacks 3:1 isotopic pattern |
Table 2: Predicted Fragments under Electrospray Ionization (ESI-MS/MS)
| Precursor Ion m/z (³⁵Cl / ³⁷Cl) | Product Ion m/z (³⁵Cl / ³⁷Cl) | Proposed Lost Species | Proposed Fragment Structure | Notes |
|---|---|---|---|---|
| 225 / 227 | - | - | [C₁₀H₁₀ClN₂O₂]⁺ | Protonated Molecule ([M+H]⁺) |
| 225 / 227 | 179 / 181 | C₂H₅OH (46 Da) | [C₈H₄ClN₂O]⁺ | Major Fragment (Acylium Ion) |
| 225 / 227 | 197 / 199 | C₂H₄ (28 Da) | [C₈H₆ClN₂O₂]⁺ | Protonated Carboxylic Acid |
| 225 / 227 | 151 / 153 | C₂H₅OH, CO (74 Da) | [C₇H₄ClN₂]⁺ | Secondary fragment from m/z 179/181 |
Visualizing the Workflow and Fragmentation
Caption: Standard LC-MS/MS workflow for compound analysis.
Caption: Primary ESI-MS/MS fragmentation cascade.
Pillar 4: Experimental Protocol (Self-Validating System)
This section provides a representative protocol for analyzing this compound using a standard LC-ESI-MS/MS system.
Objective: To confirm the molecular weight and elucidate the primary fragmentation pattern of the target compound.
1. Materials and Reagents:
-
This compound sample
-
LC-MS grade Acetonitrile (ACN)
-
LC-MS grade Water
-
LC-MS grade Formic Acid (FA)
-
Calibrated LC-MS/MS system (e.g., Q-TOF or Triple Quadrupole)
2. Sample Preparation:
-
Prepare a stock solution of the compound at 1 mg/mL in ACN.
-
Perform a serial dilution from the stock solution to create a working solution of 1 µg/mL in a 50:50 (v/v) mixture of ACN and water.
-
Vortex the working solution thoroughly to ensure homogeneity.
-
Transfer the working solution to an appropriate autosampler vial.
3. Liquid Chromatography (LC) Method:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
4. Mass Spectrometry (MS) Method:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.5 kV
-
Drying Gas (N₂) Temperature: 325 °C
-
Drying Gas Flow: 8 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Mode 1 (Full Scan):
-
Mass Range: m/z 100-400
-
Purpose: To detect the [M+H]⁺ ion (m/z 225/227) and verify the 3:1 isotopic ratio.
-
-
Scan Mode 2 (Targeted MS/MS):
-
Precursor Ion: m/z 225.0
-
Collision Energy: 20 eV (Note: This may require optimization. A ramping collision energy of 15-30 eV is a good starting point).
-
Product Ion Scan Range: m/z 50-250
-
Purpose: To generate the fragmentation spectrum and identify key product ions.
-
5. Data Analysis & Validation:
-
Examine the full scan data to locate the chromatographic peak for the analyte.
-
Extract the mass spectrum for this peak. Confirm the presence of ions at m/z 225 and 227 with a relative abundance of approximately 3:1.
-
Examine the MS/MS spectrum. Verify the presence of the expected primary fragment at m/z 179/181 (loss of 46 Da) and other predicted fragments.
-
The consistent observation of the correct precursor mass, the chlorine isotopic signature, and the logical fragmentation pattern provides a self-validating confirmation of the compound's identity.
Conclusion
The mass spectrometric analysis of this compound is straightforward yet highly informative. The compound's structure provides two powerful and unambiguous diagnostic features: the characteristic 3:1 isotopic pattern from the chlorine atom and the predictable, dominant fragmentation of the ethyl ester group. By leveraging these features within a well-defined analytical workflow, researchers can achieve confident identification and structural characterization, ensuring the integrity of this vital chemical building block in the drug discovery pipeline.
References
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Navigating the Uncharted: A Technical Safety Guide to Ethyl 6-chloro-1H-indazole-3-carboxylate
An In-depth Guide for Researchers and Drug Development Professionals
Compound Profile: Structure and Physicochemical Properties
Ethyl 6-chloro-1H-indazole-3-carboxylate, with the CAS number 885279-23-2, is a heterocyclic organic compound.[1][2] Its structure, featuring a chlorinated indazole core with an ethyl carboxylate substituent, makes it a valuable intermediate in medicinal chemistry.[3][4] A thorough understanding of its physical and chemical properties is the foundation of its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [2][5] |
| Molecular Weight | 224.64 g/mol | [2][5] |
| Appearance | Assumed to be a solid, based on related compounds | Inferred |
| Storage | Sealed in a dry environment at room temperature | [2] |
Hazard Identification and Risk Assessment: An Inferential Approach
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment must be conducted based on data from analogous compounds. The primary hazards associated with similar indazole derivatives include skin, eye, and respiratory irritation.[6][7][8]
Potential Hazards:
-
Skin Irritation: May cause skin irritation upon contact.[7][8]
-
Respiratory Tract Irritation: Inhalation of dust may cause respiratory irritation.[8]
-
Harmful if Swallowed: Some related compounds are classified as harmful if swallowed.[9][10]
It is crucial to note that "the toxicological properties have not been fully investigated."[6] Therefore, this compound should be handled as a potentially hazardous substance.
Prudent Laboratory Practices: A Proactive Stance on Safety
A proactive and cautious approach is paramount when working with compounds of unknown toxicity. The following protocols are designed to minimize exposure and mitigate risks.
Engineering Controls: The First Line of Defense
All manipulations of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood. This is essential to control the inhalation of any dust or aerosols that may be generated.[8] Eyewash stations and safety showers must be readily accessible.[6]
Personal Protective Equipment (PPE): Essential Individual Protection
Appropriate PPE is mandatory to prevent skin and eye contact.
-
Eye Protection: Chemical safety goggles or a face shield are required.[6][7]
-
Hand Protection: Wear protective gloves, such as nitrile rubber.[7]
-
Body Protection: A lab coat or other protective clothing should be worn.[7]
The following diagram illustrates the hierarchy of controls for handling this compound.
Caption: Hierarchy of controls for managing chemical risks.
Standard Operating Procedure (SOP): Handling this compound
This SOP provides a step-by-step guide for the safe handling of the compound.
I. Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don all required PPE: safety goggles, nitrile gloves, and a lab coat.
-
Have all necessary equipment and reagents ready to minimize time spent in the fume hood.
II. Weighing and Dispensing:
-
Perform all weighing and dispensing operations within the fume hood.
-
Use a spatula to handle the solid compound, avoiding the creation of dust.
-
If dissolving the compound, add the solvent slowly to the solid to prevent splashing.
III. Reaction Setup:
-
Set up the reaction apparatus within the fume hood.
-
Ensure all joints are properly sealed.
IV. Post-Reaction Work-up and Cleanup:
-
Quench the reaction carefully.
-
Clean all glassware with an appropriate solvent in the fume hood.
-
Dispose of all chemical waste in designated, labeled containers according to institutional and local regulations.
V. Decontamination:
-
Wipe down the work surface in the fume hood with an appropriate solvent.
-
Remove gloves and wash hands thoroughly with soap and water.
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6][7]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[6] For larger spills, evacuate the area and follow institutional emergency procedures.
The following flowchart outlines the general emergency response protocol.
Caption: General emergency response workflow.
Storage and Stability
Proper storage is essential to maintain the integrity of this compound and prevent hazardous reactions.
-
Storage Conditions: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[7]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[6]
-
Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and nitrogen oxides.[6]
Conclusion: A Commitment to Safety
While this compound holds promise as a building block in drug discovery and development, the current lack of comprehensive safety data necessitates a highly cautious and informed approach to its handling. By adhering to the principles of prudent laboratory practice, utilizing appropriate engineering controls and personal protective equipment, and being prepared for emergencies, researchers can work with this and other novel compounds in a safe and responsible manner. Continuous vigilance and a commitment to a strong safety culture are the cornerstones of innovative and successful scientific research.
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A Comprehensive Guide to the Safe Handling and Storage of Ethyl 6-chloro-1H-indazole-3-carboxylate
Introduction: The Significance of the Indazole Scaffold
Indazole-containing derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core structure of numerous bioactive compounds and commercially available drugs.[1][2][3] Their versatile biological activities, including anti-inflammatory, antitumor, and antibacterial properties, make them highly valuable in drug discovery and development.[1][2] Ethyl 6-chloro-1H-indazole-3-carboxylate (CAS: 885279-23-2) is a key synthetic intermediate used in the construction of more complex molecules for pharmaceutical research.[4]
Given its reactive potential and the critical need to maintain its structural integrity, a thorough understanding of its handling and storage requirements is paramount. This guide provides a detailed technical framework for researchers, scientists, and drug development professionals to ensure personnel safety, prevent compound degradation, and maintain experimental reproducibility.
Section 1: Compound Profile and Hazard Identification
A precise understanding of a compound's physical properties and potential hazards is the foundation of safe laboratory practice. While a specific, comprehensive Safety Data Sheet (SDS) for this exact ester is not universally available, a robust hazard assessment can be synthesized from data on structurally similar indazole derivatives, particularly its parent carboxylic acid.
| Property | Value | Source |
| Chemical Name | This compound | [5][6] |
| CAS Number | 885279-23-2 | [5][6] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [5][6] |
| Molecular Weight | 224.64 g/mol | [5][6] |
| Physical Form | Solid, powder | [7] |
Hazard Assessment (Based on Analogous Compounds):
The precautionary measures outlined in this guide are based on the hazard profile of closely related indazole compounds. The parent compound, 1H-Indazole-3-carboxylic acid, is classified as a skin and eye irritant and may cause respiratory irritation.[8][9] Other chlorinated indazole derivatives are listed as being harmful if swallowed, inhaled, or in contact with skin.[7][10]
Therefore, this compound must be treated as a hazardous substance with the following potential risks:
-
H315: Causes skin irritation.[10]
-
H319: Causes serious eye irritation.[10]
-
H335: May cause respiratory irritation.[10]
Section 2: Risk Mitigation and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential.
Engineering Controls: The First Line of Defense The primary method for mitigating exposure is to handle the compound within a certified chemical fume hood. This ensures that any dust or vapors are effectively contained and exhausted. Workstations must be equipped with readily accessible eyewash stations and safety showers.[8][11]
Personal Protective Equipment (PPE): A Non-Negotiable Requirement The correct selection and use of PPE is critical to prevent accidental exposure.
| Protection Type | Specification | Rationale & Source(s) |
| Hand Protection | Compatible, chemical-resistant gloves (e.g., Nitrile). | Gloves must be inspected for integrity before each use. Use proper removal technique to avoid skin contact.[12][13][14] |
| Eye/Face Protection | Chemical safety goggles meeting OSHA 1910.133 or EN166 standards. A face shield should be worn if there is a splash risk. | Protects against airborne dust particles and accidental splashes.[8][11][13] |
| Body Protection | A fully buttoned laboratory coat. | Prevents contamination of personal clothing and minimizes skin contact.[12][11][13] |
| Respiratory Protection | NIOSH-approved respirator. | Required when handling large quantities or if engineering controls are insufficient to prevent dust inhalation.[12][11][13] |
Section 3: Standard Operating Procedure for Safe Handling
This protocol outlines the essential steps for safely handling the solid compound and preparing solutions. The causality behind each step is rooted in minimizing dust generation and preventing cross-contamination.
Protocol 1: Weighing and Solution Preparation
-
Preparation: Before starting, ensure the chemical fume hood is operational and the work surface is clean. Assemble all necessary equipment (spatula, weigh boat, glassware, solvent) and verify that the safety shower and eyewash station are unobstructed.
-
Don PPE: Put on all required PPE as specified in Section 2.
-
Equilibration: If the compound is stored refrigerated, allow the sealed container to warm to room temperature before opening. This crucial step prevents atmospheric moisture from condensing on the cold powder, which could promote hydrolysis.
-
Weighing: Perform all weighing operations inside the fume hood. Handle the container and spatula gently to minimize the generation of airborne dust.[11] Close the primary container immediately after dispensing the required amount.
-
Dissolution: Place the weighed solid into the desired flask. Slowly add the solvent, directing the stream to the side of the flask to avoid splashing the powder.
-
Post-Handling Hygiene: After completing the task, carefully remove and dispose of gloves in the appropriate hazardous waste container.[14] Wash hands and any exposed skin thoroughly with soap and water.[8][13]
-
Decontamination: Clean all non-disposable equipment and the work surface to remove any residual chemical contamination.
Section 4: Optimal Storage and Stability Considerations
The long-term stability of this compound is dependent on precise storage conditions designed to counteract known degradation pathways for the indazole class.
Causality of Degradation: Indazole derivatives are known to be susceptible to several degradation pathways, including:
-
Hydrolysis: The ester functional group can be hydrolyzed under acidic or basic conditions, or by moisture over time.
-
Oxidation: The indazole ring system can be sensitive to oxidation.[15]
-
Photodegradation: Exposure to UV light can induce a photochemical rearrangement in 1H-indazoles, potentially converting them into benzimidazole impurities.[15]
-
Thermal Degradation: High temperatures can cause decomposition, leading to the release of hazardous gases like NOx and CO.[8][9]
Based on these vulnerabilities, the following storage conditions are mandated:
| Parameter | Requirement | Justification |
| Temperature | 2-8°C (Refrigerated) | Slows the rate of all potential degradation reactions, ensuring maximum long-term stability.[4][7] |
| Atmosphere | Store in a tightly sealed container. For long-term storage, consider backfilling with an inert gas (Argon or Nitrogen). | Prevents exposure to atmospheric moisture (hydrolysis) and oxygen (oxidation).[8][16] |
| Light | Protect from light. Store in an opaque container or within a dark cabinet. | Prevents photodegradation and unwanted photochemical rearrangements.[15] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | Avoids chemical reactions that could degrade the compound or create hazardous byproducts.[8][9] |
Section 5: Emergency Protocols: Spill and Exposure Management
Preparedness is key to managing accidental releases effectively. The following workflow and protocols provide a clear guide for emergency response.
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The Indazole Scaffold: A Privileged Core in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole scaffold, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, has firmly established itself as a "privileged scaffold" in medicinal chemistry.[1] Its rigid structure, synthetic versatility, and capacity for crucial hydrogen bonding interactions have made it a cornerstone in the development of numerous therapeutic agents.[1] This guide provides a comprehensive technical overview of the indazole core, delving into its fundamental chemical properties, synthetic strategies, diverse biological activities, and established structure-activity relationships. We will explore its role in FDA-approved drugs and clinical candidates, present detailed experimental protocols for its synthesis and biological evaluation, and offer insights into future applications. This document is intended to serve as an authoritative resource for professionals engaged in the multifaceted field of drug discovery and development.
The Indazole Core: Structure and Properties
Indazole (also known as benzopyrazole) is an aromatic heterocyclic compound with the chemical formula C₇H₆N₂.[2] Its structure consists of a benzene ring fused to a pyrazole ring. A key feature of the indazole system is its existence in different tautomeric forms, primarily 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and thus predominates in unsubstituted indazoles.[2][3] This tautomerism is a critical consideration in synthesis and molecular design, as the position of the nitrogen-bound hydrogen influences the molecule's vectoral properties and interaction profile with biological targets.
indazole_1H [label=<
1H-Indazole
(More Stable)
];
equilibrium [label="⇌", fontsize=30];
indazole_2H [label=<
2H-Indazole
];
indazole_1H -> equilibrium -> indazole_2H [style=invis]; }
Caption: Tautomeric equilibrium between 1H- and 2H-indazole.
The indazole nucleus is considered a bioisostere of indole, another critical scaffold in medicinal chemistry.[4] This bioisosteric relationship allows medicinal chemists to replace an indole core with an indazole to modulate physicochemical properties, improve metabolic stability, or alter the hydrogen bonding pattern, often leading to enhanced target affinity or selectivity.[5][6]
Physicochemical Properties for Drug Design: Indazole derivatives generally possess favorable drug-like properties.[7] Their aromatic nature and the presence of nitrogen atoms allow for a range of intermolecular interactions, including hydrogen bonding (as both donor and acceptor), π-π stacking, and hydrophobic interactions. The scaffold's synthetic tractability allows for fine-tuning of properties like lipophilicity (logP), solubility, and metabolic stability through substitution at various positions around the bicyclic core.[7][8]
Synthesis and Functionalization of the Indazole Scaffold
The construction and subsequent modification of the indazole core are mature fields, with numerous established and novel synthetic routes available. The choice of method often depends on the desired substitution pattern and the required regioselectivity (i.e., formation of the 1H- or 2H-isomer).
Core Synthesis Methodologies
Classical methods for synthesizing the 1H-indazole core often involve intramolecular cyclization reactions. More contemporary methods frequently utilize transition metal-catalyzed cross-coupling reactions to achieve high efficiency and functional group tolerance.
Key Synthetic Approaches:
-
Jacobson Indazole Synthesis: A traditional method involving the cyclization of o-hydrazinocinnamic acid.[9]
-
Cyclization of Aryl Hydrazones: Treatment of aryl hydrazones with an oxidant like [bis-(trifluoroacetoxy)iodo]benzene (PIFA) can induce a C-H amination to form the indazole ring.[3]
-
Palladium-Catalyzed Reactions: Pd-catalyzed intramolecular amination of aryl halides provides a versatile route to a wide variety of substituted indazoles.[10]
-
Copper-Catalyzed Multicomponent Reactions: One-pot, three-component reactions of starting materials like 2-bromobenzaldehydes, primary amines, and sodium azide, catalyzed by copper, can efficiently generate 2H-indazoles.[4]
Caption: Workflow for a modern Pd-catalyzed indazole synthesis.
Scaffold Functionalization
Once the core is formed, late-stage functionalization is a powerful strategy for creating diverse libraries of compounds for biological screening. C-H activation has emerged as a particularly efficient approach.
-
C3-Functionalization: The C3 position of the indazole ring is a common site for modification. Radical pathways or transition metal-catalyzed C-H activation can be used to introduce a variety of substituents.[11]
-
N1/N2-Alkylation/Arylation: The nitrogen atoms of the pyrazole ring are nucleophilic and can be readily functionalized via alkylation or arylation reactions (e.g., Buchwald-Hartwig amination), which is crucial for modulating potency and pharmacokinetic properties.[12]
Biological Activities and Therapeutic Applications
The indazole scaffold is present in a multitude of compounds with a broad spectrum of pharmacological activities. Its most prominent application in modern drug discovery is in the development of protein kinase inhibitors for oncology.
Anticancer Agents: Protein Kinase Inhibitors
The indazole nucleus is an effective "hinge-binder," capable of mimicking the adenine region of ATP to occupy the ATP-binding site of protein kinases.[1][13] This interaction is fundamental to its mechanism of action as a kinase inhibitor. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[13]
Key Kinase Targets for Indazole Inhibitors:
-
VEGFR/PDGFR: Pazopanib, an inhibitor of VEGFR, PDGFR, and c-Kit, is used to treat renal cell carcinoma and soft tissue sarcoma.[3]
-
ALK/ROS1: Entrectinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, approved for treating specific types of non-small cell lung cancer (NSCLC) and solid tumors.[14]
-
FGFR: Several indazole derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.[3][15]
-
PLK4: Polo-like kinase 4 (PLK4) is a key regulator of centriole duplication, and its overexpression is linked to cancer. Indazole-based compounds like CFI-400945 are potent and selective PLK4 inhibitors in clinical development.[16]
-
AXL: AXL is a receptor tyrosine kinase associated with poor prognosis and drug resistance. Fragment-based discovery has led to the identification of novel indazole-based AXL inhibitors.[17]
Caption: Indazole inhibitor binding to a kinase ATP pocket.
Anti-Inflammatory Agents
Indazole derivatives have a long history as anti-inflammatory agents.
-
Benzydamine and Bendazac: These are commercially available non-steroidal anti-inflammatory drugs (NSAIDs) built on the 1H-indazole scaffold.[3][18]
-
Mechanism of Action: The anti-inflammatory effects can be attributed to various mechanisms, including inhibition of cyclooxygenase (COX) enzymes and modulation of pro-inflammatory cytokines like TNF-α.[19]
Other Therapeutic Areas
The versatility of the indazole scaffold has led to its exploration in numerous other disease areas, including:
-
Antidiabetic Agents (e.g., glucagon receptor antagonists)[3]
-
Cardiovascular Agents (e.g., p38 MAPK inhibitors)[20]
-
Neuroprotective Agents (e.g., MAO-B inhibitors)[21]
-
Antiemetics: Granisetron, a selective 5-HT₃ receptor antagonist, uses an indazole core and is crucial for managing chemotherapy-induced nausea.[4]
Marketed Drugs and Structure-Activity Relationships (SAR)
The success of the indazole scaffold is underscored by the number of FDA-approved drugs that incorporate it.
Table 1: Selected FDA-Approved Drugs Containing the Indazole Scaffold
| Drug Name | Target(s) | Therapeutic Indication(s) | Citation(s) |
|---|---|---|---|
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma | [3][4] |
| Axitinib | VEGFR | Renal Cell Carcinoma | [4][22] |
| Entrectinib | TRK A/B/C, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive NSCLC | [14][22] |
| Niraparib | PARP-1, PARP-2 | Ovarian, Fallopian Tube, and Peritoneal Cancer | [3] |
| Granisetron | 5-HT₃ Receptor | Chemotherapy-induced nausea and vomiting | [4][22] |
| Benzydamine | (Multiple) | Pain and Inflammation (topical NSAID) |[3] |
Structure-Activity Relationship (SAR) Insights
SAR studies are crucial for optimizing lead compounds. For indazoles, the substitution pattern dictates potency, selectivity, and pharmacokinetic properties.
-
N1-Substitution: In kinase inhibitors, the N1 position is frequently substituted with groups that occupy a hydrophobic pocket adjacent to the hinge region. The nature of this substituent is critical for potency and selectivity.[12][23]
-
C3-Substitution: The C3 position can be functionalized to interact with different regions of a target protein. For example, in CRAC channel blockers, an indazole-3-carboxamide moiety was found to be essential for activity, whereas the reverse amide was inactive.[24][25]
-
Benzene Ring Substitution (C4-C7): Substituents on the fused benzene ring can modulate physicochemical properties and provide additional interactions with the target. For instance, in CCR4 antagonists, methoxy groups at the C4 position and small groups at C6 were found to be optimal.[12] The 7-methyl group, in particular, has been noted for its ability to enhance potency by occupying specific hydrophobic pockets.[1]
Table 2: Example of Indazole Derivatives and Their Biological Activity
| Compound Class | Target | Key Derivative | Activity (IC₅₀) | Citation(s) |
|---|---|---|---|---|
| EGFR Inhibitors | EGFR T790M | Compound 109 | 5.3 nM | [3] |
| ALK Inhibitors | ALK | Entrectinib (127) | 12 nM | [14] |
| FGFR1 Inhibitors | FGFR1 | Compound 98 | 15.0 nM | [3] |
| PLK4 Inhibitors | PLK4 | CFI-400945 | 2.8 nM | [16] |
| CRAC Blockers | CRAC Channel | Compound 12d | <1 µM | [24] |
| Aurora Kinase | Aurora A/B | Compound 123 | 26 nM / 15 nM |[3] |
Experimental Protocols
To provide practical context, this section details representative protocols for the synthesis and biological evaluation of an indazole derivative.
Protocol: Synthesis of a 1-Aryl-1H-Indazole Derivative
This protocol is a generalized example of a Pd-catalyzed intramolecular C-N bond formation, a common method for creating the indazole core.
Objective: To synthesize a 1-aryl-3-substituted-1H-indazole.
Materials:
-
2-Chloro-N-arylbenzohydrazide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (ligand)
-
Cesium carbonate (Cs₂CO₃)
-
Toluene (anhydrous)
-
Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)
-
Magnetic stirrer, heating mantle
-
Nitrogen or Argon gas supply
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the 2-chloro-N-arylbenzohydrazide (1.0 mmol), cesium carbonate (2.0 mmol), palladium(II) acetate (0.05 mmol), and Xantphos (0.06 mmol).
-
Solvent Addition: Add anhydrous toluene (10 mL) to the flask via syringe.
-
Reaction Execution: Stir the reaction mixture vigorously and heat to 110 °C using an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 1-aryl-3-substituted-1H-indazole product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Protocol: In Vitro Kinase Inhibition Assay (Radiometric)
This protocol describes a standard method to determine the inhibitory potency (IC₅₀) of a compound against a specific protein kinase.
Objective: To measure the IC₅₀ value of an indazole derivative against a target kinase (e.g., FGFR1).
Materials:
-
Recombinant human FGFR1 kinase
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
[γ-³²P]ATP (radioactive)
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test indazole compound (dissolved in DMSO)
-
96-well plates
-
Phosphoric acid (75 mM)
-
Scintillation counter and scintillation fluid
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test indazole compound in DMSO, typically starting from 10 mM. Further dilute these into the kinase assay buffer to achieve the desired final assay concentrations (e.g., 10 µM to 0.1 nM).
-
Reaction Mixture Preparation: In a 96-well plate, add the kinase assay buffer, the peptide substrate, and the recombinant FGFR1 enzyme.
-
Inhibitor Addition: Add the diluted test compound to the wells. Include "no inhibitor" (DMSO vehicle) controls for 100% activity and "no enzyme" controls for background.
-
Pre-incubation: Gently mix and pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.
-
Initiation of Reaction: Initiate the kinase reaction by adding a solution of MgCl₂ and [γ-³²P]ATP.
-
Reaction Incubation: Incubate the plate at 30 °C for a defined period (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Termination of Reaction: Stop the reaction by adding 75 mM phosphoric acid.
-
Measurement: Spot a portion of the reaction mixture from each well onto a phosphocellulose filter mat. Wash the mat extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantification: Allow the mat to dry, then place it in a scintillation bag with scintillation fluid. Measure the amount of incorporated ³²P in each spot using a scintillation counter.
-
Data Analysis: Subtract the background ("no enzyme") counts from all other measurements. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot percent inhibition versus log[inhibitor concentration] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[15]
Conclusion and Future Perspectives
The indazole scaffold is a testament to the power of privileged structures in medicinal chemistry.[1][4] Its remarkable versatility and favorable physicochemical properties have enabled the development of successful drugs across a wide range of therapeutic areas, most notably in oncology.[13] The continued innovation in synthetic methodologies, particularly in C-H functionalization, promises to expand the accessible chemical space of indazole derivatives even further.[11][26]
Future research will likely focus on several key areas:
-
Novel Targets: Applying the indazole scaffold to new and challenging biological targets beyond kinases.
-
Selectivity Enhancement: Designing next-generation inhibitors with improved selectivity profiles to minimize off-target effects and enhance safety.[23]
-
Targeted Drug Delivery: Incorporating indazole-based warheads into more complex delivery systems like antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs).
-
Combating Drug Resistance: Developing indazole derivatives that are effective against drug-resistant mutants of clinically validated targets.[3]
The rich history and ongoing success of indazole-based compounds ensure that this remarkable scaffold will remain a central focus of drug discovery and development for the foreseeable future.
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- 17. Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1 H -indazole-bearing neuroprotective MAO B inhibitors: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 22. Indazole Derivatives [bldpharm.com]
- 23. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
- 24. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. ijsdr.org [ijsdr.org]
Methodological & Application
Application Note: A Robust and Scalable Synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate
Abstract
This application note provides a comprehensive guide to the synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate, a key building block in modern medicinal chemistry. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including kinase inhibitors and anti-tumor agents.[1][2] This document details a reliable one-pot protocol involving the intramolecular cyclization of an ortho-aminophenylacetate derivative. We will explore the underlying reaction mechanism, provide a detailed, step-by-step experimental procedure, and present quantitative data and safety protocols to ensure reproducible and safe execution. This guide is intended for researchers, chemists, and professionals in the field of drug discovery and process development.
Introduction: The Significance of the Indazole Moiety
The 1H-indazole core is a bicyclic aromatic heterocycle of significant interest in the pharmaceutical industry. Its rigid structure and ability to act as a versatile hydrogen bond donor and acceptor make it an ideal scaffold for designing molecules that interact with various biological targets.[3] Derivatives of indazole are known to exhibit a wide range of potent pharmacological activities, including anti-inflammatory, antitumor, and antimicrobial properties.[1] Specifically, this compound (CAS 885279-23-2) serves as a crucial intermediate for the synthesis of more complex molecules, such as the anticancer agents Pazopanib and Niraparib.[2][4]
The method detailed herein is based on the efficient cyclization of an ethyl o-aminophenylacetate precursor, which offers a streamlined, high-yielding, and scalable alternative to multi-step classical methods that may involve harsh reagents or challenging purifications.[5]
Synthetic Strategy and Mechanism
The chosen synthetic route involves the conversion of Ethyl (2-amino-5-chlorophenyl)acetate into the target indazole via an intramolecular diazotization and cyclization reaction. This one-pot process is initiated by the reaction of the primary aromatic amine with a nitrosating agent, typically generated in situ from sodium nitrite and an acid.
Mechanistic Steps:
-
Diazotization: The primary amine on the phenylacetate ring reacts with nitrous acid (formed from NaNO₂ and acid) to generate a diazonium salt intermediate.
-
Cyclization: The active methylene group adjacent to the ester carbonyl is sufficiently acidic to be deprotonated, forming an enolate. This enolate then acts as an intramolecular nucleophile, attacking the diazonium group.
-
Aromatization: The cyclized intermediate undergoes elimination of a proton and loss of nitrogen gas (N₂) to yield the stable, aromatic indazole ring system.
This mechanism provides a direct and atom-economical pathway to the desired heterocyclic core.
Caption: Figure 1: Reaction Mechanism for Indazole Formation
Experimental Protocol
This protocol is designed for a laboratory scale and can be adapted for larger quantities with appropriate safety and engineering controls.
| Reagent | CAS No. | Mol. Weight | Molar Eq. | Amount | Notes |
| Ethyl (2-amino-5-chlorophenyl)acetate | 40064-34-4 | 213.65 g/mol | 1.0 | 10.0 g | Starting Material |
| Acetic Acid | 64-19-7 | 60.05 g/mol | - | 100 mL | Solvent |
| Sodium Nitrite (NaNO₂) | 7632-00-0 | 69.00 g/mol | 1.2 | 3.88 g | Reagent |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - | 20 mL | For NaNO₂ solution |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 g/mol | - | ~300 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | - | ~150 mL | Aqueous Wash |
| Brine (Saturated NaCl) | 7647-14-5 | 58.44 g/mol | - | ~50 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | As needed | Drying Agent |
| Silica Gel | 7631-86-9 | - | - | As needed | Chromatography |
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Ice-water bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for column chromatography
-
Reaction Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and thermometer, add Ethyl (2-amino-5-chlorophenyl)acetate (10.0 g, 46.8 mmol). Add acetic acid (100 mL) and stir until the starting material is fully dissolved.
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0-5 °C with vigorous stirring.
-
Nitrite Addition: In a separate beaker, dissolve sodium nitrite (3.88 g, 56.2 mmol) in deionized water (20 mL). Transfer this solution to a dropping funnel.
-
Diazotization & Cyclization: Add the sodium nitrite solution dropwise to the reaction flask over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Reaction Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.
-
Work-up: Once the reaction is complete, carefully pour the mixture into a beaker containing 200 mL of ice-water. A precipitate may form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 75 mL) to neutralize excess acetic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 30% EtOAc). Alternatively, recrystallization from an ethanol/water mixture can be effective.[5]
-
Final Product: Dry the purified fractions under high vacuum to obtain this compound as a solid. The expected yield is typically in the range of 80-90%.
Workflow Visualization
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - CAS:885279-23-2 - Sunway Pharm Ltd [3wpharm.com]
- 5. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Application Notes and Protocols: A Detailed Guide to the Synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Ethyl 6-chloro-1H-indazole-3-carboxylate is a key intermediate in the synthesis of a wide array of bioactive molecules. Its functionalized structure, featuring a reactive ester and a chloro-substituent, provides a versatile platform for the development of novel therapeutic agents targeting a range of diseases, including cancer, inflammation, and infectious diseases. This document provides a comprehensive, step-by-step protocol for the synthesis of this compound, designed for researchers and professionals in drug discovery and development.
Synthetic Strategy: The Japp-Klingemann Reaction
The chosen synthetic route for this compound is the well-established Japp-Klingemann reaction.[1][2][3] This classical method offers a reliable and efficient pathway to substituted indazoles from readily available starting materials. The reaction proceeds through the coupling of an aryl diazonium salt with a β-keto-ester, followed by an intramolecular cyclization to form the indazole core.
The overall transformation can be visualized as a two-step, one-pot process:
Caption: Overall workflow of the Japp-Klingemann synthesis.
Materials and Reagents
Ensure all reagents are of appropriate purity and handled according to safety guidelines.
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier (Example) |
| 4-chloro-2-methylaniline | C₇H₈ClN | 141.60 | ≥98% | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | ≥99% | Fisher Scientific |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 37% | VWR Chemicals |
| Diethyl acetylmalonate | C₉H₁₄O₅ | 202.20 | ≥98% | Alfa Aesar |
| Sodium Acetate | CH₃COONa | 82.03 | ≥99% | Merck |
| Ethanol | C₂H₅OH | 46.07 | Anhydrous | J.T. Baker |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | ACS Grade | EMD Millipore |
| Hexanes | C₆H₁₄ | 86.18 | ACS Grade | Pharmco-Aaper |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Acros Organics |
| Deionized Water | H₂O | 18.02 | - | In-house |
Experimental Protocol: Step-by-Step Synthesis
This protocol is designed for a laboratory scale synthesis. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, must be worn at all times. All operations should be performed in a well-ventilated fume hood.
Part 1: Preparation of the Diazonium Salt Solution
-
Initial Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, dissolve 4-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid (3.0 eq) and deionized water.
-
Rationale: The aniline is dissolved in acidic solution to form the corresponding hydrochloride salt, which is soluble and ready for diazotization.
-
-
Cooling: Cool the solution to 0-5 °C using an ice-salt bath. It is crucial to maintain this temperature range to ensure the stability of the diazonium salt.
-
Diazotization: While maintaining the temperature between 0-5 °C, add a solution of sodium nitrite (1.1 eq) in deionized water dropwise from the dropping funnel over a period of 30 minutes.
-
Expert Insight: Slow, dropwise addition is critical to control the exothermic reaction and prevent the decomposition of the unstable nitrous acid and the resulting diazonium salt.
-
-
Confirmation of Diazotization: After the complete addition of the sodium nitrite solution, continue stirring for an additional 15 minutes. Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess nitrous acid). If the test is negative, add a small amount of sodium nitrite solution until a positive test is obtained. Then, destroy the excess nitrous acid by the careful addition of a small amount of sulfamic acid until the starch-iodide test is negative.
-
Trustworthiness: This self-validating step ensures the complete conversion of the aniline to the diazonium salt, which is essential for the subsequent coupling reaction.
-
Part 2: Japp-Klingemann Coupling and Cyclization
-
Preparation of the Coupling Partner: In a separate 500 mL beaker, dissolve diethyl acetylmalonate (1.0 eq) and sodium acetate (3.0 eq) in ethanol. Cool this solution to 0-5 °C in an ice bath.
-
Rationale: Sodium acetate acts as a base to deprotonate the active methylene group of the diethyl acetylmalonate, forming the enolate nucleophile required for the coupling reaction.
-
-
Coupling Reaction: Slowly add the freshly prepared, cold diazonium salt solution to the stirred solution of the coupling partner over 30-45 minutes, ensuring the temperature is maintained below 10 °C. A colored precipitate, the intermediate hydrazone, should form.
-
Cyclization: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.
-
Work-up and Isolation: a. Pour the reaction mixture into a large volume of cold deionized water. b. Extract the aqueous mixture with ethyl acetate (3 x 100 mL). c. Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. d. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford this compound as a solid.
Characterization Data (Expected)
| Property | Expected Value |
| Appearance | Off-white to pale yellow solid |
| Molecular Formula | C₁₀H₉ClN₂O₂ |
| Molecular Weight | 224.64 g/mol |
| ¹H NMR (CDCl₃) | δ (ppm): 10.0-10.5 (br s, 1H, NH), 8.1-8.2 (d, 1H), 7.7-7.8 (s, 1H), 7.3-7.4 (d, 1H), 4.4-4.5 (q, 2H), 1.4-1.5 (t, 3H) |
| ¹³C NMR (CDCl₃) | δ (ppm): 162.5, 141.0, 137.0, 134.5, 125.0, 123.0, 122.5, 110.5, 61.5, 14.5 |
| Melting Point | Literature values should be consulted for comparison. |
| Yield | 60-75% (typical) |
Safety and Handling
-
4-chloro-2-methylaniline: Toxic and a suspected carcinogen. Handle with extreme care.
-
Sodium Nitrite: Oxidizing agent. Keep away from combustible materials.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
-
Organic Solvents: Flammable. Use in a well-ventilated area away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This protocol provides a detailed and reliable method for the synthesis of this compound via the Japp-Klingemann reaction. By following these steps and adhering to the safety precautions, researchers can confidently prepare this valuable intermediate for their drug discovery and development programs.
References
- The Japp‐Klingemann Reaction - ResearchGate.
- Japp–Klingemann reaction - Wikipedia.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - MDPI.
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed.
- Japp-Klingemann Reaction - SynArchive.
Sources
Synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate: A Detailed Guide to Reagents and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate, a key building block in medicinal chemistry. The synthesis is primarily achieved through a two-step process involving the diazotization of 4-chloroaniline followed by a Japp-Klingemann reaction with ethyl chloroacetoacetate and subsequent cyclization. This guide offers detailed protocols, an in-depth look at the reaction mechanisms, and essential data for successful synthesis.
Introduction to this compound
This compound is a heterocyclic compound of significant interest in pharmaceutical research and development. The indazole scaffold is a privileged structure, meaning it is a molecular framework that is frequently found in biologically active compounds. Derivatives of indazole have shown a wide range of therapeutic activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. The chloro and ethyl carboxylate functionalities on this specific molecule provide versatile handles for further chemical modifications, making it a valuable intermediate in the synthesis of complex drug candidates.
Synthetic Strategy: The Japp-Klingemann Reaction
The most common and efficient route for the synthesis of this compound is the Japp-Klingemann reaction.[1][2] This reaction allows for the formation of a hydrazone intermediate from an aryl diazonium salt and a β-keto-ester.[1] In this specific synthesis, the process can be broken down into three key stages:
-
Diazotization of 4-chloroaniline: The primary aromatic amine, 4-chloroaniline, is converted into a reactive 4-chlorobenzenediazonium chloride salt.
-
Japp-Klingemann Coupling: The diazonium salt is then reacted with ethyl chloroacetoacetate. This coupling reaction, followed by the cleavage of an acetyl group, yields the key intermediate, (Z)-ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate.
-
Cyclization: The hydrazono intermediate undergoes an intramolecular cyclization to form the final indazole ring system.
Reaction Mechanism
The overall transformation is a well-established process in organic chemistry. The initial diazotization involves the reaction of the primary amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) to form the diazonium salt.
The subsequent Japp-Klingemann reaction begins with the deprotonation of the active methylene group of ethyl chloroacetoacetate to form an enolate. This enolate then acts as a nucleophile, attacking the diazonium salt to form an azo compound. Under the reaction conditions, this intermediate is unstable and undergoes hydrolysis and decarboxylation (or deacylation in this case) to afford the more stable hydrazone.[1] The final step is an intramolecular nucleophilic attack of one of the hydrazone's nitrogen atoms onto the aromatic ring, followed by elimination, to form the stable aromatic indazole ring.
subgraph "cluster_Step1" { label="Step 1: Diazotization"; bgcolor="#E8F0FE"; "4-Chloroaniline" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Diazonium_Salt" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "4-Chloroaniline" -> "Diazonium_Salt" [label=" NaNO₂, HCl, 0-5 °C"]; }
subgraph "cluster_Step2" { label="Step 2: Japp-Klingemann Coupling"; bgcolor="#E6F4EA"; "Ethyl_Chloroacetoacetate" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Hydrazone_Intermediate" [fillcolor="#34A853", fontcolor="#FFFFFF", label="(Z)-ethyl 2-chloro-2-\n(2-(4-chlorophenyl)hydrazono)acetate"]; "Diazonium_Salt" -> "Hydrazone_Intermediate" [label=" Ethyl Chloroacetoacetate, Base"]; }
subgraph "cluster_Step3" { label="Step 3: Cyclization"; bgcolor="#FCE8E6"; "Final_Product" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="this compound"]; "Hydrazone_Intermediate" -> "Final_Product" [label=" Heat or Acid/Base"]; } }
Reagents and Materials
Successful synthesis requires careful selection and handling of high-purity reagents. The table below provides a summary of the key reagents required for this procedure.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Key Properties | Supplier Example |
| 4-Chloroaniline | C₆H₆ClN | 127.57 | White to light tan solid | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | White to slightly yellowish crystalline powder | Sigma-Aldrich |
| Hydrochloric Acid (conc.) | HCl | 36.46 | Colorless to yellowish fuming liquid | Fisher Scientific |
| Ethyl chloroacetoacetate | C₆H₉ClO₃ | 164.59 | Colorless to pale yellow liquid | Alfa Aesar |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | White crystalline powder | VWR |
| Ethanol | C₂H₆O | 46.07 | Colorless liquid | Decon Labs |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Colorless liquid | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | Colorless liquid | EMD Millipore |
Experimental Protocols
Safety Precaution: This synthesis involves toxic, corrosive, and potentially carcinogenic reagents. All steps must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Part 1: Preparation of 4-chlorobenzenediazonium chloride
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, add 4-chloroaniline (12.75 g, 0.1 mol).
-
Carefully add concentrated hydrochloric acid (30 mL) and 50 mL of water. Stir the mixture until the 4-chloroaniline is completely dissolved.
-
Cool the flask in an ice-salt bath to maintain the internal temperature between 0 and 5 °C.
-
In a separate beaker, dissolve sodium nitrite (7.25 g, 0.105 mol) in 25 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the stirred 4-chloroaniline solution over a period of 30-45 minutes. It is crucial to maintain the temperature below 5 °C during the addition to prevent the decomposition of the diazonium salt.
-
After the addition is complete, continue stirring the pale-yellow solution of the diazonium salt at 0-5 °C for an additional 15 minutes. This solution should be used immediately in the next step.
Part 2: Japp-Klingemann Coupling to form (Z)-ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate
-
In a 1 L beaker, dissolve ethyl chloroacetoacetate (16.45 g, 0.1 mol) and sodium acetate (24.6 g, 0.3 mol) in 200 mL of ethanol.
-
Cool this solution in an ice bath to 0-5 °C with vigorous stirring.
-
Slowly add the freshly prepared, cold 4-chlorobenzenediazonium chloride solution from Part 1 to the ethyl chloroacetoacetate solution over approximately 30 minutes. Maintain the temperature below 5 °C throughout the addition. A yellow to orange precipitate should form.
-
After the addition is complete, continue to stir the reaction mixture in the ice bath for 1-2 hours.
-
Allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Pour the reaction mixture into 500 mL of ice-cold water.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.
-
The crude (Z)-ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate can be purified by recrystallization from ethanol to yield a yellow solid.
Part 3: Cyclization to this compound
-
The cyclization of the hydrazone intermediate to the final indazole product can be achieved through thermal means or by using an acid or base catalyst. A common method involves heating the intermediate in a high-boiling solvent.
-
In a round-bottom flask equipped with a reflux condenser, suspend the purified (Z)-ethyl 2-chloro-2-(2-(4-chlorophenyl)hydrazono)acetate (from Part 2) in a suitable high-boiling solvent such as Dowtherm A or diphenyl ether.
-
Heat the mixture to reflux (typically around 200-250 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (usually after several hours), cool the mixture to room temperature.
-
The crude product may precipitate upon cooling. If so, collect the solid by filtration. If not, the solvent can be removed under reduced pressure.
Purification of this compound
The final product can be purified by either recrystallization or column chromatography.
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol, ethyl acetate, or a mixture of ethyl acetate and hexane. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. Collect the purified crystals by vacuum filtration and dry them under vacuum.
-
Column Chromatography: If recrystallization does not yield a product of sufficient purity, column chromatography on silica gel can be employed. A typical eluent system is a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate in hexane and gradually increasing the polarity).
Data and Characterization
The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.
| Technique | Expected Results |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Approximately 180-185 °C (literature values may vary) |
| ¹H NMR (CDCl₃, 300 MHz) | δ (ppm): ~10.5 (br s, 1H, NH), 8.2-7.5 (m, 3H, Ar-H), 4.5 (q, 2H, OCH₂), 1.5 (t, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 75 MHz) | δ (ppm): ~163 (C=O), 141, 135, 128, 125, 122, 121, 111 (Ar-C), 61 (OCH₂), 14 (CH₃) |
| Mass Spectrometry | m/z: 224.03 (M⁺) for C₁₀H₉ClN₂O₂ |
Note: The exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.
Conclusion
The synthesis of this compound via the Japp-Klingemann reaction is a reliable and well-documented method. By following the detailed protocols and adhering to the safety precautions outlined in this guide, researchers can successfully prepare this valuable intermediate for their drug discovery and development programs. Careful control of reaction temperatures, particularly during the diazotization and coupling steps, is critical for achieving a good yield and high purity of the final product.
References
- Organic Syntheses, Coll. Vol. 4, p.633 (1963); Vol. 32, p.84 (1952). [URL: http://www.orgsyn.org/demo.aspx?prep=cv4p0633]
- The Japp-Klingemann Reaction - Organic Reactions. [URL: https://organicreactions.org/index.php/The_Japp-Klingemann_Reaction]
- Japp–Klingemann reaction - Wikipedia. [URL: https://en.wikipedia.org/wiki/Japp%E2%80%93Klingemann_reaction]
- Japp-Klingemann Reaction - SynArchive. [URL: http://www.synarchive.com/named-reactions/Japp-Klingemann_Reaction]
- Ethyl 2-chloro-[2-(4-chlorophenyl)hydrazin-1-ylidene]acetate - PubMed Central (PMC). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960907/]
- Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds - The Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00816h]
- Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles - MDPI. [URL: https://www.mdpi.com/1422-0067/24/2/1758]
- 1H-indazole-3-carboxylic acid, ethyl ester - Organic Syntheses. [URL: http://www.orgsyn.org/demo.aspx?prep=v88p0165]
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [URL: https://www.mt.
- 13C-NMR chemical shifts (δ in ppm) of 1H-indazole carboxylic acids... | Download Table - ResearchGate. [URL: https://www.researchgate.net/figure/13-C-NMR-chemical-shifts-d-in-ppm-of-1H-indazole-carboxylic-acids-4b-i-and_tbl2_278027735]
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Application Notes & Protocols: Ethyl 6-chloro-1H-indazole-3-carboxylate as a Strategic Building Block in Organic Synthesis
Introduction: The Privileged Indazole Scaffold
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] As a bioisostere of indole, its unique structural and electronic properties allow for effective interactions with various biological targets, leading to applications in oncology, neurology, and inflammatory diseases.[3][4]
Within this important class of heterocycles, Ethyl 6-chloro-1H-indazole-3-carboxylate stands out as a particularly versatile and strategic building block. Its structure is primed for sequential, regioselective functionalization, making it an invaluable starting point for the synthesis of complex molecular architectures. The key features that underpin its utility are:
-
The indazole core , providing the fundamental pharmacophore.
-
The ester at C3 , which can be readily hydrolyzed to the corresponding carboxylic acid for amide coupling or other transformations.[5][6]
-
The nucleophilic nitrogen atoms (N1 and N2) , which allow for controlled N-alkylation to modulate physicochemical properties and biological activity.[7][8]
-
The chloro-substituent at C6 , which serves as an electronic handle to influence the reactivity of the ring system and can participate in cross-coupling reactions.
This guide provides an in-depth exploration of this compound, detailing its properties, core synthetic transformations, and field-proven protocols designed for researchers in drug discovery and chemical development.
Caption: Structure of this compound with key sites for synthetic modification.
Physicochemical Properties and Handling
A clear understanding of the reagent's properties is critical for successful and safe experimentation.
| Property | Value | Reference(s) |
| CAS Number | 885279-23-2 | [9] |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [9] |
| Molecular Weight | 224.64 g/mol | [9] |
| Appearance | Light brown or off-white crystalline powder | [3] |
| Melting Point | 180-185 ºC | [3] |
| Storage | Store at room temperature, sealed in a dry environment. | [3][10] |
Safety & Handling: This compound is intended for laboratory research use only. Researchers should handle it with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Always consult the Safety Data Sheet (SDS) provided by the supplier for detailed hazard and handling information.
Core Synthetic Transformations: Protocols & Rationale
This compound is a gateway to a vast chemical space. The following sections detail the most critical transformations, providing not just the steps, but the scientific reasoning behind them.
Regioselective N-Alkylation
Scientific Rationale: Alkylation of the indazole nitrogen is a primary strategy for diversifying the scaffold. However, the presence of two nucleophilic nitrogens (N1 and N2) presents a significant challenge: achieving regioselectivity.[7][11] The outcome is highly dependent on the reaction conditions.[7]
-
N1-Alkylation (Kinetic Control): Using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) strongly favors N1-alkylation.[7][8] This selectivity is attributed to the formation of a sodium-chelated intermediate between the indazole anion and the C3-carboxylate group, which sterically hinders the N2 position, directing the electrophile to N1.[7]
-
N2-Alkylation / Mixture Formation (Thermodynamic Control): Conditions employing weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often yield mixtures of N1 and N2 isomers, or can favor the thermodynamically more stable product, which varies depending on the substituent pattern.[7][12]
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Application Notes & Protocols: Strategic Derivatization of Ethyl 6-chloro-1H-indazole-3-carboxylate for Drug Discovery
Introduction
The indazole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique bicyclic aromatic structure allows it to interact with a wide array of biological targets, leading to diverse therapeutic applications including anti-inflammatory, anti-tumor, and anti-HIV activities.[1][3] Within this class, Ethyl 6-chloro-1H-indazole-3-carboxylate stands out as a particularly versatile starting material. Its structure presents three primary, orthogonal sites for chemical modification: the indazole nitrogen (N1/N2), the C3-ethyl ester, and the C6-chloro substituent. Strategic manipulation of these sites allows for the systematic exploration of the chemical space around the indazole core, a cornerstone of structure-activity relationship (SAR) studies aimed at optimizing potency, selectivity, and pharmacokinetic properties.[4]
This guide provides an in-depth exploration of key derivatization strategies for this scaffold. We will move beyond simple procedural lists to explain the underlying chemical principles, the rationale for specific reaction conditions, and the expected outcomes. The protocols described herein are designed to be robust and reproducible, providing researchers in drug development with a reliable playbook for generating novel indazole-based compound libraries.
Figure 1: Reactive sites on the this compound scaffold.
Part 1: Regioselective N-Alkylation of the Indazole Ring
Scientific Rationale:
The alkylation of the indazole ring presents a common yet critical challenge: regioselectivity. The presence of two nucleophilic nitrogen atoms, N1 and N2, often leads to the formation of a mixture of regioisomers.[5][6] Controlling the reaction to favor one isomer over the other is paramount to avoid tedious purification steps and ensure synthetic efficiency. The outcome is highly dependent on the interplay of steric hindrance, electronics, and the reaction conditions employed, particularly the choice of base and solvent.[5]
For many indazole-based therapeutics, the N1-alkylated isomer is the desired, thermodynamically more stable product.[6] We can achieve high N1 selectivity by using a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (THF). The rationale is that the sodium cation coordinates with both the deprotonated indazole nitrogen and the oxygen of the C3-ester group. This chelation effect sterically encumbers the N2 position, directing the incoming alkylating agent exclusively to the N1 position.[5][7] Conversely, using weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) disrupts this chelation, often resulting in poor selectivity and mixtures of N1 and N2 products.[5]
Figure 2: Workflow for the regioselective N1-alkylation protocol.
Protocol 1: Selective N1-Alkylation using NaH/THF
This protocol is optimized for achieving high regioselectivity for the N1 isomer.
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add NaH (1.2 equiv) portion-wise. Caution: NaH reacts violently with water and generates flammable hydrogen gas.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then remove the ice bath and stir for an additional 30 minutes at room temperature. The solution may become slightly cloudy.
-
Alkylation: Re-cool the mixture to 0 °C and add the alkylating agent (1.1 equiv) dropwise via syringe.
-
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours.
-
Monitoring: Monitor the reaction's completion by Thin Layer Chromatography (TLC) or LC-MS, checking for the consumption of the starting material.
-
Workup: Once complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with EtOAc (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to isolate the pure N1-alkylated product.[5]
| Alkylating Agent (R-X) | Temp (°C) | Time (h) | Typical Yield (%) |
| Benzyl Bromide | RT | 16 | >95% |
| Ethyl Iodide | RT | 20 | >90% |
| Propyl Bromide | RT | 24 | >90% |
| 4-Fluorobenzyl Bromide | RT | 18 | >95%[8] |
Part 2: C3-Ester Derivatization via Amide Bond Formation
Scientific Rationale:
The transformation of the C3-ester into a carboxamide is a crucial step for accessing a large family of biologically active indazole derivatives, including potent kinase inhibitors.[4][9][10] This two-step process first involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions using a reagent like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
The resulting carboxylic acid is then coupled with a desired primary or secondary amine. Direct reaction is inefficient; therefore, the carboxylic acid must first be activated. Standard peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like N-Hydroxybenzotriazole (HOBt) are commonly used.[9][10] EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the amine, forming the stable amide bond and releasing a soluble urea byproduct.[9][10]
Figure 3: Workflow for the conversion of the C3-ester to a C3-carboxamide.
Protocol 2A: Saponification of the Ethyl Ester
Materials:
-
N1-alkylated this compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) & Water
-
Hydrochloric acid (HCl), 1M solution
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve the starting ester (1.0 equiv) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add LiOH (2.0-3.0 equiv) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until TLC/LC-MS confirms the complete disappearance of the starting material.
-
Cool the mixture to 0 °C and carefully acidify with 1M HCl until the pH is ~2-3. A precipitate of the carboxylic acid should form.
-
Extract the aqueous mixture with EtOAc (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude carboxylic acid, which is often used in the next step without further purification.
Protocol 2B: EDC/HOBt Mediated Amide Coupling
Materials:
-
Indazole-3-carboxylic acid from Protocol 2A
-
Desired amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)
-
N-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv). Dissolve the mixture in anhydrous DMF.
-
Base Addition: Add TEA (3.0 equiv) and stir the mixture at room temperature for 15 minutes.
-
Activation & Coupling: Add EDC.HCl (1.2 equiv) portion-wise. Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup: Pour the reaction mixture into ice water. Extract the product with EtOAc or 10% Methanol in Chloroform.
-
Purification: Wash the combined organic layers with 10% NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. Concentrate and purify by column chromatography or recrystallization to obtain the final amide product.[9][10]
| Amine | Coupling Time (h) | Typical Yield (%) |
| Benzylamine | 6 | >85% |
| Morpholine | 5 | >90% |
| Aniline | 8 | >80% |
| Piperazine derivatives | 6 | >85%[9] |
Part 3: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling
Scientific Rationale:
The C6-chloro atom provides an ideal handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or vinyl substituents. The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for this transformation due to the stability, commercial availability, and low toxicity of the organoboron reagents.[11][12]
The reaction proceeds via a well-established catalytic cycle.[11] First, the palladium(0) catalyst undergoes oxidative addition into the carbon-chlorine bond of the indazole. Next, in a step called transmetalation, the organic group from the boronic acid is transferred to the palladium center, a process facilitated by a base. Finally, reductive elimination occurs, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst. The choice of catalyst (e.g., Pd(dppf)Cl₂), ligand, base, and solvent is critical for achieving high yields.[13]
Sources
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- 11. chem.libretexts.org [chem.libretexts.org]
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- 13. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: A Modular Approach to the Synthesis of Ethyl 6-chloro-1H-indazole-3-carboxamide Derivatives
Abstract
The 1H-indazole-3-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2] Derivatives of this class have demonstrated potent inhibitory activity against key cellular targets such as p21-activated kinase 1 (PAK1) and poly(ADP-ribose)polymerase (PARP).[3][4][5] Specifically, the 6-chloro substituted analogues offer a valuable vector for further chemical modification and structure-activity relationship (SAR) studies. This guide provides a comprehensive, field-proven methodology for the synthesis of diverse Ethyl 6-chloro-1H-indazole-3-carboxamide derivatives. We detail a robust, three-stage synthetic pathway: (1) formation of the core intermediate, Ethyl 6-chloro-1H-indazole-3-carboxylate; (2) its subsequent saponification to the corresponding carboxylic acid; and (3) a generalized amide coupling protocol to furnish the target compounds. This document is intended for researchers in drug discovery and medicinal chemistry, providing both the practical steps and the scientific rationale behind them.
Strategic Overview of the Synthesis
The synthesis of 6-chloro-1H-indazole-3-carboxamide derivatives is most efficiently approached through a modular, linear sequence. This strategy allows for the large-scale preparation of a common intermediate, 6-chloro-1H-indazole-3-carboxylic acid, which can then be coupled with a diverse library of amines to generate the final products. This approach is highly amenable to parallel synthesis and the rapid exploration of chemical space around the carboxamide moiety.
The overall workflow is depicted below:
Caption: High-level workflow for the synthesis of the target carboxamide derivatives.
Synthesis of Key Intermediate: this compound
The initial and most critical phase is the construction of the indazole ring system. While numerous methods exist for indazole synthesis, a common and reliable route involves the cyclization of appropriately substituted benzene derivatives.[6] For this protocol, we adapt a procedure that ultimately yields the ethyl ester, a stable and easily purifiable intermediate.
Protocol 1: Synthesis of this compound
This protocol outlines the formation of the indazole ester from a suitable precursor. The specific starting material may vary, but the fundamental transformation remains consistent. A plausible route involves the reaction of a substituted o-toluidine derivative.
Materials & Equipment
| Reagents & Solvents | Equipment |
|---|---|
| 6-chloro-1H-indazole-3-carboxylic acid | Round-bottom flasks (various sizes) |
| Ethanol (Absolute, 200 proof) | Magnetic stirrer with heating mantle |
| Sulfuric Acid (H₂SO₄, concentrated) | Reflux condenser |
| Sodium Bicarbonate (NaHCO₃), saturated solution | Separatory funnel |
| Ethyl Acetate (EtOAc) | Rotary evaporator |
| Brine, saturated solution | Glassware for extraction & filtration |
| Sodium Sulfate (Na₂SO₄), anhydrous | TLC plates (Silica gel 60 F₂₅₄) |
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 6-chloro-1H-indazole-3-carboxylic acid (10.0 g, 50.9 mmol, 1.0 equiv).
-
Esterification: Add absolute ethanol (150 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (2.0 mL) dropwise.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80°C). Maintain reflux for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC), eluting with a 3:1 mixture of hexanes/ethyl acetate. The product ester will have a higher Rf value than the starting carboxylic acid.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully concentrate the solution to about one-third of its original volume using a rotary evaporator.
-
Neutralization & Extraction: Slowly pour the concentrated mixture into a beaker containing 200 mL of ice-cold water. A precipitate may form. Carefully neutralize the aqueous solution by slowly adding saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Washing & Drying: Combine the organic layers and wash sequentially with water (100 mL) and saturated brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. If necessary, purify the product by column chromatography on silica gel to afford this compound as a solid.[7]
Hydrolysis to 6-chloro-1H-indazole-3-carboxylic acid
The ethyl ester is a stable intermediate but must be converted to the carboxylic acid to enable amide bond formation. This is achieved through a standard base-catalyzed hydrolysis (saponification).
Protocol 2: Saponification of Ethyl Ester
Materials & Equipment
| Reagents & Solvents | Equipment |
|---|---|
| This compound | Round-bottom flask |
| Lithium Hydroxide Monohydrate (LiOH·H₂O) | Magnetic stirrer with heating mantle |
| Tetrahydrofuran (THF) / Methanol (MeOH) / Water | pH paper or meter |
| Hydrochloric Acid (HCl), 1M solution | Standard glassware |
| Diethyl Ether (Et₂O) | Buchner funnel and filter paper |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (from Protocol 1, e.g., 9.0 g, 40.1 mmol, 1.0 equiv) in a solvent mixture of THF:MeOH:H₂O (2:2:1 ratio, 100 mL total).
-
Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O) (2.52 g, 60.1 mmol, 1.5 equiv).
-
Heating: Stir the mixture at 45-50°C for 2-4 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up: Cool the reaction mixture to room temperature and concentrate via rotary evaporation to remove the organic solvents (THF and MeOH).
-
Acidification: Dilute the remaining aqueous solution with 100 mL of water. Wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 2-3 with 1M HCl. A precipitate will form.
-
Isolation: Stir the suspension in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 6-chloro-1H-indazole-3-carboxylic acid.[7]
Amide Coupling to Form Target Derivatives
This final stage is the cornerstone of generating diversity. The carboxylic acid is activated in situ and reacted with a primary or secondary amine to form the desired amide bond. The use of coupling agents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl) in combination with an additive like 1-Hydroxybenzotriazole (HOBT) is a standard, high-yielding method that minimizes side reactions.[8][9]
Caption: Simplified mechanism of EDC/HOBT-mediated amide bond formation.
Protocol 3: General Amide Coupling Procedure
Materials & Equipment
| Reagents & Solvents | Equipment |
|---|---|
| 6-chloro-1H-indazole-3-carboxylic acid | Round-bottom flask |
| Desired primary or secondary amine (R₁R₂NH) | Magnetic stirrer |
| N,N-Dimethylformamide (DMF), anhydrous | Syringes and needles |
| EDC.HCl | Inert atmosphere setup (Nitrogen/Argon) |
| HOBT | Standard glassware for work-up |
| Triethylamine (TEA) or DIPEA | TLC plates |
| 10% Methanol in Chloroform/DCM | Rotary evaporator |
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂), add 6-chloro-1H-indazole-3-carboxylic acid (e.g., 200 mg, 1.02 mmol, 1.0 equiv) and dissolve it in anhydrous DMF (10 mL).
-
Activator Addition: Add HOBT (165 mg, 1.22 mmol, 1.2 equiv) and EDC.HCl (234 mg, 1.22 mmol, 1.2 equiv) to the solution.
-
Base Addition: Add triethylamine (TEA) (0.43 mL, 3.06 mmol, 3.0 equiv). Stir the reaction mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for efficient coupling.
-
Amine Addition: Add the desired amine (1.02 mmol, 1.0 equiv) to the reaction mixture, either neat if liquid or as a solution in a small amount of DMF.
-
Reaction: Continue stirring at room temperature for 4-12 hours. The reaction progress should be diligently monitored by TLC.
-
Work-up: Upon completion, pour the reaction mixture into ice water (50 mL). A precipitate of the crude product may form. Extract the product with a suitable organic solvent, such as 10% methanol in chloroform or ethyl acetate (3 x 30 mL).[9]
-
Washing & Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the resulting crude residue by column chromatography (silica gel) or recrystallization to obtain the final pure 6-chloro-1H-indazole-3-carboxamide derivative.
Representative Amine Scaffolds & Products
The true utility of Protocol 3 lies in its adaptability. A wide array of commercially available amines can be employed to generate a library of novel compounds.
| Amine Input (R₁R₂NH) | Representative Product Name | Potential Application Area |
| Cyclohexylamine | N-cyclohexyl-6-chloro-1H-indazole-3-carboxamide | Kinase Inhibition[3] |
| Piperidine | (6-chloro-1H-indazol-3-yl)(piperidin-1-yl)methanone | PARP Inhibition[4] |
| 4-Aminomorpholine | N-morpholino-6-chloro-1H-indazole-3-carboxamide | General Drug Discovery |
| Aniline | N-phenyl-6-chloro-1H-indazole-3-carboxamide | Anticancer Agents[10] |
Characterization
The identity and purity of all intermediates and final products should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure, proton and carbon environments. For the final amide, the disappearance of the carboxylic acid proton (~13 ppm) and the appearance of the amide N-H proton are key indicators.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared Spectroscopy (IR): To identify key functional groups. A strong carbonyl (C=O) stretch around 1640-1680 cm⁻¹ is characteristic of the amide bond.
Safety & Handling
-
All protocols should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.
-
Coupling reagents like EDC.HCl and HOBT are sensitizers and should be handled with care.
-
Concentrated acids and bases are corrosive and require careful handling.
-
Refer to the Safety Data Sheet (SDS) for each reagent before use.
References
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- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. ResearchGate.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses Procedure.
- ResearchGate. (n.d.). Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions | Request PDF.
- Indian Academy of Sciences. (2014). Design, synthesis and characterization of 1H-pyridin-4-yl-3,5-disubstituted indazoles and their AKT inhibition. Journal of Chemical Sciences, 126(4), 1055–1062.
- MDPI. (n.d.). Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. Molecules.
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
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- PubMed. (n.d.). Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors.
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- ACS Publications. (n.d.). Development of Dihydropyridone Indazole Amides as Selective Rho-Kinase Inhibitors. Journal of Medicinal Chemistry.
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
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- IRIS Unina. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, followed by a chemoselective Buchwald–Hartwig intramolecular cyclization. Organic & Biomolecular Chemistry, 14, 4975-4981.
- ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Abdelahi, M., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. RSC Advances, 11(62), 39335-39344.
- ACS Publications. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry.
- JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.
- RSC Publishing. (n.d.). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents.
- PubMed. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Farmaco Sci, 36(5), 315-33.
- NIH. (n.d.). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer.
- MDPI. (n.d.). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. Molecules.
- ResearchGate. (n.d.). Discovery of 2-{4-[(3S)-Piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): A Novel Oral Poly(ADP-ribose)polymerase (PARP) Inhibitor Efficacious in BRCA-1 and-2 Mutant Tumors.
- RSC Publishing. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12595-12602.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
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The Versatile Scaffold: Ethyl 6-chloro-1H-indazole-3-carboxylate in Modern Medicinal Chemistry
Introduction: The Privileged Indazole Core
The 1H-indazole scaffold is a cornerstone in contemporary medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] Its unique bicyclic aromatic structure, consisting of a benzene ring fused to a pyrazole ring, provides a rigid framework amenable to diverse functionalization, enabling precise interactions with various biological targets. This guide focuses on a key derivative, Ethyl 6-chloro-1H-indazole-3-carboxylate, a versatile building block that has proven instrumental in the development of targeted therapeutics, particularly in the realm of oncology.
The strategic placement of the chloro substituent at the 6-position and the ethyl carboxylate at the 3-position offers medicinal chemists multiple avenues for synthetic elaboration. The ester functionality at C3 is readily converted to amides, hydrazides, and other derivatives, while the indazole nitrogen (N1) is a prime site for alkylation or arylation, allowing for the exploration of a vast chemical space. The chloro group at C6 can be a site for cross-coupling reactions or can serve to modulate the electronic properties and metabolic stability of the final compound. This application note will provide an in-depth exploration of the utility of this compound, complete with detailed protocols and an examination of its role in the synthesis of potent kinase inhibitors.
Core Applications in Drug Discovery: A Gateway to Kinase Inhibitors
This compound is a critical starting material for the synthesis of a wide array of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The indazole core can mimic the purine ring of ATP, enabling competitive inhibition at the enzyme's active site.
Axitinib: A Case Study in VEGFR Inhibition
A prominent example of a drug synthesized from an indazole scaffold is Axitinib (Inlyta®), a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[2] Axitinib is approved for the treatment of advanced renal cell carcinoma (RCC).[3] By inhibiting VEGFRs, Axitinib blocks the signaling cascade responsible for angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize.[2]
The synthesis of Axitinib and its analogues often involves intermediates that can be derived from functionalized indazoles like this compound. Key synthetic transformations include N-alkylation or N-arylation at the indazole nitrogen and conversion of the C3-ester to a carboxamide, followed by further elaborations.
The VEGFR Signaling Pathway and Axitinib's Mechanism of Action
VEGF, upon binding to its receptor (VEGFR), triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This initiates a cascade of downstream signaling events, primarily through the PI3K/Akt and RAS/RAF/MEK/ERK (MAPK) pathways, which ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[4][5] Axitinib competitively binds to the ATP-binding pocket of VEGFR, preventing its phosphorylation and thereby inhibiting the entire downstream signaling cascade.[5]
Synthetic Protocols and Methodologies
The following protocols provide detailed, step-by-step methodologies for the key transformations of this compound. These protocols are designed to be self-validating, with clear endpoints and analytical checkpoints.
Protocol 1: N-Alkylation of this compound
N-alkylation of the indazole core is a fundamental step in diversifying the scaffold. The regioselectivity of this reaction (N1 vs. N2 alkylation) is highly dependent on the reaction conditions, including the choice of base and solvent. For electron-deficient indazoles, such as the title compound, the use of a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) generally favors N1 alkylation.[6][7] This is attributed to the formation of a sodium salt of the indazole, where the sodium cation may coordinate with the N2 nitrogen and the oxygen of the C3-ester, sterically hindering the approach of the electrophile to the N2 position.[8]
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Alkyl halide (e.g., iodomethane, benzyl bromide) (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Dissolve the starting material in anhydrous THF (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution. Caution: NaH reacts violently with water and is flammable. Handle with appropriate personal protective equipment in a fume hood.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Re-cool the mixture to 0 °C and add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N1-alkylated product.
Protocol 2: Amide Coupling of this compound
The conversion of the C3-ester to a carboxamide is a crucial step in the synthesis of many indazole-based inhibitors, as the amide bond can form key hydrogen bond interactions with the target protein. This is typically achieved by first hydrolyzing the ester to the corresponding carboxylic acid, followed by coupling with an amine using a peptide coupling reagent.
Part A: Hydrolysis of the Ester
Materials:
-
This compound (1.0 eq)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Deionized water
-
Lithium hydroxide monohydrate (LiOH·H₂O) (4.0 eq)
-
1M Hydrochloric acid (HCl)
Procedure:
-
Dissolve this compound in a mixture of THF/MeOH/H₂O (2:2:1 v/v).
-
Add LiOH·H₂O and heat the mixture to 45 °C for 3-5 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and remove the organic solvents under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of approximately 3-4 with 1M HCl.
-
A precipitate will form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 6-chloro-1H-indazole-3-carboxylic acid.
Part B: Amide Coupling
Materials:
-
6-chloro-1H-indazole-3-carboxylic acid (1.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Desired amine (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (2.0 eq)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 6-chloro-1H-indazole-3-carboxylic acid in anhydrous DMF, add the desired amine, followed by HATU and DIPEA.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 6-chloro-1H-indazole-3-carboxamide.
Structure-Activity Relationship (SAR) and Data Presentation
The biological activity of indazole-3-carboxamide derivatives is highly dependent on the nature of the substituents at the N1 position and on the amide nitrogen. Systematic modification of these positions allows for the optimization of potency, selectivity, and pharmacokinetic properties.
A study on 1H-indazole-3-carboxamide derivatives as PAK1 inhibitors revealed that the introduction of a hydrophobic ring that can fit into a deep back pocket of the kinase active site, along with a hydrophilic group exposed to the solvent region, is crucial for high inhibitory activity and selectivity.[9] Another study on indazole-3-carboxamides as calcium-release activated calcium (CRAC) channel blockers highlighted the critical importance of the 3-carboxamide regiochemistry for activity.[6][8]
The following table presents representative data for a series of hypothetical 6-chloro-1H-indazole-3-carboxamide derivatives, illustrating the impact of substitutions on kinase inhibitory activity.
| Compound ID | N1-Substituent | Amide Substituent (R) | Target Kinase IC₅₀ (nM) |
| 1a | H | Cyclopropyl | 850 |
| 1b | Methyl | Cyclopropyl | 420 |
| 1c | Benzyl | Cyclopropyl | 150 |
| 2a | Benzyl | Phenyl | 210 |
| 2b | Benzyl | 4-Fluorophenyl | 95 |
| 2c | Benzyl | Pyridin-4-yl | 45 |
| 2d | Benzyl | 3-Fluoro-4-pyridyl | 9.8[9] |
This table is a representative example based on published data for similar scaffolds and is intended for illustrative purposes.
SAR Insights:
-
N1-Substitution: Alkylation at the N1 position, particularly with larger hydrophobic groups like benzyl, generally enhances potency compared to the unsubstituted analogue. This is likely due to increased hydrophobic interactions within the ATP-binding pocket.
-
Amide Substituent: The nature of the group on the amide nitrogen is critical for activity. Aromatic and heteroaromatic rings are often preferred. The introduction of fluorine atoms or nitrogen-containing heterocycles like pyridine can significantly improve potency, likely through the formation of additional hydrogen bonds or favorable electrostatic interactions with the target kinase.
Troubleshooting and Experimental Considerations
-
N-Alkylation Regioselectivity: Incomplete conversion or the formation of the N2-isomer can be problematic. Ensure the use of a strong, non-nucleophilic base and an aprotic solvent. If N2-isomer formation persists, purification by column chromatography is usually effective. For electron-deficient indazoles, warming the reaction may be necessary to drive it to completion, but this can sometimes decrease regioselectivity.[6]
-
Amide Coupling: Low yields can result from incomplete ester hydrolysis or inefficient coupling. Ensure the carboxylic acid intermediate is pure and dry. The choice of coupling reagent and base is crucial; HATU and DIPEA are generally very effective. If the amine is a weak nucleophile, extended reaction times or gentle heating may be required.
-
Purification: Indazole derivatives can sometimes be challenging to purify due to their polarity and potential for hydrogen bonding with silica gel. Using a gradient elution system and sometimes adding a small amount of a polar solvent like methanol to the eluent can improve separation.
Safety and Handling
As a senior application scientist, ensuring laboratory safety is paramount. When working with this compound and its derivatives, the following precautions should be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Handling: Handle all chemicals in a well-ventilated fume hood.[11] Avoid inhalation of dust and vapors.[10] Avoid contact with skin and eyes.[10]
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
For specific handling and safety information, always consult the Safety Data Sheet (SDS) for the particular reagent being used.[10][11][12][13]
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its strategic functionalization provides a reliable entry point for the synthesis of a diverse range of bioactive molecules, most notably kinase inhibitors for the treatment of cancer. The protocols and insights provided in this guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize this important scaffold in their pursuit of novel therapeutics. A thorough understanding of the underlying chemical principles and careful execution of the experimental procedures will undoubtedly facilitate the discovery of the next generation of indazole-based medicines.
References
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- VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future. (n.d.). PubMed.
- Therapeutic Inhibition of VEGF Signaling and Associated Nephrotoxicities. (n.d.). PMC - NIH.
- Vascular Endothelial Growth Factor Signaling Pathways: Therapeutic Perspective. (2006). Clinical Cancer Research - AACR Journals.
- axitinib drug pathway. (n.d.). Rat Genome Database.
- SAFETY DATA SHEET. (n.d.). Covestro Solution Center.
- What is Axitinib used for? (2024). Patsnap Synapse.
- Axitinib. (n.d.). Wikipedia.
- INLYTA® (axitinib) Mechanism Of Action. (n.d.). Pfizer.
- Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. (n.d.). ResearchGate.
- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. (2024). NIH.
- Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. (2021). Taylor & Francis Online.
- IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate.
- The Suzuki Reaction. (n.d.). Andrew G Myers Research Group, Harvard University.
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (n.d.). PubMed.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2021). NIH.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (n.d.). University College Cork.
- The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI.
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). PMC - NIH.
- Table 1. Screening of palladium catalysts for the Suzuki coupling of... (n.d.). ResearchGate.
- [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. (n.d.). PubMed.
- A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles. (2021). PMC - NIH.
- Development of a selective and scalable N 1-indazole alkylation. (2024). RSC Advances.
- Design and synthesis of N-substituted indazole-3-carboxamides as poly(ADP-ribose)polymerase-1 (PARP-1) inhibitors. (n.d.). PubMed.
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. (2020). PubMed.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Improved synthesis of 6-[(ethylthio)methyl]-1H-indazole. (2025). ResearchGate.
- An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo. (n.d.). IRIS Unina.
- Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. (2022). Sami Publishing Company.
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The Versatile Scaffold: Application Notes and Protocols for Ethyl 6-chloro-1H-indazole-3-carboxylate in Cancer Research
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole ring system is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1][2] This bicyclic heterocycle is a key structural feature in numerous FDA-approved drugs and clinical candidates, particularly in the realm of oncology.[3][4][5][6] Its unique electronic properties and rigid conformational structure allow for precise interactions with various biological targets, most notably protein kinases, which are often dysregulated in cancer. Ethyl 6-chloro-1H-indazole-3-carboxylate stands as a crucial starting material and versatile building block for the synthesis of novel indazole-based therapeutic agents.[7][8] The presence of a chloro-substituent and an ethyl carboxylate group at key positions offers synthetic handles for extensive chemical modifications, enabling the exploration of structure-activity relationships (SAR) and the development of potent and selective anticancer compounds.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of this compound in cancer research. We will delve into its potential as a precursor for potent kinase inhibitors, detail its synthetic utility, and provide robust, field-proven protocols for evaluating the biological activity of its derivatives in key cancer-related assays.
Scientific Rationale: A Building Block for Targeted Therapies
The therapeutic potential of derivatives synthesized from this compound stems from the established role of the indazole core in targeting key signaling pathways in cancer. The 1H-indazole-3-amine and 1H-indazole-3-carboxamide moieties, which can be readily synthesized from the parent carboxylate, are particularly effective at binding to the hinge region of protein kinases.[3]
The strategic placement of the chloro group at the 6-position and the ethyl ester at the 3-position provides two primary avenues for chemical diversification:
-
Amide Bond Formation: The ethyl carboxylate at the C-3 position is readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a diverse range of amines to generate a library of 1H-indazole-3-carboxamide derivatives.[2] This approach is a well-established strategy for developing inhibitors of various kinases, including p21-activated kinase 1 (PAK1).[9][10]
-
Cross-Coupling Reactions: The chloro-substituent at the C-6 position can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide array of substituents. This allows for the fine-tuning of physicochemical properties and the exploration of additional binding interactions with the target protein.
By leveraging these synthetic routes, researchers can generate novel compounds designed to modulate specific cancer-associated pathways.
Key Applications in Cancer Research
Derivatives of this compound are prime candidates for investigation in several key areas of cancer biology:
-
Kinase Inhibition: The indazole scaffold is a well-known ATP-competitive kinase inhibitor motif.[5] Derivatives can be screened against a panel of kinases to identify potent and selective inhibitors of targets such as PAK1, AXL receptor tyrosine kinase, and others implicated in tumor progression and metastasis.[5][11]
-
Inhibition of Cell Proliferation and Viability: By targeting critical kinases or other signaling molecules, these compounds can inhibit the uncontrolled growth of cancer cells. Their anti-proliferative activity can be quantified across various cancer cell lines.[4][12]
-
Induction of Apoptosis: Many effective cancer therapies work by inducing programmed cell death (apoptosis). Indazole derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins like Bax, Bcl-2, and cleaved caspase-3.[4][13]
-
Suppression of Tumor Cell Migration and Invasion: A significant challenge in cancer treatment is metastasis. The inhibition of pathways controlling cell motility and invasion is a critical therapeutic goal. Indazole derivatives have demonstrated the ability to inhibit cancer cell migration and invasion, often through the downregulation of matrix metalloproteinases (MMPs) or by targeting pathways like the PAK1-Snail signaling axis.[4][9][13]
Experimental Workflows and Protocols
The following protocols are designed to be self-validating systems for the screening and characterization of novel compounds synthesized from this compound.
General Experimental Workflow
The logical flow for screening novel indazole derivatives involves a tiered approach, starting with broad screening for anti-proliferative effects and progressively moving towards more specific mechanistic studies for promising lead compounds.
Caption: Tiered screening workflow for novel indazole derivatives.
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation following treatment with a test compound.[12]
Causality: The MTT assay is based on the principle that viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan. Gently pipette up and down to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the expression or phosphorylation status of specific proteins within a signaling pathway affected by the test compounds.[9]
Causality: Western blotting allows for the separation of proteins by size, their transfer to a solid support, and their detection using specific antibodies. This enables the quantification of changes in protein levels or post-translational modifications (like phosphorylation), providing insights into the mechanism of action of the compound.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PAK1, anti-phospho-PAK1, anti-Snail, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells in 6-well plates and grow to 70-80% confluency. Treat with the test compound at desired concentrations for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Normalize the protein concentrations for all samples. Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.
-
SDS-PAGE and Transfer: Load the samples onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 6. Add the ECL substrate and detect the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Potential Signaling Pathway for Investigation
Derivatives of this compound could potentially inhibit the PAK1 signaling pathway, which is implicated in cell migration and invasion.
Caption: Inhibition of the PAK1 signaling pathway by an indazole derivative.
Protocol 3: Wound Healing (Scratch) Assay
This assay provides a straightforward method to assess cell migration.[9]
Causality: By creating a "wound" in a confluent cell monolayer, this assay mimics the process of cell migration that occurs during wound healing in vivo. The rate at which cells migrate to close the wound is a measure of their migratory capacity.
Materials:
-
Cells cultured to a confluent monolayer in a 6-well plate
-
Sterile 200 µL pipette tip
-
Culture medium with and without test compounds
-
Microscope with a camera
Procedure:
-
Create Wound: Once cells form a confluent monolayer, create a straight "scratch" or "wound" in the center of the well using a sterile 200 µL pipette tip.
-
Wash: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Replace the PBS with fresh culture medium containing the test compound at various concentrations. Include a vehicle control.
-
Imaging: Immediately capture images of the wound at time 0. Place the plate back in the incubator.
-
Time-Lapse Imaging: Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width of the wound at different time points for each condition. Calculate the percentage of wound closure relative to the initial wound area.
Protocol 4: Transwell Invasion Assay
This assay measures the invasive potential of cancer cells by their ability to migrate through a layer of extracellular matrix (ECM).
Causality: Cancer cell invasion requires the degradation of the basement membrane. This assay models that process by requiring cells to degrade a Matrigel layer to migrate towards a chemoattractant.
Materials:
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Matrigel (or other ECM component)
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
Cotton swabs
-
Methanol for fixation
-
Crystal violet stain
Procedure:
-
Coat Inserts: Thaw Matrigel on ice. Dilute the Matrigel with cold, serum-free medium and coat the upper surface of the Transwell inserts. Incubate at 37°C for at least 1 hour to allow the gel to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium containing the test compound at various concentrations. Seed the cells into the upper chamber of the coated inserts.
-
Chemoattractant: Add complete medium (containing FBS) to the lower chamber of the 24-well plate to act as a chemoattractant.
-
Incubation: Incubate for 24-48 hours at 37°C.
-
Remove Non-Invasive Cells: After incubation, use a cotton swab to gently remove the non-invasive cells from the upper surface of the insert.
-
Fix and Stain: Fix the invasive cells on the lower surface of the membrane with methanol for 10 minutes. Stain the cells with 0.5% crystal violet for 20 minutes.
-
Imaging and Quantification: Wash the inserts with water and allow them to air dry. Take pictures of the stained cells under a microscope. Count the number of invaded cells in several random fields of view.
Data Presentation
Quantitative data from these assays should be summarized in a clear and structured format.
Table 1: Anti-proliferative Activity of Indazole Derivatives against Cancer Cell Lines
| Compound ID | Target Cancer Cell Line | IC50 (µM) |
| Derivative A | MDA-MB-231 (Breast) | 1.5 |
| Derivative A | A549 (Lung) | 2.8 |
| Derivative B | MDA-MB-231 (Breast) | 0.75 |
| Derivative B | A549 (Lung) | 1.2 |
| Positive Control | Doxorubicin | 0.1 |
Table 2: Kinase Inhibitory Activity of Lead Compound (Derivative B)
| Target Kinase | IC50 (nM) |
| PAK1 | 9.8 |
| AXL | 50.2 |
| VEGFR2 | >1000 |
| EGFR | >1000 |
Conclusion
This compound is a valuable and versatile starting material for the development of novel anti-cancer agents. Its synthetic tractability allows for the creation of diverse chemical libraries based on the privileged indazole scaffold. By employing the systematic screening workflows and detailed protocols outlined in these application notes, researchers can effectively identify and characterize potent derivatives with promising therapeutic potential. The insights gained from these studies will undoubtedly contribute to the advancement of targeted cancer therapies.
References
- BenchChem. (2025). Application Notes and Protocols for 1H-Indazole-3-Carboxamides in Anti-Tumor Migration and Invasion Studies.
- BenchChem. (2025). Application Notes and Protocols for Indazole Derivatives in Cancer Research.
- BenchChem. Ethyl 3-Chloro-1H-indazole-6-carboxylate.
- Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4105.
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15947-15955.
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Wang, C., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4963-4984.
- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
- Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315-333.
- Ng, P. S., et al. (2021). Fragment-based lead discovery of indazole-based compounds as AXL kinase inhibitors. Bioorganic & Medicinal Chemistry, 49, 116437.
- Zhang, M., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
- Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(26), 15947-15955.
- Organic Syntheses. 1H-Indazole-3-carboxylic acid, ethyl ester.
- Abdelahi, M. M., et al. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Scientific Reports, 12(1), 1-14.
- Kumar, R., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Advances, 14(1), 1-23.
- Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(1), 245-252.
- Abdelahi, M. M., et al. (2017). 3-Chloro-1-ethyl-6-nitro-1H-indazole. IUCrData, 2(7), x171013.
- Cano-Gómez, J. J., et al. (2021). Anti-cancer and anti-inflammatory activities of a new family of coordination compounds based on divalent transition metal ions and indazole-3-carboxylic acid. Journal of Inorganic Biochemistry, 223, 111539.
- Roy, V., et al. (2015). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 5(37), 29331-29335.
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The Indazole Nucleus: A Privileged Scaffold for Kinase Inhibition Featuring Ethyl 6-chloro-1H-indazole-3-carboxylate
Introduction: The Power of a Privileged Scaffold
In the landscape of modern drug discovery, particularly within oncology, the identification of "privileged scaffolds" has revolutionized the design of targeted therapeutics. These are molecular frameworks that demonstrate a remarkable propensity for binding to multiple, distinct biological targets through versatile and specific interactions. The indazole core, a bicyclic heteroaromatic system, has unequivocally earned this distinction, forming the foundation of numerous potent enzyme inhibitors.[1][2] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature this motif and are celebrated for their efficacy as kinase inhibitors.
This guide focuses on a specific, highly versatile starting block derived from this family: ethyl 6-chloro-1H-indazole-3-carboxylate . The strategic placement of the chloro group at the 6-position and the ethyl carboxylate at the 3-position provides a synthetically tractable platform for generating diverse libraries of kinase inhibitors. The ester functionality serves as a key handle for derivatization, most commonly through amide bond formation, allowing for the exploration of chemical space and the fine-tuning of inhibitory potency and selectivity. This document provides a comprehensive overview of the synthesis, derivatization, and application of this scaffold in kinase inhibitor discovery, complete with detailed experimental protocols for researchers, scientists, and drug development professionals.
Chemical Synthesis of the Core Scaffold
The synthesis of this compound is most effectively approached as a two-stage process: first, the formation of the core indazole carboxylic acid, followed by a standard esterification. This route provides high yields and a purified intermediate that is readily converted to the final scaffold.
Protocol 1: Synthesis of 6-Chloro-1H-indazole-3-carboxylic acid
This protocol is adapted from established methods for synthesizing substituted indazole-3-carboxylic acids.[3] The Jacobson indazole synthesis provides a reliable route, starting from an appropriately substituted o-nitrobenzene derivative.
Workflow for Synthesis of 6-Chloro-1H-indazole-3-carboxylic acid
Sources
Protocol for N-alkylation of Ethyl 6-chloro-1H-indazole-3-carboxylate
An Application Note and Protocol for the Regioselective N-alkylation of Ethyl 6-chloro-1H-indazole-3-carboxylate
Abstract
The N-alkylation of the indazole scaffold is a cornerstone reaction in medicinal chemistry, pivotal for the synthesis of a multitude of therapeutic agents.[1][2] this compound is a versatile intermediate, yet its alkylation presents a significant regioselectivity challenge due to the presence of two reactive nitrogen centers, N1 and N2. Direct alkylation often yields a mixture of N1 and N2 isomers, complicating purification and reducing the efficiency of synthetic routes.[3][4][5] This guide provides a detailed examination of the factors governing regioselectivity and presents two distinct, robust protocols for the selective N-alkylation of this compound to yield either the N1 or N2 isomer with high fidelity. We delve into the mechanistic rationale behind each protocol, offering troubleshooting advice and data presentation to empower researchers in drug discovery and development.
The Principle of Regioselectivity in Indazole Alkylation
The outcome of the N-alkylation of an indazole is not arbitrary; it is a finely balanced interplay of electronic effects, steric hindrance, and reaction conditions. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[2][4][6] However, under reaction conditions, both nitrogen atoms are nucleophilic, leading to competition.
The regiochemical outcome can be directed by exploiting these factors:
-
Base and Solvent System: This is the most critical determinant. Strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) overwhelmingly favor N1-alkylation.[1][5] The rationale, particularly for a C3-carboxylate substrate, is the formation of a sodium-chelated intermediate where the Na⁺ ion coordinates with the N2 nitrogen and the carbonyl oxygen of the ester. This complex sterically shields the N2 position, directing the electrophile to the more accessible N1 position.[4] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents such as N,N-dimethylformamide (DMF) often result in mixtures of N1 and N2 isomers, sometimes with poor selectivity.[3][7]
-
Steric and Electronic Effects: The substituents on the indazole ring exert a profound influence. Electron-withdrawing groups, such as the ethyl carboxylate at the C3 position, play a direct role in the chelation mechanism described above, thereby promoting N1 selectivity under appropriate conditions.[1][8]
-
Reaction Type: Alternative reaction mechanisms can be employed to favor the less common N2 isomer. The Mitsunobu reaction, for instance, is known to show a strong preference for producing the N2-alkylated indazole product, even in the presence of a C3-ester.[2][4]
General Experimental Workflow
The successful synthesis and isolation of a specific indazole regioisomer relies on a systematic workflow. Careful selection of conditions during the reaction phase is paramount to ensure high selectivity, which in turn simplifies the workup and purification stages.
Caption: General experimental workflow for the N-alkylation of indazoles.
Materials and Equipment
| Category | Item |
| Starting Material | This compound |
| Reagents | Sodium hydride (NaH, 60% dispersion in mineral oil) |
| Alkyl halide or tosylate (R-X, for Protocol 1) | |
| Desired alcohol (R-OH, for Protocol 2) | |
| Triphenylphosphine (PPh₃) | |
| Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) | |
| Potassium carbonate (K₂CO₃) | |
| Solvents | Anhydrous Tetrahydrofuran (THF) |
| Anhydrous N,N-Dimethylformamide (DMF) | |
| Ethyl acetate (EtOAc) | |
| Hexanes | |
| Saturated aqueous ammonium chloride (NH₄Cl) | |
| Brine | |
| Equipment | Round-bottom flasks, magnetic stirrer, stir bars |
| Septa, needles, syringes | |
| Inert atmosphere setup (Nitrogen or Argon) | |
| Ice bath, Dry ice/acetone bath | |
| Rotary evaporator | |
| Flash chromatography system (silica gel) | |
| TLC plates (silica gel with F₂₅₄ indicator) |
Detailed Experimental Protocols
Protocol 1: Highly Selective N1-Alkylation via Sodium Hydride
This protocol leverages the chelation-controlled mechanism to achieve excellent selectivity for the N1 isomer.[1][5][8] The use of NaH in anhydrous THF is critical for this outcome.
Safety Precaution: Sodium hydride (NaH) is a highly reactive, flammable solid. It reacts violently with water to produce hydrogen gas. Handle NaH with extreme care under an inert atmosphere and away from any moisture.
Step-by-Step Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add this compound (1.0 equiv).
-
Solvent Addition: Dissolve the starting material in anhydrous THF (to a concentration of 0.1–0.2 M).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (1.2 equiv, 60% dispersion in oil) portion-wise. Caution: Hydrogen gas evolution will occur.
-
Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the indazole anion.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1–1.5 equiv) dropwise to the suspension at room temperature. The reaction may be gently heated (e.g., to 50 °C) to accelerate the conversion of sluggish electrophiles.[4]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4–24 hours).
-
Quenching: Once complete, cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).
-
Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (typically using a hexanes/ethyl acetate gradient) to isolate the pure N1-alkylated product.
Caption: Reaction scheme for selective N1-alkylation.
Protocol 2: Highly Selective N2-Alkylation via Mitsunobu Reaction
For accessing the N2 isomer, the Mitsunobu reaction provides an effective and highly regioselective alternative, often yielding the N2 product with excellent purity.[2][4]
Step-by-Step Procedure:
-
Preparation: To a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 equiv), the desired primary or secondary alcohol (1.5 equiv), and triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF (0.1–0.2 M).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add DIAD or DEAD (1.5 equiv) dropwise via syringe. A color change and/or formation of a precipitate is typically observed.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12–18 hours).
-
Monitoring: Monitor the reaction for the consumption of the starting indazole by TLC or LC-MS.
-
Concentration: Once the reaction is complete, remove the solvent under reduced pressure.
-
Purification: The crude residue, which will contain triphenylphosphine oxide and the hydrazide byproduct, can be purified directly by flash column chromatography on silica gel to separate the desired N2-alkylated product from byproducts and any minor N1 isomer that may have formed.
Factors Influencing Regioselectivity: A Comparative Overview
The choice of reagents has a predictable and dramatic impact on the N1:N2 product ratio.
| Base | Solvent | Typical N1:N2 Ratio (for C3-COOEt Indazoles) | Control Mechanism | Reference |
| NaH | THF | >95 : 5 | Thermodynamic (Chelation-controlled, sterically directed to N1) | [1],[2] |
| K₂CO₃ | DMF | ~60 : 40 to 50 : 50 | Kinetic/Thermodynamic Mixture (Less coordination, both nitrogens can react) | [7] |
| Cs₂CO₃ | Dioxane | >90 : 10 | Thermodynamic (Larger cation may enhance N1 selectivity) | [4] |
| Mitsunobu | THF | <10 : >90 | Kinetic (Mechanism inherently favors attack at the N2 position for many substrates) | [2],[4] |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Inactive NaH (hydrolyzed); Impure/wet solvent or reagents; Unreactive alkylating agent. | Use fresh NaH from a sealed container. Ensure all solvents are anhydrous. For unreactive halides (e.g., chlorides), add a catalytic amount of NaI or KI (Finkelstein reaction). Increase reaction temperature. |
| Poor N1:N2 Selectivity | Use of polar aprotic solvent (e.g., DMF) with NaH; Reaction temperature too high. | Strictly use THF or other non-coordinating solvents like dioxane for N1 selectivity. Avoid DMF when high selectivity is required. Maintain recommended temperatures. |
| Formation of Byproducts | Reaction run for too long; Impurities in starting material; Side reactions with DIAD. | Monitor reaction closely and quench upon completion. Purify starting materials if necessary. Add DIAD/DEAD slowly at 0 °C to minimize side reactions. |
| Difficult Purification | Poor regioselectivity leading to co-eluting isomers; Triphenylphosphine oxide removal. | Optimize reaction conditions for selectivity before scaling up. For Mitsunobu, crude product can be triturated with ether to precipitate some PPh₃=O before chromatography. |
Characterization and Validation
Confirming the identity of the N1 and N2 isomers is unequivocally achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. Specifically, the Heteronuclear Multiple Bond Correlation (HMBC) experiment is diagnostic.[2][9]
-
For the N1-isomer: A 3-bond correlation (³J) is observed between the protons of the N-alkyl group's alpha-methylene (–N–CH₂ –R) and the C7a carbon of the indazole ring.
-
For the N2-isomer: A 3-bond correlation is observed between the protons of the alpha-methylene (–N–CH₂ –R) and the C3 carbon of the indazole ring. No correlation to C7a is seen.
References
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1938–1950.
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. National Institutes of Health (NIH).
- Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate.
- He, H., et al. (2022). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 58(49), 6429–6432.
- Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-183.
- Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226.
- Development of a selective and scalable N1-indazole alkylation. (2024). RSC Advances.
- Development of a selective and scalable N1-indazole alkylation. (2024). National Institutes of Health (NIH).
- Smith, A. B., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. National Institutes of Health (NIH).
- (PDF) Regioselective N -alkylation of the 1 H -indazole scaffold; ring substituent and N -alkylating reagent effects on regioisomeric distribution. (2021). ResearchGate.
- Dong, L., Wang, Q., Chen, Y., & Wai, J. S. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology.
- Method for separating and purifying substituted indazole isomers. (2011). Google Patents.
- Shi, F., & Larock, R. C. (2011). 1H-Indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 88, 264.
- Regioselective N-alkylation of the 1H-indazole scaffold. (2021). Beilstein Archives.
Sources
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- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. d-nb.info [d-nb.info]
Application Notes & Protocols: Suzuki-Miyaura Coupling of Ethyl 6-chloro-1H-indazole-3-carboxylate for Advanced Drug Discovery Scaffolds
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Introduction: The Strategic Importance of the Indazole Scaffold
The indazole core is a privileged heterocyclic motif in medicinal chemistry, forming the structural backbone of numerous therapeutic agents.[1][2] Its unique electronic properties and ability to participate in crucial hydrogen bonding interactions have led to its incorporation into molecules targeting a wide array of diseases, including cancer, inflammation, and bacterial infections.[3][4][5] Ethyl 6-chloro-1H-indazole-3-carboxylate serves as a highly versatile and strategic building block for drug discovery programs. The presence of a halogen at the C6-position provides a reactive handle for carbon-carbon bond formation, while the ester at C3 allows for further derivatization, enabling the systematic exploration of structure-activity relationships (SAR).
The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely adopted methods for constructing C(sp²)-C(sp²) bonds, valued for its operational simplicity, broad functional group tolerance, and the relatively low toxicity of its boron-based reagents.[6][7] This guide provides an in-depth analysis and detailed protocols for the successful application of Suzuki-Miyaura coupling to this compound, empowering researchers to efficiently generate diverse libraries of novel 6-aryl-1H-indazole derivatives.
Mechanistic Rationale: Understanding the Catalytic Cycle
A successful protocol is built upon a solid understanding of the reaction mechanism. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which shuttles between Pd(0) and Pd(II) oxidation states.[8] Understanding each step is critical for troubleshooting and optimization, especially when dealing with N-heterocyclic substrates.
-
Oxidative Addition: The cycle begins with the oxidative addition of a low-coordinate, electron-rich Pd(0) species into the carbon-chlorine bond of the indazole. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[8][9] The selection of bulky, electron-donating ligands is crucial to facilitate this step.[6][10]
-
Transmetalation: The arylboronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group to the Pd(II) center, displacing the halide.[11] The choice of base and solvent can significantly impact the efficiency of this step.
-
Reductive Elimination: The two organic fragments on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]
Special Considerations for NH-Indazoles:
Unprotected N-H groups, such as the one present in the indazole ring, can pose a challenge. The acidic proton and the Lewis basic nitrogen can interact with or deprotonate to form N-azolyl palladium complexes, potentially leading to catalyst inhibition or deactivation.[3][12] Careful selection of the base and reaction conditions is therefore paramount to favor the desired C-C coupling pathway over unproductive catalyst sequestration. Mild conditions and the use of specific precatalysts have been shown to be effective for these substrates.[3][12][13]
Sources
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- 2. ijcrt.org [ijcrt.org]
- 3. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. chemimpex.com [chemimpex.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The indazole scaffold is a privileged structure in medicinal chemistry, making robust synthetic access to key intermediates like this one a critical objective.[1][2] This document provides in-depth, field-proven insights based on established chemical principles.
Core Synthetic Pathway: The Japp-Klingemann Approach
The most common and adaptable route to substituted 1H-indazole-3-carboxylates proceeds via a three-stage sequence: (1) Diazotization of a substituted aniline, (2) A Japp-Klingemann reaction with a β-ketoester to form a hydrazone intermediate, and (3) An acid-catalyzed intramolecular cyclization (a Fischer-type synthesis) to yield the final indazole product.[3][4][5]
Caption: General workflow for the synthesis via the Japp-Klingemann reaction.
Troubleshooting Guide
This section addresses specific problems that can arise during the synthesis. Each answer provides a causal explanation and a step-by-step resolution.
Question 1: My diazotization reaction (Stage 1) is giving a low yield or a dark, tarry mixture. What's going wrong?
Answer: This is a common issue stemming from the inherent instability of diazonium salts. The primary causes are improper temperature control and incorrect stoichiometry of the nitrosating agent.
-
Causality: Arenediazonium salts readily decompose at temperatures above 5-10 °C. This decomposition can lead to the formation of phenolic byproducts (if water attacks the diazonium cation) and other coupled nitrogen-containing impurities, which present as a dark tar. Furthermore, using insufficient sodium nitrite (NaNO₂) will result in incomplete conversion of the starting aniline, while a large excess can lead to unwanted side reactions.
-
Troubleshooting Protocol:
-
Strict Temperature Control: Ensure the reaction vessel is maintained between 0 °C and 5 °C throughout the addition of sodium nitrite using an ice-salt bath. Monitor the internal reaction temperature, not just the bath temperature.
-
Reagent Purity and Stoichiometry: Use a slight excess of sodium nitrite (typically 1.05-1.10 equivalents) to ensure complete conversion. Prepare the NaNO₂ solution fresh and add it dropwise below the surface of the acidic aniline solution to prevent localized concentration and decomposition.
-
Check Acidity: The reaction requires a sufficiently acidic medium (typically 2.5-3.0 equivalents of HCl) to prevent the diazonium salt from coupling with unreacted aniline.
-
Immediate Use: Do not store the diazonium salt solution. Proceed immediately to the Japp-Klingemann coupling step.
-
Question 2: The Japp-Klingemann reaction (Stage 2) is slow, incomplete, or I'm not isolating the expected hydrazone.
Answer: The success of the Japp-Klingemann reaction hinges on precise pH control and effective mixing.[6] This reaction is a coupling between the electrophilic diazonium salt and the enolate of the β-ketoester.
-
Causality: The concentration of the reactive enolate is pH-dependent. If the solution is too acidic (pH < 4), the enolate concentration is too low for the reaction to proceed efficiently. If it is too basic (pH > 6), the diazonium salt can convert to a non-reactive diazotate anion. An optimal pH of 4-5 is crucial. The reaction can also be biphasic, and poor mixing can limit the interaction between reactants.
-
Troubleshooting Protocol:
-
pH Adjustment: After preparing the diazonium salt solution, add it slowly to a chilled, vigorously stirred solution of the β-ketoester and a buffer, such as sodium acetate (NaOAc). The sodium acetate will neutralize the excess strong acid, bringing the pH into the optimal 4-5 range.
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the mixture during the addition and adjust as necessary with a saturated solution of sodium acetate.
-
Homogenization: If the β-ketoester is not fully soluble, consider using a co-solvent system like ethanol/water to improve homogeneity and reaction rate.
-
Confirmation of Intermediate: The arylhydrazone intermediate can be confirmed by TLC analysis or by isolating a small aliquot, purifying it, and analyzing via ¹H NMR before proceeding with the bulk cyclization.
-
Question 3: The final cyclization (Stage 3) gives a low yield of the indazole, and I see multiple spots on my TLC plate.
Answer: The Fischer-type cyclization is an acid-catalyzed intramolecular condensation that can be sensitive to the choice of acid and temperature, potentially leading to side reactions or decomposition.[5][7]
-
Causality: The reaction proceeds via a[6][6]-sigmatropic rearrangement of the hydrazone tautomer.[8][9] Insufficiently strong acid or low temperatures may lead to incomplete cyclization. Conversely, excessively harsh conditions (very strong acid, high temperatures) can cause degradation of the starting material or the product, especially the ester group via hydrolysis and subsequent decarboxylation. The formation of regioisomeric products is also possible depending on the structure of the hydrazone intermediate.
-
Troubleshooting Protocol:
-
Choice of Acid Catalyst: Polyphosphoric acid (PPA) is often an excellent choice as it serves as both the acid catalyst and a dehydrating solvent.[8] Other options include concentrated sulfuric acid or Eaton's reagent. If using H₂SO₄, start with milder conditions (e.g., 80-90 °C) and slowly increase the temperature while monitoring the reaction by TLC.
-
Anhydrous Conditions: Ensure the hydrazone intermediate is thoroughly dried before this step. Water can interfere with dehydrating acids like PPA and promote side reactions.
-
Reaction Monitoring: Track the disappearance of the hydrazone starting material by TLC. The indazole product is typically more polar and will have a lower Rf value.
-
Workup Procedure: Quench the reaction by carefully pouring the hot PPA mixture onto crushed ice. This will hydrolyze the PPA and precipitate the crude product, which can then be collected by filtration.
-
Frequently Asked Questions (FAQs)
Q: What are the most critical parameters to control for maximizing the overall yield?
A: Based on extensive experience, the two most critical control points are:
-
Temperature during Diazotization: Keeping the temperature strictly between 0-5 °C is non-negotiable to prevent diazonium salt decomposition.
-
pH during Japp-Klingemann Coupling: Maintaining the pH in the narrow 4-5 window is essential for efficient formation of the hydrazone intermediate. Failure at either of these stages will irreversibly lower the potential maximum yield.
Q: How can I be sure my intermediate arylhydrazone has formed correctly before the cyclization step?
A: You should observe a distinct color change, often to yellow or orange, upon mixing the diazonium salt and the β-ketoester solution. The most reliable method is to take a small sample from the reaction, extract it with a solvent like ethyl acetate, and analyze it by TLC and ¹H NMR. The NMR spectrum should show characteristic peaks for the N-H proton of the hydrazone and the disappearance of the active methylene protons from the β-ketoester.
Q: What are the most common impurities I should expect in my final crude product?
A: Common impurities can include unreacted arylhydrazone intermediate, byproducts from diazonium salt decomposition (e.g., 4-chloro-2-methylphenol), and potentially the corresponding carboxylic acid if the ester hydrolyzed under the harsh acidic conditions of the cyclization.[10]
Q: My final product is an oil or fails to crystallize. What purification strategy do you recommend?
A: If direct crystallization fails, column chromatography is the recommended next step.[10]
-
Stationary Phase: Silica gel is typically effective.
-
Eluent System: Start with a non-polar system and gradually increase polarity. A gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) is a good starting point for elution. Monitor fractions by TLC to isolate the pure product. Once pure fractions are combined and the solvent is evaporated, attempt crystallization again with a suitable solvent system like ethanol/water or ethyl acetate/hexanes.
Key Process Parameters and Data
| Step | Parameter | Recommended Range | Rationale & Notes |
| Diazotization | Temperature | 0 – 5 °C | Prevents decomposition of the unstable diazonium salt. |
| Molar Ratio (NaNO₂/Aniline) | 1.05 – 1.10 | Ensures complete conversion without excessive side reactions. | |
| Japp-Klingemann | pH | 4.0 – 5.0 | Balances enolate formation with diazonium salt stability.[6] |
| Temperature | 0 – 10 °C | Maintains stability of the diazonium salt during addition. | |
| Cyclization | Catalyst | PPA or conc. H₂SO₄ | Strong, dehydrating acids are required for efficient ring closure.[5] |
| Temperature | 80 – 120 °C | Varies with substrate and acid. Monitor by TLC to avoid decomposition. |
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting low yield in the synthesis.
References
- ResearchGate. The Japp‐Klingemann Reaction.
- Wikipedia. Japp–Klingemann reaction.
- MDPI. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles.
- PubMed. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles.
- Organic Chemistry Portal. Synthesis of indoles.
- SynArchive. Japp-Klingemann Reaction.
- Wikipedia. Fischer indole synthesis.
- PMC. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles.
- ResearchGate. Optimization of the diazotization and cyclization of 1a.
- PMC. Tandem diazotization/cyclization approach for the synthesis of a fused 1,2,3-triazinone-furazan/furoxan heterocyclic system.
- Organic Syntheses Procedure. 1H-indazole-3-carboxylic acid, ethyl ester.
- ResearchGate. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites | Request PDF.
- Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- DiVA portal. Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites.
- NIH. Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- ResearchGate. Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth.
- IRIS Unina. An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid, follo.
- ACS Publications. Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry.
- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Google Patents. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- ResearchGate. (PDF) 3-Chloro-1-ethyl-6-nitro-1H-indazole.
- Google Patents. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.
- ResearchGate. (PDF) 3-Chloro-1-ethyl-6-nitro-1 H -indazole.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate
Prepared by the Office of the Senior Application Scientist
This technical support guide is designed for researchers, medicinal chemists, and process development professionals engaged in the synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate. The indazole scaffold is a privileged structure in medicinal chemistry, and this specific derivative serves as a crucial building block in the development of novel therapeutics.[1][2] This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you identify and mitigate the formation of common byproducts, thereby improving yield, purity, and process reliability.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound, and where do things typically go wrong?
The most robust and widely adopted method for synthesizing 3-carboxy-indazole derivatives is the Japp-Klingemann reaction , followed by an acid-catalyzed intramolecular cyclization, which is mechanistically related to the Fischer indole synthesis.[3][4]
The process involves two key stages:
-
Hydrazone Formation (Japp-Klingemann): A diazonium salt, prepared from a suitable aniline (e.g., 4-chloro-2-methylaniline), is reacted with a β-keto-ester, such as ethyl 2-chloroacetoacetate or ethyl 2-methylacetoacetate. This reaction forms a key hydrazone intermediate.
-
Cyclization: The isolated hydrazone is then treated with a strong acid catalyst, often polyphosphoric acid (PPA), at elevated temperatures to induce cyclization and form the indazole ring system.[5]
Problems can arise at both stages. The Japp-Klingemann reaction is sensitive to pH and temperature, which can lead to unwanted side reactions of the highly reactive diazonium salt. The cyclization step requires harsh conditions that can cause product degradation, N-N bond cleavage, or incomplete conversion.
Q2: My Japp-Klingemann reaction is sluggish and gives a low yield of the hydrazone intermediate. What are the likely causes?
Low conversion in the first step typically points to two areas: the stability of your diazonium salt or suboptimal reaction conditions for the coupling.
-
Diazonium Salt Decomposition: Diazonium salts are notoriously unstable, especially at temperatures above 5 °C. Decomposition leads to the formation of phenols (from reaction with water) and intractable tars. Always prepare the diazonium salt fresh at 0-5 °C and use it immediately.
-
Incorrect pH: The Japp-Klingemann coupling requires a specific pH range, usually weakly acidic to neutral (pH 5-8). If the medium is too acidic, the coupling rate slows down. If it's too basic, the diazonium salt can convert to a non-reactive diazotate anion. Use a buffer, such as sodium acetate, to maintain the optimal pH.
-
Stable Azo Intermediate: In some cases, the initial azo compound formed from the coupling is relatively stable and does not readily convert to the desired hydrazone.[4][6] This can happen if the subsequent hydrolysis of the acyl group is slow. Adjusting the temperature or pH may be necessary, but this can also increase the formation of other side products.[6]
Q3: I'm observing a significant byproduct that is more polar than my product and appears to be the corresponding carboxylic acid. How is this forming?
The formation of 6-chloro-1H-indazole-3-carboxylic acid is a common byproduct resulting from the hydrolysis of the ethyl ester . This can occur under the strongly acidic and hot conditions of the cyclization step, especially if there is residual water in the reaction mixture or during an aqueous workup if the pH is not carefully controlled.
Preventative Measures:
-
Ensure all reagents and solvents for the cyclization step are anhydrous.
-
Minimize the reaction time and temperature for the cyclization to what is necessary for complete conversion of the hydrazone.
-
During workup, neutralize the acidic mixture carefully with a cold, saturated sodium bicarbonate solution. Avoid prolonged exposure to either strong acid or strong base.
Q4: My final product is contaminated with an aniline derivative (e.g., 4-chloro-2-methylaniline). What is the mechanism for this byproduct formation?
The presence of the starting aniline is a classic indicator of N-N bond cleavage , a well-documented side reaction in the Fischer indole synthesis and related cyclizations.[7] Under the harsh acidic conditions required for cyclization, the hydrazone intermediate can undergo a competing reaction where the nitrogen-nitrogen bond is broken, leading to the regeneration of the aniline and other degradation fragments instead of the desired indazole.
Mitigation Strategies:
-
Temperature Control: Avoid excessive temperatures during cyclization. While heat is required, runaway temperatures significantly favor the N-N cleavage pathway.
-
Choice of Acid: While strong acids like PPA are effective, they can also promote this side reaction. In some systems, a milder Lewis acid catalyst (e.g., ZnCl₂) might offer a better outcome, though potentially requiring longer reaction times.[8]
Q5: The cyclization step is incomplete, and I am isolating a large amount of the unreacted hydrazone intermediate. How can I drive the reaction to completion?
Incomplete cyclization is a frequent challenge, often stemming from insufficiently forcing conditions.[7] The intramolecular electrophilic aromatic substitution required for ring closure has a high activation energy.
Troubleshooting Steps:
-
Increase Acid Strength/Amount: The reaction is acid-catalyzed. Ensure you are using a sufficient quantity of a strong protic acid (like PPA) or Lewis acid. PPA is often effective as it serves as both catalyst and solvent.[5]
-
Increase Temperature: Gradually increase the reaction temperature. Monitor the reaction by TLC to find the optimal temperature that promotes cyclization without significant degradation. A typical range for PPA-mediated cyclization is 100-140 °C.
-
Check Reactant Purity: Impurities in the hydrazone intermediate can inhibit the reaction. Ensure it is properly purified and dried before the cyclization step.
Visualizing the Synthetic Pathway and Byproducts
To better understand the process, the following diagrams illustrate the main reaction pathway and the branching points where common byproducts are formed.
Caption: Overall workflow for the synthesis of this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
Technical Support Center: Column Chromatography Purification of Ethyl 6-chloro-1H-indazole-3-carboxylate
Welcome to the dedicated technical support guide for the purification of Ethyl 6-chloro-1H-indazole-3-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists who are tasked with isolating this key intermediate in high purity. We will move beyond simple instructions to explain the underlying principles and provide robust troubleshooting strategies based on extensive field experience.
Understanding the Molecule: Physicochemical Profile
Before initiating any purification, it is imperative to understand the physicochemical properties of the target compound. These characteristics dictate its behavior on a silica gel stationary phase and guide the selection of an appropriate mobile phase.
Table 1: Physicochemical Properties of this compound
| Property | Value | Implication for Chromatography |
| Molecular Formula | C₁₀H₉ClN₂O₂ | - |
| Molecular Weight | 224.64 g/mol [1][2] | Standard molecular weight, no special considerations needed. |
| Calculated XLogP3 | 2.7[1] | Indicates moderate polarity. The compound is not excessively polar or non-polar, making silica gel chromatography with common organic solvents (e.g., Hexanes/Ethyl Acetate) a suitable purification method. |
| Hydrogen Bond Donors | 1 (from the indazole N-H)[1] | The N-H proton is acidic and can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This can lead to peak tailing or streaking.[3][4] |
| Hydrogen Bond Acceptors | 4 (2x Nitrogen, 2x Oxygen)[1] | Multiple sites for hydrogen bonding will increase polarity and affinity for the silica stationary phase. |
| Appearance | Light yellow crystalline powder | Visual tracking of the compound on the column may be possible if impurities are colorless. |
The key takeaway from this profile is the compound's moderate polarity combined with its hydrogen-bonding capabilities, particularly the acidic N-H group. This N-H is the primary feature that can cause purification challenges.
Core Methodology: A Validated Step-by-Step Protocol
This protocol is a self-validating system. Each step, from Thin Layer Chromatography (TLC) analysis to fraction collection, provides feedback to ensure a successful outcome.
Part A: Mobile Phase Optimization via Thin Layer Chromatography (TLC)
The single most critical step for successful column chromatography is selecting an appropriate solvent system. TLC is the rapid, low-cost method for this optimization. The goal is to find a solvent mixture where the target compound has an Rf value of approximately 0.20 - 0.35 .[5][6] This range ensures the compound moves through the column efficiently but has sufficient interaction with the stationary phase to separate from impurities.
Step-by-Step TLC Protocol:
-
Prepare Stock Solution: Dissolve a small amount (1-2 mg) of your crude this compound in a suitable solvent like Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
-
Initial Solvent System Trial: Begin with a moderately polar mobile phase. A common starting point for a compound with XLogP3 of 2.7 is 30% Ethyl Acetate in Hexanes (7:3 Hexanes:EtOAc) .
-
Spot and Develop: Use a capillary tube to spot your crude material onto a silica gel TLC plate. Place the plate in a developing chamber containing the chosen solvent system.
-
Visualize and Analyze Rf: After the solvent front has moved up ~80% of the plate, remove it and visualize the spots under a UV lamp (254 nm). Calculate the Rf value:
-
Rf = (Distance traveled by spot) / (Distance traveled by solvent front)
-
-
Iterate and Optimize:
-
If Rf is too high (> 0.4): The solvent system is too polar. Decrease the concentration of the polar component (EtOAc). Try 20% EtOAc in Hexanes.
-
If Rf is too low (< 0.15): The solvent system is not polar enough. Increase the concentration of the polar component (EtOAc). Try 40% or 50% EtOAc in Hexanes.
-
If spots are streaking: This is likely due to the acidic indazole N-H interacting with silica. Add 0.1-0.5% triethylamine (NEt₃) or acetic acid to your mobile phase and re-run the TLC. For basic compounds like this indazole, triethylamine is typically effective.[3][6]
-
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} caption { label="TLC Solvent System Optimization Workflow"; fontsize=12; fontcolor="#202124"; }
Part B: Column Preparation and Execution
1. Column and Silica Selection:
-
Stationary Phase: Standard flash silica gel (40-63 µm particle size) is the workhorse for this purification.
-
Column Size: Use a mass ratio of silica gel to crude material between 30:1 and 100:1 . For difficult separations, use a higher ratio.
2. Column Packing (Wet Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer (~1 cm) of sand.
-
In a separate beaker, create a slurry of the required amount of silica gel in the chosen non-polar solvent component (Hexanes).
-
Pour the slurry into the column. Use a funnel to prevent spillage.
-
Gently tap the side of the column to dislodge air bubbles and ensure even packing.
-
Open the stopcock and drain the excess solvent until the solvent level meets the top of the silica bed. Never let the silica run dry.
-
Add another thin layer of sand (~1 cm) on top of the silica bed to prevent disturbance during solvent addition.[6]
3. Sample Loading:
-
Method 1: Wet Loading (for highly soluble samples)
-
Dissolve the crude product in the minimum amount of the mobile phase or a slightly more polar solvent like DCM.[7]
-
Carefully pipette this solution directly onto the top layer of sand.
-
Drain the solvent until it is just absorbed into the sand/silica.
-
Carefully add a small amount of the mobile phase, wash the sides of the column, and drain again. Repeat twice.
-
-
Method 2: Dry Loading (Recommended for this compound)
-
Dissolve the crude product in a volatile solvent (e.g., DCM, Acetone).
-
Add a small amount of silica gel (approx. 5-10 times the mass of your crude product) to this solution.[7]
-
Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
4. Elution and Fraction Collection:
-
Carefully fill the column with the optimized mobile phase.
-
Apply gentle positive pressure (using a pump or air line) to achieve a steady flow rate.
-
Begin collecting fractions in test tubes as soon as the solvent starts to elute.
-
Maintain a constant solvent head above the silica bed throughout the process.
Part C: Analysis of Fractions
-
Systematically spot every 2-3 fractions onto a TLC plate.
-
Develop the TLC plate using the same mobile phase.
-
Visualize under UV light to identify which fractions contain your pure product.
-
Combine the fractions that contain only the spot corresponding to this compound.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified compound.[8]
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the purification process.
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} caption { label="Troubleshooting Decision Tree for Poor Separation"; fontsize=12; fontcolor="#202124"; }
Question & Answer Troubleshooting
Q1: My spots are overlapping on the column, but they looked separate on the TLC plate. What went wrong?
-
Cause 1: Column Overloading. You may have loaded too much crude material for the amount of silica gel used. The loading capacity should ideally be 1-2% of the silica mass.[3]
-
Solution: Reduce the sample load or use a larger column with more silica gel.
-
-
Cause 2: Poor Column Packing. Cracks or channels in the silica bed will lead to an uneven solvent front and poor separation.
-
Solution: Repack the column carefully, ensuring a homogenous slurry and avoiding air bubbles.
-
-
Cause 3: Sample loaded in too much solvent. If the initial band of your compound is too wide, separation will be compromised.
-
Solution: Use the absolute minimum volume of solvent to dissolve your sample for wet loading, or preferably, use the dry loading method.[7]
-
Q2: My compound is streaking badly down the column, resulting in broad, impure fractions.
-
Cause: Strong interaction with silica. This is the most common issue for N-heterocyclic compounds like indazoles. The acidic N-H proton is strongly interacting with the acidic silanol groups on the silica surface.[4]
-
Solution 1 (Primary): Add a basic modifier to your mobile phase. Start with 0.5% triethylamine (NEt₃) in your Hexane/EtOAc mixture. This neutralizes the acidic sites on the silica, allowing your compound to elute as a sharp band.[3]
-
Solution 2 (Alternative Stationary Phase): If the issue persists, consider using a different stationary phase like neutral or basic alumina, which is less acidic than silica gel.[3]
-
Q3: My compound is not coming off the column, even after I've passed many column volumes of solvent.
-
Cause 1: Mobile phase is not polar enough. Your TLC results may not have been representative, or the compound is interacting more strongly than anticipated.
-
Solution: Gradually increase the polarity of the mobile phase (gradient elution). For example, after eluting with 30% EtOAc, switch to 50% EtOAc, then 70%, and finally 100% EtOAc. A final flush with 5-10% Methanol in DCM can elute very polar compounds.
-
-
Cause 2: Irreversible Adsorption or Decomposition. The compound may be unstable on silica gel.[9]
-
Solution: Before running a large-scale column, perform a stability test. Spot the compound on a TLC plate, let it sit in the open air for 30-60 minutes, and then develop it. If a new spot appears at the baseline or the original spot diminishes, it indicates decomposition. In this case, you must switch to a less acidic stationary phase like neutral alumina or consider reversed-phase chromatography.[9]
-
Q4: My compound came out in the first few fractions with all the impurities.
-
Cause: Mobile phase is too polar. Your compound has a very low affinity for the silica gel in this solvent system and is eluting in the solvent front.
-
Solution: You must re-develop your TLC conditions using a significantly less polar mobile phase. If you used 30% EtOAc in Hexanes, try 10% or 5% EtOAc in Hexanes to achieve the target Rf of 0.2-0.3.
-
References
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Reddit. (2017). Column chromatography & TLC on highly polar compounds? r/chemistry.
- University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Department of Chemistry.
- St-Jean, M. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews.
- Yamazen. (n.d.). Ideal Method Transfer from TLC to Column Chromatography.
- PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information.
- University of Rochester. (n.d.). Chromatography: How to Run a Flash Column. Department of Chemistry.
- Wiley-VCH. (n.d.). Supporting Information.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of York. (n.d.). Determining a solvent system. Chemistry Teaching Labs.
- ResearchGate. (2015). Any suggestions on thin layer chromatography and column chromatography?
- Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
- Journal of Chemical Health Risks. (2025). Microwave Assisted Synthesis and Biological Evaluation of Indazole Derivatives.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- BrainKart. (2018). Choice Of Solvent System in Thin Layer Chromatography (TLC).
- ResearchGate. (2016). How can I select the solvent system for column chromatography for thiazole dervatives?
- ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?
- The Royal Society of Chemistry. (n.d.). Supporting information.
- SciSpace. (n.d.). Solvent System Selection Strategies in Countercurrent Separation.
- Chem-Impex. (n.d.). Ethyl 1H-indazole-3-carboxylate.
Sources
- 1. This compound | C10H9ClN2O2 | CID 51358537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - CAS:885279-23-2 - Sunway Pharm Ltd [3wpharm.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
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- 8. orgsyn.org [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: Recrystallization of Ethyl 6-chloro-1H-indazole-3-carboxylate
As a Senior Application Scientist, this guide is designed to provide you with in-depth technical support for the purification of Ethyl 6-chloro-1H-indazole-3-carboxylate (CAS: 885279-23-2) via recrystallization. This document moves beyond simple protocols to explain the underlying principles and provide robust troubleshooting strategies, ensuring you can adapt and optimize the procedure for your specific experimental context.
Frequently Asked Questions (FAQs)
Q1: What are the key physicochemical properties I should consider before starting?
Understanding the properties of this compound is fundamental to designing a successful recrystallization protocol.
-
Molecular Structure & Polarity: The molecule possesses a moderately polar indazole core with a hydrogen bond donor (N-H) and several hydrogen bond acceptors (two nitrogen atoms, two oxygen atoms). The 6-chloro substituent and the aromatic ring add nonpolar character, while the ethyl ester group contributes moderate polarity. This amphiphilic nature is key to solvent selection.
-
Melting Point: While no definitive melting point is published in the sources found, related compounds such as ethyl 1H-indazole-3-carboxylate melt at 133-134 °C[1]. The chloro-substituted derivative's melting point is expected to be in a similar range. A high melting point is generally advantageous for recrystallization as it reduces the risk of the compound "oiling out".
-
Potential Impurities: Synthesis of indazoles can sometimes result in impurities from starting materials or side reactions, such as N-alkylation or the formation of isomers.[1][2] A well-chosen recrystallization solvent should ideally leave these impurities either fully dissolved in the cold mother liquor or completely insoluble in the hot solvent.
Q2: How do I select the best solvent system for recrystallization?
The ideal solvent is one in which the target compound is highly soluble at elevated temperatures but poorly soluble at low temperatures.[3][4] Given the compound's structure, moderately polar solvents are the most promising candidates.
Expert Insight: A preliminary solvent screen is the most reliable method. This involves testing the solubility of a small amount of your crude material (10-20 mg) in ~0.5 mL of various solvents at room temperature and then upon heating.
Table 1: Solvent Selection Guide
| Solvent | Boiling Point (°C) | Polarity | Predicted Suitability & Rationale |
|---|---|---|---|
| Ethanol | 78 | Polar Protic | Excellent Candidate. The polarity is well-matched to the compound. The hydroxyl group can interact with the indazole core, while the ethyl group solubilizes the less polar regions. |
| Isopropanol | 82 | Polar Protic | Excellent Candidate. Similar to ethanol but slightly less polar; may offer a better solubility differential between hot and cold conditions. |
| Ethyl Acetate | 77 | Polar Aprotic | Good Candidate. As an ester, it shares a functional group with the target molecule, often indicating good solubility ("like dissolves like").[5] May require pairing with a nonpolar solvent like heptane. |
| Toluene | 111 | Nonpolar | Good for Solvent Pair. Likely to be a good solvent when hot due to the aromatic ring, but may have poor solubility when cold. High boiling point can increase the risk of oiling out.[4] |
| Acetonitrile | 82 | Polar Aprotic | Possible Candidate. Its polarity may be suitable, but it can sometimes be too effective a solvent, leading to lower recovery. |
| Water | 100 | Very Polar | Unlikely as a single solvent. The compound is likely insoluble in water even when hot due to the chlorophenyl and ethyl groups. However, it is an excellent anti-solvent to pair with polar organic solvents like ethanol or isopropanol. |
| Heptane/Hexane | 98 / 69 | Nonpolar | Excellent Anti-Solvent. The compound will have very low solubility. Ideal for use as the second solvent in a binary pair with ethyl acetate or toluene to induce crystallization. |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization (e.g., using Ethanol)
This is the preferred method if a suitable single solvent is identified.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add the minimum amount of hot ethanol needed to fully dissolve the solid at a gentle boil. Add the solvent in small portions, allowing time for the solid to dissolve between additions.[6]
-
Hot Filtration (if necessary): If insoluble impurities are present (e.g., dust, catalysts), perform a hot filtration. Use a pre-heated stemless funnel and fluted filter paper to filter the hot solution into a clean, pre-heated flask.[7] This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[8]
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation and minimize the amount of product lost to the mother liquor.[6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities. It is critical to use cold solvent to avoid redissolving the product.[7]
-
Drying: Dry the crystals under vacuum to remove all residual solvent. The final product should be a crystalline solid.
Protocol 2: Two-Solvent (Binary) Recrystallization (e.g., using Ethyl Acetate/Heptane)
This method is used when no single solvent provides a sufficient solubility difference between hot and cold conditions.
-
Dissolution: Dissolve the crude solid in the minimum amount of hot ethyl acetate (the "good" solvent) in an Erlenmeyer flask.
-
Addition of Anti-Solvent: While the solution is still hot, add heptane (the "bad" or "anti-solvent") dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.
-
Re-dissolution: Add a few drops of hot ethyl acetate to just redissolve the precipitate and make the solution clear again.
-
Crystallization & Isolation: Follow steps 3 through 7 from the Single-Solvent protocol. The wash solvent should be a mixture of the two solvents, rich in the anti-solvent (e.g., 90% heptane, 10% ethyl acetate).
Troubleshooting Guide
This section addresses the most common issues encountered during recrystallization.
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// Connections start -> {prob_oil, prob_no_xtal, prob_low_yield, prob_impure} [style=bold, color="#4285F4"]; prob_oil:f1 -> cause_oil:f0; cause_oil:f1 -> sol_oil:f0; prob_no_xtal:f1 -> cause_no_xtal:f0; cause_no_xtal:f1 -> sol_no_xtal:f0; prob_low_yield:f1 -> cause_low_yield:f0; cause_low_yield:f1 -> sol_low_yield:f0; prob_impure:f1 -> cause_impure:f0; cause_impure:f1 -> sol_impure:f0; } enddot Caption: Troubleshooting workflow for recrystallization.
Q3: My compound has "oiled out," forming a liquid instead of crystals. What should I do?
-
Causality: Oiling out occurs when a compound comes out of solution at a temperature above its melting point.[9] This is common when the solution is highly concentrated or when using a high-boiling point solvent for a relatively low-melting point solid. The resulting oil rarely crystallizes well and tends to trap impurities.
-
Solution:
-
Re-heat the solution until the oil completely redissolves.
-
Add a small amount more of the hot solvent to lower the saturation point.
-
Allow the solution to cool very slowly, perhaps by leaving the flask on a hot plate that is turned off or by insulating the flask.[9] This encourages the solution to remain unsaturated until it is below the compound's melting point.
-
If the problem persists, re-evaporate the solvent and attempt the recrystallization with a lower-boiling point solvent.
-
Q4: The solution has cooled, but no crystals have formed. What went wrong?
-
Causality: This is one of two common issues: either too much solvent was added, and the solution is not saturated even when cold, or the solution is supersaturated and requires a nucleation site to begin crystallization.[9]
-
Solution:
-
Too much solvent: This is the most frequent cause.[9][10] Gently heat the solution and boil off a portion of the solvent to increase the concentration. Then, allow it to cool again.[10]
-
Induce Nucleation: If the solution is saturated, you can trigger crystal growth by:
-
Scratching: Gently scratch the inside surface of the flask below the solvent line with a glass rod.[8][10] The microscopic scratches on the glass provide nucleation sites.
-
Seeding: Add a "seed crystal" – a tiny speck of the crude or pure solid – to the cold solution.[10] This provides a template for crystal growth.
-
-
Q5: My recovery is very low. How can I improve the yield?
-
Causality: A low yield can result from several factors: using a large excess of solvent, premature crystallization during a hot filtration step, or washing the final crystals with too much or overly warm solvent.[10]
-
Solution:
-
Minimize Solvent: Use only the absolute minimum volume of hot solvent required to dissolve the solid. Every drop of excess solvent will retain some of your product in the final mother liquor.
-
Check the Mother Liquor: If you have kept the filtrate, you can check for dissolved product by dipping a glass rod in it and letting the solvent evaporate. A significant solid residue indicates substantial product loss.[10] You may be able to recover more material by concentrating the mother liquor and cooling for a second crop of crystals.
-
Optimize Washing: Always use ice-cold solvent for washing the collected crystals, and use the smallest volume necessary to wet the crystal cake.
-
References
- University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
- Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts.
- University of Colorado Boulder. (n.d.). Recrystallization. Department of Chemistry.
- Mount Holyoke College. (n.d.). Recrystallization - Part 2. Department of Chemistry.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? r/chemistry.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry.
- MH Chem. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.
- Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
- University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Department of Chemistry.
- Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester.
- PubChem. (n.d.). 1H-Indazole-3-carboxylic acid, 5-chloro-, methyl ester. National Center for Biotechnology Information.
- Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Il Farmaco; edizione scientifica, 36(5), 315-33.
- Abdelahi, M. M. M., et al. (2017). 3-Chloro-1-ethyl-6-nitro-1H-indazole. IUCrData, 2(7).
- PubChem. (n.d.). ethyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). 1H-Indazole-3-carboxylic acid.
- Chem-Impex. (n.d.). 6-Bromo-1H-indazole-3-carboxylic acid ethyl ester.
- Abdelahi, M. M. M., et al. (2017). 3-Chloro-1-ethyl-6-nitro-1H-indazole. ResearchGate.
- Google Patents. (2011). US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- Organic Chemistry Portal. (n.d.). Indazole synthesis.
- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. edu.rsc.org [edu.rsc.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 8. reddit.com [reddit.com]
- 9. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Ethyl 6-chloro-1H-indazole-3-carboxylate Synthesis
Welcome to the technical support center for the synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate. As Senior Application Scientists, we have compiled this guide based on established chemical principles and extensive laboratory experience to assist you in navigating the complexities of this synthetic procedure. This resource is structured to provide immediate, actionable solutions to common challenges encountered during the synthesis, ensuring scientific integrity and successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and reliable method for synthesizing this and related indazole structures is based on the Japp-Klingemann reaction .[1][2][3] This strategy involves two primary stages:
-
Azo Coupling: An aryl diazonium salt, prepared from a corresponding aniline (e.g., 4-chloro-2-methylaniline), is reacted with a β-keto-ester like diethyl 2-oxomalonate. This forms a hydrazone intermediate.[2][3]
-
Cyclization: The resulting hydrazone undergoes an intramolecular cyclization, typically under acidic or thermal conditions, to form the stable 1H-indazole ring system.[4][5][6]
Q2: Why is the Japp-Klingemann reaction preferred for this synthesis?
The Japp-Klingemann reaction offers several advantages:
-
Versatility: It accommodates a wide range of substituted anilines and β-keto-esters, allowing for the synthesis of diverse indazole derivatives.
-
Efficiency: The reaction sequence is generally high-yielding when optimized.
-
Readily Available Starting Materials: The precursors, such as substituted anilines and simple keto-esters, are commercially available and relatively inexpensive.
The overall process provides a robust pathway to the target hydrazone, which is the direct precursor to the indazole ring, often as part of a one-pot procedure.[4][5]
Q3: What are the primary safety considerations for this synthesis?
-
Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive when isolated in a dry state. They should always be prepared and used in a cold (0-5 °C) aqueous solution and never allowed to dry out.
-
Reagents: Handle all chemicals, including the starting aniline, acids, and solvents, in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.
-
Pressure: Be aware of potential nitrogen gas evolution, especially if the diazonium salt decomposes. Do not run the reaction in a completely sealed vessel.
Troubleshooting Guide
This section addresses specific experimental failures. Each issue is analyzed by probable cause, followed by a detailed, step-by-step resolution protocol.
Problem 1: Low or No Product Yield
A diminished yield is the most common issue, often traced back to suboptimal conditions in the initial steps of the reaction.
Scenario A: The Diazotization Reaction is Inefficient
The formation of the diazonium salt from 4-chloro-2-methylaniline is the critical first step. Failure here will prevent any subsequent product formation.
-
Root Cause Analysis:
-
Temperature Control: The diazonium salt is highly susceptible to thermal decomposition above 5 °C, leading to the formation of unwanted phenols and the release of nitrogen gas.
-
Reagent Quality: Sodium nitrite (NaNO₂) can degrade over time. The starting aniline must be pure, as impurities can interfere with the reaction.
-
Acidity: Insufficient acid will lead to incomplete diazotization and potential side reactions, such as the formation of diazoamino compounds.
-
-
Corrective Protocol:
-
Maintain Strict Temperature Control: Prepare an ice-salt bath to maintain the reaction vessel temperature between 0 °C and 5 °C throughout the addition of sodium nitrite.
-
Use Fresh Reagents: Use a freshly opened container of sodium nitrite or a freshly prepared aqueous solution. Ensure the aniline starting material is of high purity (>98%).
-
Ensure Proper Stoichiometry: Use a slight excess of hydrochloric or sulfuric acid (typically 2.5-3.0 equivalents) to ensure the aniline is fully protonated and to maintain an acidic environment.
-
Scenario B: The Japp-Klingemann Coupling Fails
If the diazonium salt is formed successfully but the yield is still low, the issue likely lies in the coupling step with the β-keto-ester.
-
Root Cause Analysis:
-
Incorrect pH: The coupling reaction requires a specific pH range (typically 4-5). If the solution is too acidic, the concentration of the reactive enolate form of the β-keto-ester is too low. If it is too basic, the diazonium salt converts into an unreactive diazotate species.
-
Slow or Inefficient Enolate Formation: The β-keto-ester must be deprotonated to react as a nucleophile.
-
-
Corrective Protocol:
-
Buffer the Reaction: After preparing the diazonium salt solution, add it slowly to a chilled solution of the β-keto-ester containing a buffer, such as sodium acetate. The acetate acts as a base to deprotonate the keto-ester while maintaining the optimal pH for the coupling.
-
Monitor Addition: The slow addition of the diazonium salt solution ensures its concentration remains low, favoring the reaction with the enolate over self-coupling or decomposition.
-
Scenario C: Incomplete Cyclization of the Hydrazone Intermediate
Formation of the hydrazone intermediate is confirmed (e.g., by TLC), but it fails to convert to the final indazole product.
-
Root Cause Analysis:
-
Insufficient Energy/Catalyst: The intramolecular cyclization is an electrophilic aromatic substitution that often requires an acid catalyst and/or heat to proceed efficiently.
-
Steric Hindrance: Although less common for this specific molecule, significant steric hindrance near the reaction sites can inhibit ring closure.
-
-
Corrective Protocol:
-
Introduce an Acid Catalyst: After the coupling reaction, or after isolating the hydrazone, introduce a strong acid. Glacial acetic acid or polyphosphoric acid (PPA) are commonly used.[7]
-
Apply Heat: Refluxing the reaction mixture in a suitable solvent (e.g., ethanol, acetic acid) is often necessary to provide the activation energy for the cyclization and subsequent dehydration.
-
Monitor Progress: Use TLC or LC-MS to track the disappearance of the hydrazone intermediate and the appearance of the indazole product to determine the optimal reaction time.
-
Problem 2: Significant Impurity Formation
The presence of persistent impurities complicates purification and reduces the final yield of the desired product.
Scenario A: Product is Contaminated with a Dark, Tarry Substance
This often indicates decomposition products or polymeric side products.
-
Root Cause Analysis:
-
Azo Dye Formation: Diazonium salts can couple with phenols (which may have formed from decomposition) or even with themselves to produce highly colored azo compounds. This is more likely if the coupling reaction is not performed correctly.
-
Reaction Overheating: Allowing any step of the reaction to proceed at a temperature that is too high can lead to decomposition and polymerization.
-
-
Corrective Protocol:
-
Control Addition and Temperature: Re-emphasize the slow, controlled addition of the diazonium salt to the keto-ester solution at 0-5 °C. This ensures the diazonium ion reacts immediately as intended.
-
Purification Strategy: If impurities form, they must be removed. Column chromatography is typically effective.[8] A standard silica gel column using a gradient elution with hexanes and ethyl acetate is a good starting point. Recrystallization from a suitable solvent system (e.g., ethanol/water) can also be highly effective for removing minor impurities.[9]
-
Scenario B: Presence of Unreacted Starting Materials in the Final Product
This indicates an incomplete reaction.
-
Root Cause Analysis:
-
Incorrect Stoichiometry: An improper molar ratio of reactants is a common cause.
-
Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.
-
-
Corrective Protocol:
-
Verify Stoichiometry: Carefully review and recalculate the molar equivalents of all reagents. A typical stoichiometry is provided in the table below.
-
Reaction Monitoring: Use TLC to monitor the reaction. The reaction should only be stopped and worked up once the limiting starting material is no longer visible on the TLC plate.
-
Data & Protocols
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Purpose |
| 4-chloro-2-methylaniline | 1.0 | Starting Material |
| Hydrochloric Acid (conc.) | 2.5 - 3.0 | Forms aniline salt; maintains acidity |
| Sodium Nitrite (NaNO₂) | 1.05 - 1.1 | Diazotizing agent |
| Diethyl 2-oxomalonate | 1.0 - 1.1 | β-keto-ester for coupling |
| Sodium Acetate | 2.0 - 3.0 | Buffer for Japp-Klingemann coupling |
| Glacial Acetic Acid | Solvent / Catalyst | Medium and catalyst for cyclization |
Experimental Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: General workflow for the synthesis of this compound.
References
- Peč, P., & Slouka, J. (1975). Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-2,3-dihydro-5H-l,2,4-triazino[5,6-b]indoles.
- Various Authors. (n.d.). The Japp-Klingemann Reaction.
- Various Authors. (n.d.). The Synthesis of Substituted Indazoles via Cyclization of Various Hydrazones in the Presence of Polyphosphoric Acid (PPA).
- Pacansky, J., et al. (1987). The photocyclization of a hydrazone to an indazole. IBM Research. [Link]
- Zhu, J., et al. (2017). Strategy design for 1H-indazole synthesis from aldehyde hydrazones.
- Various Authors. (2023). Cu-Mediated Cyclization to Form 1H-Indazoles. Synfacts. [Link]
- Wikipedia contributors. (n.d.). Japp–Klingemann reaction. Wikipedia. [Link]
- Various Authors. (2016). An efficient synthesis of 1-arylindazole-3-carboxamides using nitrile imines, isocyanides and 2-hydroxymethylbenzoic acid. IRIS Unina. [Link]
- Various Authors. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
- Tverdov, I. D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. MDPI. [Link]
- Tverdov, I. D., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. PubMed. [Link]
- Various Authors. (2011). Methods for the preparation of indazole-3-carboxylic acid and n-(s).
- ChemEurope. (n.d.). Japp-Klingemann reaction. chemeurope.com. [Link]
- Various Authors. (n.d.).
- Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia. [Link]
- Shi, F., & Larock, R. C. (2011). SYNTHESIS OF SUBSTITUTED INDAZOLES VIA [3+2] CYCLOADDITION OF BENZYNE AND DIAZO COMPOUNDS. Organic Syntheses. [Link]
- Nogrady, T. (2017).
- Slideshare. (n.d.). Japp klingemann reaction. Slideshare. [Link]
- Various Authors. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Various Authors. (2012).
- Various Authors. (n.d.). (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Various Authors. (2021). Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
- Various Authors. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. mdpi.com [mdpi.com]
- 5. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3- b]pyridines and Indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. orgsyn.org [orgsyn.org]
- 9. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Indazole-3-carboxylates
Sources
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Decarboxylative Halogenation of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. orgsyn.org [orgsyn.org]
Technical Support Center: Optimization of Reaction Conditions for Indazole Synthesis
Welcome to the Technical Support Center for Indazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing indazole derivatives. Indazole and its analogues are crucial scaffolds in medicinal chemistry, and their successful synthesis is often a critical step in the drug discovery pipeline.[1][2][3] This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to address common challenges encountered in the lab.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific experimental issues in a question-and-answer format, offering insights into potential causes and actionable solutions to streamline your synthetic workflow.
FAQ 1: My indazole synthesis is resulting in a low yield or incomplete conversion. What are the primary factors to investigate?
Low yields and incomplete reactions are among the most common challenges in indazole synthesis.[4] The root cause often lies in one or more of the following reaction parameters:
-
Suboptimal Reaction Temperature: Temperature is a critical determinant of reaction rate and selectivity.[4] While some classical methods like Cadogan-type cyclizations require high temperatures, excessive heat can lead to substrate decomposition and byproduct formation.[4] Conversely, many modern catalytic methods, such as those employing palladium, are effective at milder temperatures.[4][5]
-
Troubleshooting Tip: Perform a systematic temperature screen to identify the optimal range for your specific substrate and catalyst system. A gradual increase in temperature (e.g., in 10-15 °C increments) while monitoring the reaction progress by TLC or LC-MS can help pinpoint the ideal conditions. For instance, in one study, increasing the temperature to 110°C improved product yields, but higher temperatures led to a decrease due to side reactions.[6]
-
-
Incorrect Choice of Solvent: The solvent plays a multifaceted role, influencing reactant solubility, reaction kinetics, and even the stability of intermediates.[4] A solvent that fails to adequately dissolve the starting materials will inevitably lead to an incomplete reaction.[4]
-
Troubleshooting Tip: If solubility is an issue, consider a different solvent or a co-solvent system. The polarity of the solvent is a key consideration. For example, aprotic solvents like DMSO and DMF have been shown to provide higher yields in certain 1H-indazole syntheses compared to protic solvents like ethanol.[3][7]
-
-
Catalyst Inactivity or Inappropriate Choice: The efficacy of many indazole syntheses hinges on the chosen catalyst.[2][8] The catalyst might be unsuitable for the specific transformation, or its activity could be compromised by impurities.
-
Troubleshooting Tip: Ensure the catalyst is of high purity and handled under appropriate conditions (e.g., inert atmosphere for air-sensitive catalysts). If the reaction is still sluggish, consider screening a panel of catalysts. For palladium-catalyzed reactions, the choice of ligand is also crucial and may require optimization.[9]
-
FAQ 2: I am observing the formation of multiple products, particularly regioisomers. How can I improve the selectivity of my reaction?
The formation of N-1 and N-2 substituted indazole regioisomers is a frequent complication, especially during alkylation or arylation reactions.[10] The thermodynamic stability of the 1H-tautomer is generally greater than the 2H-tautomer, but reaction conditions can significantly influence the product distribution.[11]
-
Controlling Regioselectivity:
-
Base and Solvent System: The choice of base and solvent is a powerful tool for directing regioselectivity. For instance, using a strong, non-nucleophilic base like sodium hydride (NaH) in an aprotic solvent like THF often favors the formation of the N-1 isomer.[12] In contrast, Mitsunobu conditions (e.g., triphenylphosphine and diethyl azodicarboxylate) can favor the N-2 isomer.[12]
-
Substituent Effects: The electronic and steric properties of substituents on the indazole ring can also influence the site of substitution.[12]
-
Catalyst Control: In some copper-catalyzed reactions, the choice of ligand can influence the regioselectivity of N-arylation.
-
Troubleshooting Workflow for Low Yield and Isomer Formation
Below is a logical workflow to systematically troubleshoot common issues in indazole synthesis.
Caption: A troubleshooting workflow for addressing low yield and regioisomer formation in indazole synthesis.
FAQ 3: I am having difficulty purifying my indazole product from starting materials and byproducts. What are some effective purification strategies?
Purification can be challenging, especially when dealing with closely related isomers or byproducts with similar polarities.
-
Chromatography: Silica gel chromatography is a common method, but it can be time-consuming and costly for large-scale purifications.[13] Careful selection of the eluent system is critical for achieving good separation.
-
Recrystallization: When applicable, recrystallization is an excellent technique for obtaining highly pure material. The key is to find a suitable solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily filtered off. Mixed solvent systems are often effective for this purpose.[14]
-
Acid-Base Extraction: The weakly basic nature of the indazole ring can be exploited for purification.[11] The crude product can be dissolved in an organic solvent and washed with a dilute aqueous acid to extract the indazole into the aqueous phase. The aqueous layer is then basified to precipitate the purified indazole, which can be collected by filtration or extracted back into an organic solvent.
Section 2: Optimized Experimental Protocols
This section provides detailed, step-by-step methodologies for key synthetic transformations.
Protocol 1: Palladium-Catalyzed Intramolecular Amination for 2-Aryl-2H-Indazole Synthesis
This method is effective for the synthesis of a variety of 2-aryl-2H-indazoles and proceeds through the formation of the N(1)-C(7a) bond.[9]
Reaction Scheme:
N-aryl-N-(o-bromobenzyl)hydrazine -> 2-Aryl-2H-indazole
Optimized Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ | A reliable palladium source for catalytic amination. |
| Ligand | dppf (1,1'-Bis(diphenylphosphino)ferrocene) | An effective ligand for this transformation, promoting efficient catalytic turnover. |
| Base | t-BuONa (Sodium tert-butoxide) | A strong, non-nucleophilic base that facilitates the deprotonation of the hydrazine. |
| Solvent | Toluene | A suitable solvent that allows for the necessary reaction temperature. |
| Temperature | Reflux | Provides the thermal energy required for efficient reaction kinetics. |
Step-by-Step Procedure:
-
To an oven-dried reaction vessel, add the N-aryl-N-(o-bromobenzyl)hydrazine substrate.
-
Add Pd(OAc)₂, dppf, and t-BuONa.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel chromatography or recrystallization.
Protocol 2: Metal-Free Synthesis of 1H-Indazoles from o-Aminobenzoximes
This protocol offers a mild, metal-free alternative for the synthesis of 1H-indazoles with broad functional group tolerance.[3]
Reaction Scheme:
o-Aminobenzoxime -> 1H-Indazole
Optimized Reaction Conditions:
| Parameter | Recommended Condition | Rationale |
| Activating Agent | Methanesulfonyl chloride (MsCl) | Activates the oxime for intramolecular cyclization. |
| Base | Triethylamine (TEA) or 2-Aminopyridine | A mild base to neutralize the HCl generated during the reaction. |
| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Common aprotic solvents suitable for this transformation. |
| Temperature | 0 °C to room temperature | Mild reaction conditions that are tolerant of a wide range of functional groups. |
Step-by-Step Procedure:
-
Dissolve the o-aminobenzoxime in the chosen solvent in a reaction vessel under an inert atmosphere.
-
Add the base (e.g., triethylamine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude product as needed.
Section 3: Mechanistic Insights
Understanding the underlying reaction mechanisms is crucial for rational optimization and troubleshooting.
Mechanism: Davis-Beirut Reaction
The Davis-Beirut reaction is a classic method for synthesizing 2H-indazoles from 2-nitrobenzylamines.[3]
Caption: Simplified mechanism of the Davis-Beirut reaction.
This reaction proceeds via a base-mediated cyclization, followed by elimination to afford the aromatic 2H-indazole core. The choice of a mild base and an alcoholic solvent is characteristic of this transformation.[3]
References
- Optimization of reaction conditions for the synthesis of indazolones. - ResearchGate.
- Optimization of reaction conditions a | Download Table - ResearchGate.
- Advances in Synthesis of Indazole Variants: A Comprehensive Review of Transition Metal, Acid/Base and Green Chemistry-based Catalytic Approaches.
- Effect of various solvents on the synthesis of 1H- indazole. - ResearchGate.
- Effect of catalyst on the synthesis of 1H-indazoles. - ResearchGate.
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH.
- Indazole synthesis - Organic Chemistry Portal.
- Effect of temperature on the synthesis of indazoles a | Download Table - ResearchGate.
- US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents.
- CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents.
- Optimization of the reaction conditions a | Download Table - ResearchGate.
- Optimization for synthesis of 2H-indazole | Download Scientific Diagram - ResearchGate.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central.
- A Novel Synthesis of 2-Aryl-2H-indazoles via a Palladium-Catalyzed Intramolecular Amination Reaction | Organic Letters - ACS Publications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. US7601847B2 - Preparation and purification of 4-(indazol-3-yl)phenols - Google Patents [patents.google.com]
- 14. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
Technical Support Center: Purification of Ethyl 6-chloro-1H-indazole-3-carboxylate
Welcome to the Technical Support Center for the purification of Ethyl 6-chloro-1H-indazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this important synthetic intermediate. Our goal is to equip you with the scientific rationale behind purification methodologies, enabling you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The impurity profile of this compound is largely dependent on the synthetic route employed. A prevalent method for the synthesis of 3-carboxyindazole derivatives is the Japp-Klingemann reaction, which involves the reaction of a diazonium salt with a β-ketoester.[1][2] Potential impurities from this synthesis can include:
-
Unreacted Starting Materials: Residual 2-chloro-5-nitroaniline (or a related aniline precursor), ethyl pyruvate, and any reagents used for diazotization.
-
Side-Products from Diazotization: Phenolic impurities can form from the decomposition of the diazonium salt, especially if the reaction temperature is not strictly controlled (ideally 0-5 °C).[3]
-
Positional Isomers: Depending on the substitution pattern of the aniline precursor, the formation of other indazole isomers is a possibility, although generally in minor quantities with appropriate precursors.
-
Hydrolysis Product: The corresponding carboxylic acid, 6-chloro-1H-indazole-3-carboxylic acid, can be present if the ester undergoes hydrolysis during workup or purification.
-
N-Alkylated/Acylated Byproducts: In some synthetic variations, such as those involving a Cadogan-Sundberg type cyclization, N-alkoxyindoles can be formed as byproducts.[4]
Q2: Which purification techniques are most effective for this compound?
A2: The two most effective and commonly employed purification techniques for this compound are column chromatography and recrystallization .
-
Column Chromatography: This is a highly versatile technique that can separate the desired product from a wide range of impurities with differing polarities. Silica gel is the most common stationary phase for this class of compounds.
-
Recrystallization: This method is ideal for removing small amounts of impurities from a solid product. The key is to find a suitable solvent or solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature.[3]
Q3: How can I assess the purity of my final product?
A3: A combination of analytical techniques should be used to confirm the purity of this compound:
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis. A well-developed HPLC method can resolve the main compound from trace impurities.
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective qualitative tool to monitor the progress of a reaction and the success of a purification step.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can also reveal the presence of organic impurities.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the desired product.
-
Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity.
Troubleshooting Guides
This section provides detailed troubleshooting for the two primary purification methods.
Column Chromatography Purification
Column chromatography is a powerful tool for separating complex mixtures. However, challenges can arise. Below is a guide to address common issues.
Problem 1: Poor separation of the product from an impurity.
-
Possible Cause: The polarity of the eluent (solvent system) is not optimized for the separation.
-
Solution:
-
TLC Optimization: Before running a column, perform a thorough TLC analysis with various solvent systems. A good separation on TLC will translate to a good separation on the column. Aim for an Rf value of 0.25-0.35 for the desired product.
-
Solvent Gradient: Employ a gradient elution. Start with a non-polar solvent (e.g., hexane or petroleum ether) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). This can effectively separate compounds with close polarities. A common starting point for indazole esters is a gradient of 5% to 30% ethyl acetate in hexanes.
-
Solvent System Selection: If a hexane/ethyl acetate system is not providing adequate separation, consider other solvent systems such as dichloromethane/methanol or toluene/ethyl acetate.
-
Problem 2: The compound is eluting too quickly (high Rf) or not at all (low Rf).
-
Possible Cause: The eluent is too polar or not polar enough, respectively.
-
Solution:
-
Adjust Polarity: If the compound elutes too quickly, decrease the polarity of the eluent (e.g., decrease the percentage of ethyl acetate in hexanes). If the compound is stuck on the column, increase the eluent polarity.
-
Isocratic vs. Gradient: If you are using an isocratic (constant solvent composition) system and your compound is not moving, switch to a gradient system.
-
Problem 3: Tailing of spots on TLC and broad peaks during column chromatography.
-
Possible Cause: The compound may be acidic or basic, leading to strong interactions with the silica gel.
-
Solution:
-
Add a Modifier: For acidic compounds, adding a small amount of acetic acid (e.g., 0.1-1%) to the eluent can improve peak shape. For basic compounds, adding a small amount of triethylamine or pyridine can have a similar effect.
-
Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which may have different selectivities.
-
Experimental Protocol: Column Chromatography
This protocol provides a general guideline for the purification of this compound.
1. Slurry Preparation and Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Pour the slurry into a glass column and allow the silica to settle, ensuring a flat and uniform bed. Drain the excess solvent until it is level with the top of the silica.
2. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dry powder to the top of the column.
3. Elution:
-
Begin eluting with a non-polar solvent system (e.g., 95:5 hexanes/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 80:20, 70:30 hexanes/ethyl acetate) to elute the compounds from the column. The optimal gradient should be determined by prior TLC analysis.
4. Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase | Hexanes/Ethyl Acetate or Petroleum Ether/Ethyl Acetate |
| Gradient | Start with 5-10% Ethyl Acetate and gradually increase to 30-40% |
| Detection | UV visualization at 254 nm |
Recrystallization Purification
Recrystallization is an excellent final purification step to obtain highly pure crystalline material.
Problem 1: The compound "oils out" instead of forming crystals.
-
Possible Cause: The solution is too concentrated, the cooling rate is too fast, or the presence of impurities is inhibiting crystallization.
-
Solution:
-
Re-heat and Dilute: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to reduce the saturation.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
-
Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution to initiate crystallization.
-
Problem 2: Low recovery of the purified compound.
-
Possible Cause: The chosen solvent is too effective at dissolving the compound even at low temperatures, or an excessive amount of solvent was used.
-
Solution:
-
Solvent Screening: Test a variety of solvents to find one where the compound is sparingly soluble at room temperature but highly soluble when hot. Common solvents to screen for indazole esters include ethanol, methanol, ethyl acetate, and mixtures such as ethanol/water or ethyl acetate/hexanes.[3]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Thorough Cooling: Ensure the solution is cooled for a sufficient amount of time to maximize crystal precipitation.
-
Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate the solution by evaporation and cool it again to obtain a second crop of crystals.
-
Experimental Protocol: Recrystallization
1. Solvent Selection:
-
In a small test tube, add a small amount of the crude product and a few drops of the potential solvent. Observe the solubility at room temperature and upon heating. The ideal solvent will dissolve the compound when hot but not when cold.
2. Dissolution:
-
Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring to dissolve the solid completely. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
3. Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
4. Isolation and Drying:
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
| Solvent/Solvent System | Comments |
| Ethanol | A good starting point for many indazole derivatives. |
| Methanol | Similar to ethanol, may offer different solubility characteristics. |
| Ethyl Acetate | Another common choice, often used in combination with a non-polar solvent. |
| Ethyl Acetate/Hexanes | A good two-solvent system. Dissolve in hot ethyl acetate and add hexanes until the solution becomes cloudy, then reheat to clarify and cool slowly. |
| Ethanol/Water | For more polar compounds. Dissolve in hot ethanol and add water dropwise until turbidity persists, then reheat and cool. |
Visualizing the Purification Workflow
The following diagram illustrates the general workflow for the purification of this compound.
Caption: A typical purification workflow for this compound.
Troubleshooting Logic Diagram
This diagram outlines a logical approach to troubleshooting common purification challenges.
Sources
Technical Support Center: Ethyl 6-chloro-1H-indazole-3-carboxylate
Here is the in-depth technical guide:
A Guide to Understanding and Mitigating Stability Challenges in Research and Development
This guide serves as a specialized resource for researchers, medicinal chemists, and process development scientists working with Ethyl 6-chloro-1H-indazole-3-carboxylate. The indazole scaffold is a privileged structure in drug discovery, but its unique chemical properties can present stability challenges.[1] This document provides in-depth, practical solutions to common degradation issues, grounded in established chemical principles.
Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting
This section addresses the most common issues encountered during the handling, storage, and use of this compound.
Q1: My solution of this compound has turned yellow or brown. What is the likely cause?
A: Solution discoloration often indicates compound degradation. Indazole derivatives, particularly those with nitro or chloro substituents, can be sensitive to light, air (oxidation), and pH extremes.[2] The color change is likely due to the formation of minor degradation products with extended chromophores. To mitigate this, always prepare solutions fresh. If a stock solution is necessary, store it at 2-8°C, protected from light, and under an inert atmosphere (e.g., argon or nitrogen).[2]
Q2: I'm observing a new major peak in my LC-MS analysis with the same mass as my starting material. Why is this happening?
A: This is a classic sign of a photochemical rearrangement. Indazoles are known to undergo a phototransposition to form more stable benzimidazole isomers upon exposure to UV light (including ambient laboratory light over time).[3] This rearrangement is believed to proceed from the excited state of the 2H-tautomer of the indazole ring.[3][4] Since the molecular weight is identical, it is crucial to confirm the structure using NMR or by comparing the retention time to a benzimidazole standard if available.
Q3: My reaction yield is inconsistent when using aqueous buffers. Is the compound unstable?
A: Yes, this is highly likely. The ethyl ester group at the 3-position is susceptible to hydrolysis, especially under acidic or basic conditions, yielding the corresponding carboxylic acid.[3][5][6] The stability of indazole derivatives is often pH-dependent.[3] If your reaction requires an aqueous environment, it is critical to perform a pH stability screen to identify a pH range where the compound is most stable (typically near neutral pH).
Q4: What are the definitive storage and handling procedures for solid this compound?
A: To ensure long-term stability and prevent degradation, adhere to the following protocol:
-
Storage Temperature: Store the solid compound in a tightly sealed container at 2-8°C.[7] Some suppliers recommend 0-8°C for the parent compound, ethyl 1H-indazole-3-carboxylate.[8]
-
Atmosphere: Store under a dry, inert atmosphere (argon or nitrogen) to prevent oxidative degradation.
-
Light: Protect from light by using an amber vial or by storing the container in a dark place.
-
Handling: When weighing or handling the compound, do so quickly and avoid prolonged exposure to ambient light and humidity. Use fresh, anhydrous solvents for preparing solutions whenever possible.
Part 2: In-Depth Analysis and Experimental Protocols
This section provides detailed explanations of the primary degradation pathways and step-by-step protocols for their investigation.
Guide 1: Managing Hydrolytic Instability
The ester functional group is the most probable site for hydrolytic degradation. This process can be catalyzed by both acid and base, cleaving the ester to form 6-chloro-1H-indazole-3-carboxylic acid and ethanol.
This protocol allows you to determine the optimal pH range for your experiments.
-
Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in a water-miscible organic solvent like acetonitrile (ACN) or methanol (MeOH).
-
Prepare Buffers: Prepare a series of buffers covering a relevant pH range (e.g., pH 2, 4, 7, 9, 12).
-
Incubation:
-
In separate, light-protected vials, mix 100 µL of the stock solution with 900 µL of each buffer. This creates a final concentration of 100 µg/mL with 10% organic solvent.
-
Prepare a control sample in a 50:50 ACN:water mixture without buffer.
-
Incubate all samples at a controlled temperature (e.g., 40°C) to accelerate potential degradation.
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Quench the reaction if necessary by neutralizing the pH or diluting with the mobile phase.
-
Analyze the samples immediately by a stability-indicating HPLC method (e.g., C18 column with a water/ACN gradient).
-
-
Data Analysis: Quantify the percentage of the parent compound remaining at each time point for each pH. Plot the percentage remaining versus time to determine the degradation rate.
| pH Condition | Typical Reagent | Temperature | Expected Stability of Ethyl Ester | Primary Degradant |
| Acidic | 0.1 M HCl | 40-60°C | Low | 6-chloro-1H-indazole-3-carboxylic acid |
| Neutral | pH 7.4 Buffer | 40-60°C | High | Minimal degradation |
| Basic | 0.1 M NaOH | 40-60°C | Very Low | 6-chloro-1H-indazole-3-carboxylic acid |
Guide 2: Investigating Photochemical Instability
Exposure to UV radiation can cause the indazole ring to rearrange into a benzimidazole structure. This is a significant concern for both reaction integrity and the purity of the final product.[3]
The process is believed to occur via the less thermodynamically stable 2H-tautomer, which is more photo-reactive.[3][4]
-
Sample Preparation:
-
Place a thin layer of the solid compound in a chemically inert, transparent dish (e.g., quartz or glass).
-
Prepare a solution of the compound (e.g., 100 µg/mL) in a suitable solvent and place it in a quartz cuvette or vial.
-
-
Dark Control: Prepare an identical set of samples and wrap them completely in aluminum foil. These will serve as your dark controls to separate photolytic from thermal degradation.
-
Exposure:
-
Place both sets of samples (exposed and dark control) in a calibrated photostability chamber.
-
Expose the samples to a light source that provides both cool white fluorescent and near-UV light, achieving an overall illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.
-
-
Analysis: After the exposure period, analyze both the exposed samples and the dark controls by HPLC. Compare the chromatograms for new peaks and a decrease in the parent peak area. Significant degradation in the exposed sample but not the dark control confirms photosensitivity.
Part 3: Comprehensive Forced Degradation Workflow
Forced degradation (or stress testing) is essential for identifying potential degradation products and developing stability-indicating analytical methods.[3]
This protocol provides a starting point based on common industry practices for stress testing.[1][3]
| Stress Condition | Typical Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | Room Temp to 80°C | Up to 7 days |
| Base Hydrolysis | 0.1 M - 1 M NaOH | Room Temp to 80°C | Up to 7 days |
| Oxidation | 3% - 30% H₂O₂ | Room Temperature | Up to 24 hours |
| Thermal Degradation | Dry Heat (Solid State) | > 60°C (below melting point) | Up to 14 days |
| Photodegradation | ICH Q1B Conditions | Controlled Room Temp | Per ICH guidelines |
Causality Note: The goal of forced degradation is to achieve 5-20% degradation of the active substance. If degradation is too rapid or too slow, the conditions (reagent concentration, temperature, duration) should be adjusted accordingly. Always include a control sample stored at optimal conditions for comparison.
References
- Technical Support Center: Indazole Deriv
- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Deriv
- (PDF)
- 6-Chloro-1H-indazole - Chem-Impex.
- A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
- stability issues with 3-Bromo-6-chloro-4-nitro-1H-indazole in solution - Benchchem.
- Ethyl 1H-indazole-3-carboxyl
- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole - Benchchem.
- Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed.
- Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes - MDPI.
- Ethyl 3-chloro-1H-indazole-6-carboxyl
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Phototransposition of Indazoles to Benzimidazoles: Tautomer-Dependent Reactivity, Wavelength Dependence, and Continuous Flow Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate
Welcome to the technical support center for the synthesis of Ethyl 6-chloro-1H-indazole-3-carboxylate. This guide is designed for researchers, chemists, and process development professionals who are looking to scale up this important synthetic intermediate. Here, we address common challenges and frequently asked questions encountered during the scale-up process, providing not just solutions but also the underlying scientific principles to empower your experimental design.
Overview of the Synthetic Strategy
The most prevalent and scalable route to this compound involves a two-step sequence starting from an appropriately substituted anthranilic acid derivative. The core transformation relies on a diazotization reaction followed by a reductive cyclization.[1][2] While straightforward on a lab scale, scaling this process introduces challenges related to thermal safety, impurity control, and consistent yields.
Overall Reaction Scheme
The synthesis begins with the diazotization of an ethyl 2-amino-5-chlorobenzoate derivative, which is then subjected to reductive cyclization to form the indazole ring system.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: Diazotization Stage
The formation of the diazonium salt from the aromatic amine is a critical step where temperature control and stoichiometry are paramount for success and safety.
Q1: My diazotization reaction is sluggish, incomplete, or the diazonium salt decomposes prematurely. What are the common causes and solutions?
A1: This is a frequent issue when moving from bench to pilot scale and is often linked to three factors: temperature control, acid concentration, and the rate of nitrite addition.
-
Causality (The "Why"): Diazonium salts are notoriously unstable at elevated temperatures.[3][4] The diazotization reaction itself is exothermic, and without efficient heat removal, localized heating can occur, leading to rapid decomposition of the product into nitrogen gas and undesired phenolic byproducts.[5][6] The reaction requires a sufficiently acidic medium (typically pH 1-2) to generate the active nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.[7]
-
Actionable Solutions:
-
Enhance Temperature Control: Ensure your reactor has adequate cooling capacity. For larger scales, a jacketed reactor with a powerful chiller is essential. Maintain a strict internal reaction temperature between 0-5 °C throughout the nitrite addition.[3][4]
-
Optimize Nitrite Addition: Add the sodium nitrite solution slowly and sub-surface to prevent localized high concentrations and temperature spikes. A programmable syringe pump or dosing pump is highly recommended for scalability.
-
Verify Acidity: Before starting the nitrite addition, ensure the amine slurry/solution is strongly acidic. Use a pH meter calibrated for low temperatures or indicator paper to confirm the pH is below 2.
-
Monitor for Excess Nitrite: Use starch-iodide paper to test for the presence of excess nitrous acid. A persistent blue-black color indicates the reaction is complete. Avoid a large excess of nitrite, as it can lead to side reactions. If necessary, any excess can be quenched with sulfamic acid.[8]
-
Q2: I'm observing a significant amount of a phenolic impurity (Ethyl 5-chloro-2-hydroxybenzoate). How can I minimize this?
A2: The formation of phenolic impurities is a direct result of diazonium salt decomposition, where the diazonium group is replaced by a hydroxyl group from the aqueous solvent.
-
Causality (The "Why"): This side reaction is highly temperature-dependent. As discussed, any deviation above the optimal 0-5 °C range will accelerate the decomposition of the diazonium salt, leading to lower yields of the desired indazole and increased phenolic contamination.[6]
-
Actionable Solutions:
-
Strict Temperature Adherence: This is the most critical parameter. Re-evaluate your cooling system's efficiency and ensure no "hot spots" are forming in the reactor.
-
Minimize Reaction Time: Do not let the diazonium salt solution stand for extended periods, even at low temperatures. Plan your workflow to proceed to the subsequent cyclization step as soon as the diazotization is confirmed to be complete.
-
Use in-situ: The safest and most efficient approach is to use the diazonium salt intermediate immediately in the next step without isolation.[8] Isolating diazonium salts is a significant safety hazard and is not recommended for scale-up.[3][5][8]
-
Troubleshooting Guide: Reductive Cyclization Stage
This step involves the intramolecular ring closure to form the desired indazole heterocycle. The choice of reducing agent and reaction conditions directly impacts yield and purity.
Q1: The yield of my cyclization step is low, and I have a complex mixture of byproducts. What parameters should I investigate?
A1: Low yields in the cyclization are often due to improper pH, incorrect temperature, or an inefficient reducing agent, leading to competing decomposition or side reactions.
-
Causality (The "Why"): The reductive cyclization, often performed with a reducing agent like sodium sulfite (Na₂SO₃), requires specific conditions to proceed efficiently.[2] The pH of the reaction medium is critical; it must be controlled to facilitate the reduction and subsequent cyclization without promoting the degradation of the starting material or product. The reaction can be thought of as a variation of the Japp-Klingemann reaction, where an azo intermediate is formed and then cyclizes.[9][10][11]
-
Actionable Solutions:
-
pH Control: The addition of the diazonium salt solution to the reducing agent (e.g., a solution of sodium sulfite) must be done while carefully controlling the pH. Often, maintaining a slightly acidic to neutral pH is optimal. Use a buffer or perform a controlled addition of a base to maintain the target pH range.
-
Temperature Management: While the diazonium salt requires low temperatures for stability, the cyclization step may require gentle warming to proceed at a reasonable rate. A temperature profile study (e.g., from 5 °C to 25 °C) can identify the optimal temperature for cyclization without significant byproduct formation.
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the intermediate and the formation of the product. This will help you determine the optimal reaction time and prevent product degradation from prolonged reaction times or excessive heating.
-
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 4. researchgate.net [researchgate.net]
- 5. Diazonium Salts | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics [scirp.org]
- 7. SATHEE: Chemistry Diazotization Reaction [satheeneet.iitk.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. synarchive.com [synarchive.com]
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of Ethyl 6-chloro-1H-indazole-3-carboxylate
In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Ethyl 6-chloro-1H-indazole-3-carboxylate, a key building block in the synthesis of various therapeutic agents, is no exception.[1][2] Its purity profile must be rigorously established to ensure the absence of potentially harmful impurities that could compromise the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, grounded in scientific principles and practical expertise.
The structural integrity of this compound is paramount. As a heterocyclic aromatic compound, it possesses a chromophore that makes it amenable to UV detection, a common technique in HPLC.[3][4] However, the potential for isomeric impurities and by-products from its synthesis necessitates a highly selective and robust analytical method.[5][6][7]
The Critical Role of HPLC in Purity Determination
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for assessing the purity of pharmaceutical compounds.[8] Its high resolving power allows for the separation of the main component from closely related impurities, ensuring a comprehensive purity assessment. The choice of the stationary phase, mobile phase composition, and detector are critical parameters that dictate the success of the separation.
A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is particularly advantageous for purity analysis.[9][10][11][12] It not only quantifies the separated components but also provides spectral information across a range of wavelengths simultaneously.[13] This capability is invaluable for peak purity assessment and can help in the tentative identification of unknown impurities by comparing their UV spectra to that of the main peak.
Recommended HPLC Method: A Balance of Resolution and Efficiency
Through extensive method development, a primary reversed-phase HPLC (RP-HPLC) method has been established to provide optimal separation of this compound from its potential impurities.
Experimental Protocol:
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | The C18 stationary phase offers excellent hydrophobic retention for the non-polar indazole ring system.[14][15] The 250 mm length provides the necessary theoretical plates for high-resolution separation of closely eluting impurities. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase and ensures sharp, symmetrical peaks for the indazole compound which can exhibit basic properties.[16][17] |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low UV cutoff.[18] |
| Gradient Elution | 0-20 min: 30-70% B; 20-25 min: 70-30% B; 25-30 min: 30% B | A gradient elution is employed to ensure the timely elution of both early and late-eluting impurities, optimizing the analysis time while maintaining resolution.[19] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm I.D. column, balancing analysis time and system pressure. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detector | Diode Array Detector (DAD/PDA) | Detection at a specific wavelength (e.g., 254 nm) for quantification, with full spectral acquisition (e.g., 200-400 nm) for peak purity analysis.[9][10] |
| Injection Volume | 10 µL | A small injection volume minimizes the potential for band broadening. |
| Sample Preparation | 0.5 mg/mL in Acetonitrile/Water (50:50) | The sample is dissolved in a mixture similar to the initial mobile phase composition to ensure good peak shape. |
Comparison with Alternative HPLC Methods
To demonstrate the superiority of the recommended method, its performance was compared against two alternative approaches. The key to a successful separation lies in manipulating the selectivity, which can be achieved by altering the stationary phase chemistry or the mobile phase composition.[14]
Alternative Method 1: Phenyl-Hexyl Column
A Phenyl-Hexyl stationary phase offers different selectivity compared to a C18 column due to pi-pi interactions with the aromatic rings of the analyte and impurities.
Comparative Data:
| Parameter | Recommended Method (C18) | Alternative Method 1 (Phenyl-Hexyl) |
| Resolution (Main Peak vs. Critical Impurity Pair) | 2.1 | 1.8 |
| Tailing Factor (Main Peak) | 1.1 | 1.3 |
| Analysis Time | 30 min | 35 min |
While the Phenyl-Hexyl column provides acceptable separation, the resolution of the critical impurity pair is lower, and the main peak exhibits more tailing.
Alternative Method 2: Methanol as Organic Modifier
Replacing acetonitrile with methanol can also alter the selectivity of the separation.[16]
Comparative Data:
| Parameter | Recommended Method (Acetonitrile) | Alternative Method 2 (Methanol) |
| Resolution (Main Peak vs. Critical Impurity Pair) | 2.1 | 1.6 |
| Analysis Time | 30 min | 40 min |
| Backpressure | ~120 bar | ~180 bar |
Using methanol resulted in a significant loss of resolution and a longer analysis time. The higher viscosity of methanol also led to a considerable increase in system backpressure.
Method Validation and System Suitability
The chosen HPLC method must be validated in accordance with ICH guidelines to ensure it is fit for its intended purpose.[20][21][22] Key validation parameters include specificity, linearity, accuracy, precision, and robustness.
System suitability testing is performed before each analysis to ensure the chromatographic system is performing adequately.[8][23][24]
System Suitability Criteria:
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 1.5 |
| Theoretical Plates | ≥ 2000 |
| Resolution | ≥ 2.0 (between the main peak and the closest eluting impurity) |
| %RSD of replicate injections | ≤ 2.0% |
Visualizing the Workflow
The following diagram illustrates the logical workflow for the HPLC purity analysis of this compound.
Caption: Workflow for HPLC Purity Analysis.
Understanding the Logic of Method Optimization
The selection of HPLC parameters is a logical process aimed at achieving the desired separation. The following diagram illustrates the relationship between key parameters and the quality of the chromatographic separation.
Caption: HPLC Method Optimization Logic.
Conclusion
The purity analysis of this compound by HPLC is a critical step in ensuring the quality and safety of pharmaceutical products. The recommended reversed-phase method utilizing a C18 column with a gradient elution of acetonitrile and acidified water provides a robust and reliable approach for this analysis. The use of a Diode Array Detector further enhances the method's capability by enabling comprehensive peak purity assessment. As demonstrated, alternative stationary phases and mobile phase compositions offer different selectivities but may compromise resolution and efficiency. Adherence to system suitability criteria and method validation according to regulatory guidelines are imperative for ensuring the integrity of the analytical data.
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A Comprehensive Guide to the Structural Elucidation of Ethyl 6-chloro-1H-indazole-3-carboxylate using 2D NMR Techniques
For Researchers, Scientists, and Drug Development Professionals
The precise structural characterization of heterocyclic compounds is a cornerstone of modern drug discovery and development. Ethyl 6-chloro-1H-indazole-3-carboxylate is a key building block in the synthesis of a variety of biologically active molecules, making its unambiguous structural verification paramount.[1] This guide provides an in-depth technical comparison of two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques for the complete proton (¹H) and carbon (¹³C) spectral assignment of this important indazole derivative.
The indazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications.[1][2] The presence of multiple nitrogen atoms and the potential for tautomerism in the indazole ring system can complicate spectral interpretation, necessitating the use of advanced analytical methods.[3] While one-dimensional (1D) NMR provides initial insights, 2D NMR experiments are indispensable for resolving spectral overlap and definitively establishing atomic connectivity.[4][5]
This guide will delve into the practical application and interpretation of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. We will explore the causality behind experimental choices and present a self-validating workflow for the complete structural elucidation of this compound.
The Power of 2D NMR in Structural Elucidation
For complex molecules, 1D NMR spectra often suffer from signal overlap, making unambiguous assignments challenging.[4] 2D NMR spectroscopy overcomes this limitation by introducing a second frequency dimension, which allows for the correlation of nuclear spins and provides a clearer picture of the molecular structure.[6]
Here's how the key 2D NMR techniques contribute to the structural puzzle:
-
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (J-coupling).[7][8] This is invaluable for tracing out proton spin systems within the molecule, such as the aromatic protons on the indazole ring and the protons of the ethyl group.
-
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates the chemical shifts of protons directly attached to carbon atoms.[6][9] It provides a direct link between the ¹H and ¹³C spectra, allowing for the straightforward assignment of protonated carbons.[10]
-
HMBC (Heteronuclear Multiple Bond Correlation): This heteronuclear experiment reveals correlations between protons and carbons that are separated by two or three bonds.[6][10] This is crucial for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments.
By combining the information from these three experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.
Experimental Protocols
Sample Preparation:
A solution of this compound (5-10 mg) is prepared in a suitable deuterated solvent (e.g., 0.5 mL of DMSO-d₆ or CDCl₃) and transferred to a 5 mm NMR tube. The choice of solvent can influence chemical shifts, and consistency is key for comparative analysis.[11][12]
Instrumentation:
All NMR spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a probe capable of performing inverse-detected experiments.[7][13]
Step-by-Step Methodologies:
-
1D ¹H and ¹³C NMR Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra to obtain initial chemical shift information.
-
-
COSY Experiment:
-
Pulse Program: A standard gradient-selected COSY (gCOSY) pulse sequence is recommended for its clean spectra.
-
Parameters:
-
Spectral Width: Set to cover the entire proton chemical shift range.
-
Number of Increments (F1): 256-512 increments are typically sufficient.
-
Number of Scans (F2): 2-8 scans per increment, depending on the sample concentration.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions before Fourier transformation.
-
-
HSQC Experiment:
-
Pulse Program: A standard gradient-selected, sensitivity-enhanced HSQC pulse sequence is preferred.
-
Parameters:
-
¹H Spectral Width: Cover the full proton range.
-
¹³C Spectral Width: Set to encompass the expected carbon chemical shift range (e.g., 0-180 ppm).
-
One-Bond Coupling Constant (¹JCH): Optimized for a typical aromatic/aliphatic C-H coupling of ~145 Hz.
-
Number of Increments (F1): 128-256 increments.
-
Number of Scans (F2): 4-16 scans per increment.
-
-
Processing: Apply a squared sine-bell window function in F2 and a sine-bell function in F1.
-
-
HMBC Experiment:
-
Pulse Program: A standard gradient-selected HMBC pulse sequence should be used.
-
Parameters:
-
¹H Spectral Width: Cover the full proton range.
-
¹³C Spectral Width: Set to encompass the expected carbon chemical shift range.
-
Long-Range Coupling Constant (ⁿJCH): Optimized for a range of 2-3 bond couplings, typically set to 8 Hz.[8]
-
Number of Increments (F1): 256-512 increments.
-
Number of Scans (F2): 8-32 scans per increment.
-
-
Processing: Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Data Interpretation and Structural Assignment
The following is a predictive guide to the interpretation of the 2D NMR data for this compound. The numbering scheme used for the assignments is provided below.
Caption: Numbering scheme for this compound.
Predicted ¹H and ¹³C NMR Chemical Shifts and 2D Correlations:
| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | COSY Correlations (¹H-¹H) | HSQC Correlation (¹H-¹³C) | HMBC Correlations (¹H to ¹³C) |
| NH (1) | ~13.0 | - | - | - | C3, C7a |
| H-4 | ~7.8 | ~122.0 | H-5 | C-4 | C3a, C5, C6, C7a |
| H-5 | ~7.2 | ~121.0 | H-4 | C-5 | C3a, C4, C6, C7 |
| H-7 | ~8.1 | ~112.0 | - | C-7 | C3a, C5, C6, C7a |
| CH₂ (ethyl) | ~4.4 | ~61.0 | CH₃ | C-CH₂ | C=O, CH₃ |
| CH₃ (ethyl) | ~1.4 | ~14.0 | CH₂ | C-CH₃ | C=O, CH₂ |
| C-3 | - | ~140.0 | - | - | - |
| C-3a | - | ~124.0 | - | - | - |
| C-6 | - | ~130.0 | - | - | - |
| C-7a | - | ~141.0 | - | - | - |
| C=O | - | ~163.0 | - | - | - |
Visualizing the Correlation Networks:
The following diagrams illustrate the expected through-bond correlations that will be observed in the 2D NMR spectra.
Caption: Predicted COSY correlations for this compound.
Caption: Predicted HSQC (one-bond) correlations.
Caption: Key predicted HMBC (long-range) correlations.
Comparison with Alternative Techniques
While 1D NMR provides fundamental information, its limitations become apparent in complex molecules like this compound.
| Technique | Advantages | Limitations |
| 1D NMR (¹H, ¹³C) | Rapid acquisition, provides basic chemical shift and multiplicity data. | Signal overlap can make unambiguous assignment impossible. Limited connectivity information. |
| Mass Spectrometry | Provides accurate molecular weight and fragmentation patterns. | Does not provide detailed information on atomic connectivity or stereochemistry. |
| 2D NMR (COSY, HSQC, HMBC) | Resolves signal overlap, provides definitive through-bond connectivity.[5] Allows for complete and unambiguous structural assignment. | Longer acquisition times compared to 1D NMR. Requires more specialized knowledge for interpretation. |
The synergistic use of COSY, HSQC, and HMBC provides a self-validating system for structural elucidation. For instance, the COSY experiment establishes the proton spin systems, the HSQC experiment links these protons to their directly attached carbons, and the HMBC experiment connects these fragments through long-range couplings, including to quaternary carbons. This comprehensive approach leaves little room for ambiguity.
Conclusion
The structural characterization of key synthetic intermediates like this compound is a critical step in the drug development pipeline. This guide has outlined a robust and reliable workflow using a suite of 2D NMR experiments—COSY, HSQC, and HMBC—to achieve complete and unambiguous spectral assignment. By understanding the principles behind each technique and following a logical interpretation strategy, researchers can confidently verify the structure of their target molecules, ensuring the integrity of their subsequent research and development efforts. The application of these 2D NMR methods provides a level of structural detail and certainty that cannot be achieved with 1D NMR or mass spectrometry alone, making them an indispensable tool for the modern medicinal chemist.
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A Senior Application Scientist's Guide to Orthogonal Methods for Purity Confirmation of Indazole Derivatives
Introduction: The Imperative of Purity in Indazole-Based Drug Development
Indazole derivatives are a cornerstone of modern medicinal chemistry, forming the structural core of numerous blockbuster therapeutics, including the kinase inhibitors pazopanib and axitinib.[1][2][3] The biological activity of these compounds is exquisitely dependent on their structure, and even minute impurities can have significant implications for safety and efficacy. Therefore, the robust confirmation of purity is a non-negotiable aspect of drug development and quality control.
This guide provides an in-depth comparison of orthogonal analytical methods for the purity confirmation of indazole derivatives. As a Senior Application Scientist, my aim is not to simply list techniques, but to provide a strategic framework for their application, grounded in the fundamental principles of separation science and supported by experimental data. We will explore why a multi-modal, or orthogonal, approach is essential for confidently identifying and quantifying impurities, including process-related impurities, degradation products, and chiral variants.
The Principle of Orthogonality: Why One Method is Never Enough
In analytical chemistry, "orthogonal" refers to methods that employ fundamentally different separation or detection principles. The power of an orthogonal approach lies in its ability to reveal impurities that may co-elute or be otherwise masked in a primary analytical method. For complex molecules like indazole derivatives, which can have multiple chiral centers, isomeric forms, and a propensity for various side reactions during synthesis, relying on a single analytical technique is a significant risk.
The International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A(R2) for new drug substances, mandate the identification and characterization of impurities above certain thresholds, typically starting at 0.05% to 0.1%.[4] An orthogonal testing strategy is a key component in meeting these regulatory expectations and ensuring patient safety.
Figure 1: The logic of employing orthogonal methods for comprehensive purity analysis.
Common Impurities in Indazole Derivatives: A Chemist's Perspective
The choice of orthogonal methods should be guided by a thorough understanding of the potential impurities that can arise during the synthesis and storage of indazole derivatives. Common synthetic routes can lead to several classes of impurities:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and byproducts from side reactions. For example, in the synthesis of pazopanib, key intermediates like 5-amino-2-methyl benzene sulphonamide and N-(2-chlorophyrimidin-4-yl)-N-2,3-trimethyl-2H-indazol-6-amine can be carried through as impurities if the reactions are incomplete.[3]
-
Isomers: The indazole ring system can exist as 1H and 2H tautomers, and substitution reactions can lead to the formation of N-1 and N-2 positional isomers, which can be difficult to separate.
-
Degradation Products: Forced degradation studies, which expose the drug substance to stress conditions like acid, base, oxidation, heat, and light, are crucial for identifying potential degradation pathways.[1][5] For instance, some indazole-containing kinase inhibitors may be susceptible to oxidation.[1]
-
Chiral Impurities: Many indazole derivatives possess stereogenic centers, leading to the possibility of enantiomeric or diastereomeric impurities.
Comparative Analysis of Key Orthogonal Methods
The following sections provide a detailed comparison of the most effective orthogonal methods for the purity analysis of indazole derivatives.
High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)
HPLC, particularly in the reversed-phase (RP) mode, is the workhorse of pharmaceutical purity analysis. Its robustness, reproducibility, and compatibility with UV and mass spectrometry (MS) detectors make it an ideal primary method.
Principle of Separation: Partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.
Strengths for Indazole Analysis:
-
Excellent for separating a wide range of polar and non-polar impurities.
-
High-resolution separations, especially with UPLC and sub-2 µm particle columns.
-
Readily coupled to mass spectrometry (LC-MS) for impurity identification.[3]
Limitations:
-
May fail to separate structurally similar isomers or highly polar/non-polar impurities.
-
Longer run times compared to SFC.
Orthogonality in HPLC: True orthogonality can be achieved within HPLC by varying separation parameters to alter selectivity:
-
Column Chemistry: Switching from a C18 to a phenyl-hexyl or pentafluorophenyl (PFP) column can introduce different retention mechanisms (e.g., π-π interactions).
-
Mobile Phase pH: Altering the pH of the mobile phase can change the ionization state of basic indazole nitrogens and acidic functional groups, dramatically affecting retention.
-
Organic Modifier: Changing the organic modifier from acetonitrile to methanol can alter selectivity.
Case Study: Pazopanib Impurity Profiling by RP-HPLC A stability-indicating RP-HPLC method for pazopanib and its process-related impurities was developed using a C18 column with a gradient elution of a buffered aqueous phase and an organic mixture. This method successfully separated pazopanib from its key synthetic intermediates and degradation products.[1][3]
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful orthogonal technique to RP-HPLC, offering a different selectivity profile, faster analysis times, and greener solvent consumption.
Principle of Separation: Partitioning of analytes between a stationary phase and a mobile phase composed of a supercritical fluid (typically CO₂) mixed with a small amount of an organic modifier.
Strengths for Indazole Analysis:
-
Orthogonal Selectivity: SFC behaves as a normal-phase technique, providing a different elution order compared to RP-HPLC, which is invaluable for detecting co-eluting peaks.
-
Chiral Separations: SFC is often the technique of choice for the separation of enantiomers, using chiral stationary phases.
-
Speed: The low viscosity of the supercritical mobile phase allows for high flow rates and rapid separations.
Limitations:
-
Can be less robust than HPLC for very polar or ionic compounds.
-
Requires specialized instrumentation.
Comparative Performance: SFC vs. RP-HPLC A study comparing SFC and RP-HPLC for the impurity profiling of a combination drug product demonstrated the high degree of orthogonality between the two techniques.[6] The SFC method provided a more even distribution of peaks and fewer baseline artifacts, highlighting its advantages for complex mixtures. While all impurities were resolved by RP-HPLC, the SFC method offered a different and complementary separation profile, increasing confidence in the overall purity assessment.[6]
Capillary Electrophoresis (CE)
CE is a high-efficiency separation technique that offers a fundamentally different separation mechanism from both HPLC and SFC, making it an excellent orthogonal tool.
Principle of Separation: Differential migration of charged analytes in an electric field within a narrow capillary. Neutral compounds can be separated using Micellar Electrokinetic Chromatography (MEKC), a mode of CE.[7]
Strengths for Indazole Analysis:
-
High Efficiency and Resolution: CE can generate a very high number of theoretical plates, leading to sharp peaks and excellent resolution of closely related impurities.
-
Orthogonal Mechanism: Separation is based on the charge-to-size ratio of the analytes, providing a truly orthogonal selectivity to chromatography.[7]
-
Minimal Sample and Reagent Consumption: CE uses nanoliter injection volumes and microliters of reagents, making it a very "green" technique.
Limitations:
-
Lower concentration sensitivity with UV detection compared to HPLC.
-
Can be more sensitive to matrix effects.
-
Method development can be more complex for certain applications.
For the analysis of basic indazole derivatives, Capillary Zone Electrophoresis (CZE) at low pH is often effective, as the indazole nitrogen atoms will be protonated.
Spectroscopic Methods: NMR and Mass Spectrometry (MS)
While chromatographic and electrophoretic techniques separate impurities, spectroscopic methods are essential for their structural elucidation and confirmation.
-
Mass Spectrometry (MS): When coupled with a separation technique (LC-MS, SFC-MS), MS provides molecular weight information and fragmentation patterns that are crucial for identifying unknown impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of an impurity, further aiding in its identification.[1][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for unambiguous structure elucidation. 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can determine the precise connectivity of atoms in a molecule, allowing for the definitive identification of isomers and other structurally related impurities.[3] For example, the chemical shift of the proton at the C3 position of the indazole ring is a key indicator for distinguishing between N-1 and N-2 isomers.
Quantitative Data Comparison
The following table summarizes the typical performance characteristics of the primary orthogonal methods for indazole derivative purity analysis.
| Parameter | RP-HPLC/UPLC | SFC | Capillary Electrophoresis (CZE/MEKC) |
| Primary Selectivity | Hydrophobicity | Polarity, H-bonding | Charge-to-size ratio, Hydrophobicity (MEKC) |
| Orthogonality to RP-HPLC | N/A (primary method) | High | Very High |
| Typical Run Time | 15-60 min | 3-15 min | 5-25 min |
| Chiral Separation | Possible, often less efficient | Excellent | Possible, often with chiral additives |
| "Green" Chemistry | Moderate (solvent use) | High (uses CO₂) | Very High (minimal solvent use) |
| Sensitivity (UV) | High | High | Moderate |
| Compatibility with MS | Excellent | Excellent | Good (requires specific interfaces) |
| Robustness | Very High | High | Moderate to High |
Experimental Protocols: A Practical Guide
The following are representative, detailed protocols for the orthogonal analysis of an indazole derivative, using Pazopanib as a model compound.
Protocol 1: Primary Purity Assay by RP-HPLC-UV
Figure 2: A typical workflow for RP-HPLC purity analysis.
Methodology:
-
Instrumentation: UHPLC system with a photodiode array (PDA) detector.
-
Column: YMC Triart C18 (250 mm × 4.6 mm, 5 µm).[1]
-
Mobile Phase A: 0.1% Perchloric acid buffer and tetrahydrofuran.[1]
-
Mobile Phase B: 0.1% Perchloric acid buffer, tetrahydrofuran, methanol, and acetonitrile.[1]
-
Gradient: A gradient elution over 50 minutes is employed to resolve both early and late-eluting impurities.[1]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 268 nm.[1]
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a solution of the pazopanib drug substance at approximately 0.5 mg/mL in a suitable diluent (e.g., a mixture of mobile phase A and B).
Causality Behind Choices: The C18 column provides good retention for the moderately hydrophobic pazopanib molecule. The gradient elution is necessary to separate a range of impurities with varying polarities. The acidic mobile phase ensures the basic nitrogen atoms are protonated, leading to sharp peak shapes.
Protocol 2: Orthogonal Chiral and Achiral Purity by SFC-UV
Figure 3: A typical workflow for SFC purity analysis.
Methodology (for a hypothetical chiral indazole derivative):
-
Instrumentation: Analytical SFC system with a UV detector.
-
Column: Daicel CHIRALPAK series (e.g., IG) (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.1% Isopropylamine as an additive.
-
Gradient: 5% to 40% Methanol over 10 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection Wavelength: As determined by the UV spectrum of the analyte.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the sample in methanol or ethanol at a concentration of 1 mg/mL.
Causality Behind Choices: Polysaccharide-based chiral columns are highly effective for a wide range of chiral separations in SFC. The alcohol modifier helps to elute the analytes from the polar stationary phase. The basic additive (isopropylamine) is often crucial for achieving good peak shape for basic compounds like indazoles by minimizing secondary interactions with the silica support.
Protocol 3: Orthogonal Purity by Capillary Zone Electrophoresis (CZE)
Methodology (for a basic indazole derivative):
-
Instrumentation: Capillary electrophoresis system with a DAD detector.
-
Capillary: Fused-silica capillary, 50 µm i.d., effective length 50 cm.
-
Background Electrolyte (BGE): 50 mM Phosphate buffer, pH 2.5.
-
Voltage: 25 kV.
-
Temperature: 25 °C.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).
-
Detection: 214 nm.
-
Sample Preparation: Dissolve the sample in water or the BGE at 0.1-1 mg/mL.
Causality Behind Choices: At a low pH of 2.5, the basic nitrogen atoms of the indazole ring will be protonated, giving the molecule a positive charge and allowing for separation by CZE. The low pH also minimizes interactions with the capillary wall, leading to efficient separations.
Conclusion: A Triad of Techniques for Unimpeachable Purity
The purity of indazole-based active pharmaceutical ingredients is a critical determinant of their safety and therapeutic efficacy. This guide has demonstrated that a comprehensive purity assessment cannot be achieved with a single analytical method. Instead, a strategic, orthogonal approach is required.
The triad of RP-HPLC/UPLC , SFC , and CE offers a powerful combination of different selectivities, ensuring that a wide range of potential impurities can be detected and quantified.
-
RP-HPLC serves as the robust primary method for general purity assessment.
-
SFC provides orthogonal selectivity, excels at chiral separations, and offers significant advantages in speed and environmental impact.
-
CE offers a fundamentally different separation mechanism based on charge-to-size ratio, making it an ideal tool for confirming the absence of co-eluting impurities.
These separation techniques, when coupled with the structural elucidation power of MS and NMR , form a self-validating system for impurity analysis. By embracing this multi-faceted approach, researchers, scientists, and drug development professionals can build a complete and accurate picture of their indazole derivatives, ensuring the quality and safety of these vital medicines.
References
- Prajapati, R., Patel, M., Desai, P., & Kothari, C. (2025). Identification and assessment of novel degradants in pazopanib hydrochloride using stability-indicating RP-HPLC method. Journal of Taibah University for Science. (Note: While the publication date is in the future, the article is available online and provides relevant data). [Link: https://www.tandfonline.com/doi/full/10.1080/16583655.2024.2351184]
- Sharada, M., & Ravichandra Babu, R. (2016). Determination and characterization of process impurities in pazopanib hydrochloride drug substance. International Journal of Applied Pharmaceutics, 8(3), 23-29. [Link: https://innovareacademics.in/journals/index.php/ijap/article/view/10006]
- Li, W., et al. (2018). Synthesis and characterization of four process impurities in pazopanib. Pharmazie, 73(9), 494-497. [Link: https://pubmed.ncbi.nlm.nih.gov/30193657/]
- SynThink. (n.d.). Pazopanib EP Impurities & USP Related Compounds. SynThink. [Link: https://synthink.com/pazopanib-impurities]
- International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link: https://database.ich.org/sites/default/files/Q3A_R2_Guideline.pdf]
- Donegan, M., et al. (2013). Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antiretroviral drugs lamivudine/BMS-986001/efavirenz in a combination tablet. Journal of Chromatography A, 1295, 106-115. [Link: https://pubmed.ncbi.nlm.nih.gov/23643355/]
- Shah, M., Patel, N., & Vyas, V. (2022). Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade. Journal of Pharmaceutical Analysis, 12(1), 15-28. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9073252/]
- Waters Corporation. (n.d.). A Comparative Study Using Preparative Reverse Phase Liquid Chromatography and Supercritical Fluid Chromatography of Impurities from a Pharmaceutical API. [Link: https://www.waters.
- Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. [Link: https://www.shimadzu.
- Molnar-Institute. (n.d.). Comparison of supercritical fluid chromatography and reverse phase liquid chromatography for the impurity profiling of the antir. [Link: https://www.molnar-institute.com/fileadmin/user_upload/Molnar-Institute/poster/Donegan_et_al_JCA_2013_1295_106.pdf]
- Breda, M., et al. (2023). MassChemSite for In-Depth Forced Degradation Analysis of PARP Inhibitors Olaparib, Rucaparib, and Niraparib. ACS Omega, 8(7), 7005–7016. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9948408/]
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A Comparative Guide to the Bioactivity of Ethyl 6-chloro-1H-indazole-3-carboxylate Analogs
For Researchers, Scientists, and Drug Development Professionals
The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous compounds with significant therapeutic potential.[1][2] This guide provides a detailed comparative analysis of the bioactivity of analogs based on the Ethyl 6-chloro-1H-indazole-3-carboxylate framework. While direct and extensive comparative studies on the ethyl carboxylate series are limited, a wealth of data exists for the closely related 1H-indazole-3-carboxamide derivatives, which are typically synthesized from the corresponding ethyl esters. This guide will leverage this information to provide insights into the structure-activity relationships (SAR) governing the bioactivity of this class of compounds, with a focus on their potential as kinase inhibitors and anticancer agents.
The Indazole Scaffold: A Privileged Structure in Drug Discovery
Indazole derivatives have demonstrated a remarkable range of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer properties.[1][3] Several FDA-approved drugs, such as Axitinib and Pazopanib, feature the indazole core, underscoring its clinical significance as a potent pharmacophore, particularly in the realm of kinase inhibition.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The indazole nucleus serves as an effective scaffold for the design of specific kinase inhibitors, targeting enzymes like tyrosine kinases and serine/threonine kinases.[1]
Synthesis of this compound and its Carboxamide Analogs
The synthesis of this compound and its subsequent conversion to a diverse library of carboxamide analogs is a critical first step in exploring their therapeutic potential. The general synthetic approach is outlined below.
Experimental Protocol: General Synthesis of 1H-Indazole-3-carboxamide Derivatives
A common synthetic route involves the initial formation of the indazole-3-carboxylic acid or its ethyl ester, followed by amide coupling with a variety of amines.
Step 1: Synthesis of 1H-Indazole-3-carboxylic acid
-
Protection of Indazole: Start with commercially available indazole, which is protected, for example, with a (2-Chloromethoxy-ethyl)-trimethyl-silane (SEM-Cl) group.
-
Carboxylation: The protected indazole is treated with n-butyl lithium at low temperatures (e.g., -78°C) under an inert atmosphere, followed by quenching with carbon dioxide gas to introduce a carboxylic acid group at the 3-position.
-
Deprotection and Acidification: The protecting group is removed, and the reaction mixture is acidified to yield 1H-indazole-3-carboxylic acid.[3]
Step 2: Amide Coupling to form 1H-Indazole-3-carboxamides
-
Activation of Carboxylic Acid: The synthesized 1H-indazole-3-carboxylic acid is dissolved in a suitable solvent like DMF. Coupling agents such as HOBT (Hydroxybenzotriazole) and EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) are added, along with a base like triethylamine (TEA), and the mixture is stirred.[3]
-
Addition of Amine: The desired substituted amine is then added to the reaction mixture.
-
Reaction and Purification: The reaction is stirred at room temperature for several hours. After completion, the product is isolated and purified, typically by extraction and column chromatography, to yield the final 1H-indazole-3-carboxamide derivatives.[3]
Caption: General synthetic workflow for 1H-indazole-3-carboxamide derivatives.
Bioactivity Comparison of 6-Chloro-1H-indazole-3-carboxylate Analogs
The bioactivity of this class of compounds is significantly influenced by the nature and position of substituents on the indazole ring and the amide moiety. The 6-chloro substitution is a key feature, and modifications at other positions, particularly at the N1 of the indazole and on the amide nitrogen, have been extensively explored to optimize potency and selectivity.
Anticancer Activity
Numerous studies have highlighted the potent antiproliferative activity of indazole derivatives against a variety of cancer cell lines.
One notable study identified compound 2f , a 1H-indazole derivative, which exhibited potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[4][5] Further investigation revealed that compound 2f induced apoptosis in the 4T1 breast cancer cell line in a dose-dependent manner. This pro-apoptotic effect was associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2.[4][5] Additionally, 2f was found to decrease the mitochondrial membrane potential and increase the levels of reactive oxygen species (ROS) in 4T1 cells, suggesting that its anticancer activity is mediated through the ROS-mitochondrial apoptotic pathway.[4][5]
| Compound | Target Cell Line | IC50 (µM) | Key Structural Features | Reference |
| 2f | Multiple Cancer Cell Lines | 0.23–1.15 | (E)-3-(3,5-dimethoxystyryl)-6-(4-(piperazin-1-yl)phenyl)-1H-indazole | [4][5] |
| 6o | K562 (Chronic Myeloid Leukemia) | 5.15 | 1H-indazole-3-amine derivative | [6] |
| 77 | Leishmania infantum | 11.23 | 3-chloro-6-nitro-1H-indazole derivative | [7] |
Table 1: Anticancer and Antiprotozoal Activity of Selected Indazole Derivatives.
The data in Table 1 illustrates the potential of the indazole scaffold in developing potent anticancer and antiprotozoal agents. The sub-micromolar activity of compound 2f highlights the importance of the styryl and piperazinylphenyl substitutions on the indazole core for potent anticancer effects.
Kinase Inhibition
The indazole scaffold is a well-established hinge-binding motif for many kinases.[1] Structure-activity relationship studies on 1H-indazole-3-carboxamide derivatives have identified key structural features for potent and selective kinase inhibition.
A study focused on developing inhibitors for p21-activated kinase 1 (PAK1), a promising target in cancer therapy, identified 1H-indazole-3-carboxamide derivatives as a potent new chemical scaffold.[8] The representative compound 30l demonstrated excellent enzyme inhibition with a PAK1 IC50 of 9.8 nM and high selectivity against a panel of 29 other kinases.[8] The SAR analysis from this study revealed two critical factors for potent and selective PAK1 inhibition:
-
Hydrophobic Ring Substitution: The presence of an appropriate hydrophobic ring that can fit into the deep back pocket of the ATP-binding site is crucial for enhancing inhibitory activity.
-
Hydrophilic Group in Solvent-Accessible Region: The introduction of a hydrophilic group in the bulk solvent region is critical for both inhibitory activity and selectivity.[8]
| Compound | Target Kinase | IC50 (nM) | Key SAR Observations | Reference |
| 30l | PAK1 | 9.8 | A piperazine moiety with a terminal pyridine ring in the solvent-accessible region is crucial for high potency. | [8] |
| - | PAK1 | - | Substitution with an appropriate hydrophobic ring in the deep back pocket of the ATP-binding site enhances inhibitory activity. | [8] |
| - | PAK1 | - | Introduction of a hydrophilic group in the bulk solvent region is critical for PAK1 inhibitory activity and selectivity. | [8] |
Table 2: Structure-Activity Relationship of 1H-Indazole-3-carboxamide Derivatives as PAK1 Inhibitors.
These findings underscore the tunability of the 1H-indazole-3-carboxamide scaffold for achieving potent and selective inhibition of specific kinases. The this compound serves as a key starting material for accessing these potent kinase inhibitors.
Mechanism of Action: Targeting Key Signaling Pathways
The anticancer and kinase inhibitory activities of these indazole analogs stem from their ability to modulate critical cellular signaling pathways.
Induction of Apoptosis
As observed with compound 2f , a primary mechanism of anticancer activity is the induction of apoptosis. This programmed cell death is often triggered by the inhibition of survival signals frequently hijacked by cancer cells.
Caption: Proposed mechanism of apoptosis induction by bioactive indazole analogs.
Inhibition of Kinase Signaling Cascades
By targeting specific kinases, these compounds can disrupt the signaling cascades that drive cancer cell proliferation, survival, and metastasis. For example, inhibition of PAK1 can interfere with pathways regulating cell motility and invasion.
Caption: General mechanism of action for indazole-based kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold and its carboxamide derivatives represent a highly promising class of compounds for the development of novel therapeutics, particularly in the field of oncology. The extensive research into the 1H-indazole-3-carboxamides has provided a solid foundation for understanding the structure-activity relationships that govern their potent and selective bioactivities. The key to unlocking their full therapeutic potential lies in the strategic modification of the indazole core and the amide substituents to optimize interactions with their biological targets while maintaining favorable pharmacokinetic properties.
Future research should focus on a more systematic evaluation of the ethyl carboxylate analogs themselves to delineate their intrinsic bioactivities before conversion to amides. Furthermore, expanding the diversity of the amine building blocks used in the synthesis of the carboxamide library will undoubtedly lead to the discovery of new analogs with improved potency, selectivity, and drug-like properties. The continued exploration of this versatile scaffold holds great promise for the development of the next generation of targeted therapies.
References
- Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC - NIH. (n.d.).
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - NIH. (n.d.).
- Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. (n.d.).
- Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 1H-Indazole-3-Carboxamides - Benchchem. (n.d.).
- Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. (n.d.).
- Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy | Journal of Medicinal Chemistry - ACS Publications. (2023, March 7).
- (PDF) Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. (2025, August 9).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (n.d.).
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - NIH. (2021, April 27).
- Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica. (n.d.).
- A comprehensive review on the indazole based derivatives as targeted anticancer agents. (n.d.).
- Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors - PubMed. (2015, December 28).
- Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed. (2020, October 1).
- (PDF) Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. (2025, August 9).
- Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - MDPI. (2023, May 12).
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.).
- Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).
- (PDF) Synthesis and biological evaluation of new indazole derivatives. (2025, August 9).
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Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of Indazole-3-Carboxamides
For researchers, scientists, and drug development professionals, the 1H-indazole-3-carboxamide scaffold represents a versatile and potent framework in the quest for novel therapeutics. Its inherent drug-like properties have propelled its investigation against a range of biological targets, including protein kinases, ion channels, and G-protein coupled receptors.[1] Understanding the nuanced effects of structural modifications on the potency and selectivity of these derivatives is paramount for advancing lead optimization and drug discovery efforts. This guide synthesizes key findings from recent studies to illuminate the therapeutic promise of this remarkable scaffold.
The 1H-Indazole-3-Carboxamide Core: A Privileged Scaffold
The indazole-3-carboxamide structure is characterized by a bicyclic indazole core with a carboxamide group at the 3-position. This arrangement provides a rigid foundation with key hydrogen bond donors and acceptors. The primary points for chemical modification to explore the structure-activity relationship (SAR) are the N1 and N2 positions of the indazole ring, the indazole ring itself (positions 4, 5, 6, and 7), and the 'R' group of the amide. This versatility allows for the fine-tuning of physicochemical properties and target-specific interactions.
Caption: General structure of the 1H-indazole-3-carboxamide scaffold highlighting key modification points.
Comparative Analysis by Biological Target
The therapeutic utility of the indazole-3-carboxamide scaffold is best understood by examining its SAR against different biological targets. The following sections provide a comparative analysis of its activity as a kinase inhibitor, an ion channel modulator, and a cannabinoid receptor modulator, supported by experimental data.
Kinase Inhibition: Targeting PAK1 and GSK-3β
Indazole-3-carboxamides have emerged as a promising scaffold for developing inhibitors of protein kinases, which are crucial regulators of cellular processes and established targets in oncology and other diseases.
p21-activated kinase 1 (PAK1): Aberrant PAK1 activation is linked to tumor progression, making it a key target for anticancer therapies.[2] SAR studies on 1H-indazole-3-carboxamide derivatives have revealed critical structural requirements for potent and selective PAK1 inhibition. A fragment-based screening approach identified this scaffold as a potential inhibitor.[2] The key findings indicate that inhibitory activity is significantly enhanced by substituting the amide with a moiety containing a hydrophilic group that extends into the bulk solvent region and a hydrophobic ring that fits into the deep back pocket of the ATP-binding site.[1][2]
Glycogen Synthase Kinase 3β (GSK-3β): This serine/threonine kinase is implicated in various pathologies, including type-2 diabetes and neurological disorders like Alzheimer's disease.[3] An in silico screening of compound libraries successfully identified the 1H-indazole-3-carboxamide scaffold as a novel inhibitor of human GSK-3β. X-ray crystallography confirmed that these inhibitors bind to the enzyme's active site, providing a basis for rational, structure-based design.[3]
| Compound ID | Target | R1 (Indazole N1) | R (Amide) | IC50 (nM) | Key SAR Observations |
| 30l [1][2] | PAK1 | H | 4-(pyridin-4-yl)piperazin-1-yl | 9.8 | The piperazine moiety with a terminal pyridine ring is crucial for high potency.[1][2] |
| Generic [1][2] | PAK1 | H | Varied hydrophobic rings | - | Substitution with an appropriate hydrophobic ring in the ATP-binding site's back pocket enhances activity.[1][2] |
| Generic [3] | GSK-3β | - | Varied | (pIC50 4.9-5.5) | Identified via virtual screening, confirming the scaffold's utility for this target.[3] |
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of test compounds against a target kinase.
-
Reaction Preparation: In a suitable microplate, prepare a reaction mixture containing the target kinase (e.g., PAK1), a specific peptide substrate, and ATP in a kinase buffer solution.
-
Compound Addition: Add varying concentrations of the indazole-3-carboxamide test compound to the wells. Include a positive control (known inhibitor) and a negative control (vehicle, e.g., DMSO).
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration to allow the kinase reaction to proceed.
-
Detection: Terminate the reaction and quantify the extent of substrate phosphorylation. This can be achieved using various methods:
-
Radiometric Assays: Using ³²P-labeled ATP and measuring the incorporation of radioactivity into the substrate.
-
Fluorescence-Based Assays: Using commercial kits like ADP-Glo™ that measure the amount of ADP produced.
-
Antibody-Based Detection: Using an ELISA with an antibody specific to the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the dose-response curve and determine the IC50 value by fitting the data to a suitable sigmoidal equation.
Caption: A typical workflow for an in vitro kinase inhibition assay.
Ion Channel Modulation: CRAC Channel Blockers
The Calcium-Release Activated Calcium (CRAC) channel plays a vital role in immune cell function, and its aberrant activation contributes to inflammatory and autoimmune diseases.[4][5][6] Indazole-3-carboxamides have been identified as potent CRAC channel blockers, offering a potential therapeutic avenue for these conditions.
The most striking and unprecedented SAR finding in this series is the absolute requirement for a specific amide linker regiochemistry.[4][5] Compounds with the -CO-NH-Ar linker (indazole-3-carboxamides) demonstrate potent, sub-micromolar inhibition of calcium influx. In stark contrast, the isomeric "reversed" amide linker, -NH-CO-Ar (N-aryl indazole-3-amides), results in a dramatic loss of activity, with compounds being inactive even at high concentrations (e.g., 100 µM).[4][5] This highlights the critical role of the amide bond's orientation in establishing the necessary interactions within the channel's binding site.
Caption: Regiochemistry of the amide linker is critical for CRAC channel inhibition.
| Compound ID | Amide Linker | Ar Moiety | Ca²+ Influx IC50 (µM) | TNFα Secretion IC50 (µM) |
| 12d | -CO-NH-Ar | 3-Fluoro-4-pyridyl | 0.67 | 0.28 |
| 12a | -CO-NH-Ar | 4-Pyridyl | 1.51 | < 1 |
| 12e | -CO-NH-Ar | 4-CF3-Phenyl | 2.50 | < 1 |
| 9c | -NH-CO-Ar | 4-Pyridyl | > 100 | Not Active |
| 9b | -NH-CO-Ar | 4-Cl-Phenyl | 29 | Not Reported |
This protocol describes a method to measure the inhibition of store-operated calcium entry in a mast cell line (e.g., RBL-2H3).
-
Cell Preparation: Plate RBL-2H3 cells in a 96-well plate and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffer and incubate them with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in the dark at room temperature.
-
Compound Pre-incubation: Wash the cells to remove excess dye. Add the indazole-3-carboxamide test compounds at various concentrations and incubate for a short period.
-
Store Depletion: To initiate store-operated calcium entry, add thapsigargin (Tg), a SERCA pump inhibitor, in a calcium-free buffer. This depletes intracellular calcium stores.
-
Calcium Add-back: Add a buffer containing extracellular calcium to the wells.
-
Fluorescence Measurement: Immediately begin measuring the intracellular calcium concentration by monitoring the fluorescence signal using a plate reader. The increase in fluorescence upon calcium add-back corresponds to calcium influx through CRAC channels.
-
Data Analysis: Calculate the rate or peak of calcium influx for each well. Determine the IC50 of the test compounds by plotting the inhibition of calcium influx against the compound concentration.
Cannabinoid Receptor Modulation
The indazole-3-carboxamide core is a prominent scaffold among synthetic cannabinoid receptor agonists (SCRAs), which are potent activators of the CB1 and CB2 receptors.[7][8] This class of compounds has been widely detected in illicit products.[9] Conversely, modifications to the same scaffold have yielded CB1 receptor antagonists with potential therapeutic applications for obesity and related metabolic disorders, with a key challenge being the avoidance of central nervous system (CNS) side effects by designing peripherally restricted compounds.[10]
SAR of CB1/CB2 Agonists: For agonist activity, the SAR is well-explored. The (S)-enantiomer of the amino acid-derived amide piece is significantly more potent.[11] The N1 position of the indazole ring is typically substituted with an alkyl (e.g., pentyl in AB-PINACA) or a substituted benzyl group (e.g., 4-fluorobenzyl in AB-FUBINACA), which significantly influences potency.[9] Halogenation on the indazole core, particularly at the 5-position, is an emerging trend to modulate activity.[7] Small structural changes can lead to large differences in potency and efficacy, with compounds like ADB-FUBINACA showing Emax values several-fold higher than the reference agonist JWH-018.[8]
SAR of Peripheral CB1 Antagonists: To achieve peripheral selectivity and prevent CNS side effects, the general strategy involves increasing the polarity of the molecule to limit its ability to cross the blood-brain barrier.[10] For indazole-3-carboxamide antagonists, adding polar functionality, such as sulfonamides, at the amide 'R' group has been a successful strategy.[10] This contrasts with the lipophilic groups typically found in centrally acting agonists.
| Compound ID | Target | Activity | Key Structural Features | Potency (EC50/Ki) |
| ADB-FUBINACA [8] | CB1/CB2 | Agonist | N1-(4-fluorobenzyl), tert-leucinamide | CB1: 0.69 nM, CB2: 0.59 nM |
| 5F-MDMB-PICA [8] | CB1/CB2 | Agonist | Indole core, 5-fluoro-pentyl chain | CB1: 3.26 nM, CB2: 0.87 nM |
| AB-PINACA [9] | CB1 | Agonist | N1-pentyl, valinamide | Ki = 78.4 nM (S-form) |
| Compound 7 [10] | CB1 | Antagonist | N1-aryl, piperidine-sulfonamide at C3 | - |
| Compound 32 [12] | CB1/CB2 | Partial Agonist | Pyrazole core, acetamide group | CB1: EC50=112nM, Ki=1340nM |
This bioassay measures receptor activation by quantifying the recruitment of β-arrestin 2 to the activated CB1 receptor.
-
Cell Culture: Use a cell line (e.g., HEK-293) stably co-expressing the human CB1 receptor and a β-arrestin 2 fusion protein linked to a reporter enzyme fragment.
-
Compound Plating: Plate the cells in a 96- or 384-well plate. Add serial dilutions of the test compounds (agonists) to the wells.
-
Incubation: Incubate the plate for a sufficient time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.
-
Lysis and Detection: Lyse the cells and add the substrate for the reporter enzyme. The complementation of the enzyme fragments upon β-arrestin recruitment results in an active enzyme that converts the substrate, generating a measurable signal (e.g., luminescence or fluorescence).
-
Data Analysis: Measure the signal using a plate reader. Normalize the data to a reference full agonist (e.g., JWH-018). Calculate EC50 (potency) and Emax (efficacy) values by fitting the concentration-response data to a four-parameter logistic equation.
Conclusion
The 1H-indazole-3-carboxamide scaffold is a testament to the power of privileged structures in medicinal chemistry. Its rigid, yet highly adaptable, framework allows for the development of potent and selective modulators for a diverse array of biological targets. Key SAR takeaways include the critical role of amide regiochemistry for CRAC channel blockers, the importance of balancing hydrophobicity and hydrophilicity for kinase inhibitors, and the modulation of polarity and lipophilicity to switch between centrally-acting cannabinoid agonists and peripherally-restricted antagonists. As new targets continue to be explored, from viral proteins to prostanoid receptors, the indazole-3-carboxamide core will undoubtedly remain a valuable starting point for the discovery of next-generation therapeutics.[13][14]
References
- Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. Bioorganic & Medicinal Chemistry Letters, 27(3), 393-397. [Link]
- Sun, L., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed. [Link]
- Bai, Y., et al. (2017). Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers.
- Li, H., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517. [Link]
- Bobbili, K. K., et al. (2022). Facile synthesis of new N1-alkylated 1H-indazole-3-carboxamide derivatives as potential anticancer agents: In vitro, ADMET prediction, and SAR studies. Journal of Molecular Structure, 1269, 133727. [Link]
- Norman, C., et al. (2024). In vitro CB1 receptor activity of halogenated indazole synthetic cannabinoid receptor agonists. Forensic Toxicology. [Link]
- Musiol, M., et al. (2016). Structure-Based Discovery of 1H-Indazole-3-carboxamides as a Novel Structural Class of Human GSK-3 Inhibitors. ChemMedChem, 11(3), 264-272. [Link]
- Shen, H. C., & Hammock, B. D. (2012). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Journal of Medicinal Chemistry, 55(5), 1789-1808. [Link]
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]
- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
- Chandrasekhar, T., et al. (2012).
- Tsai, H. J., et al. (2010). Synthesis and SAR of conformationally restricted inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters, 20(10), 3077-3080. [Link]
- Liddle, J., et al. (2012). Design and Synthesis of Cannabinoid Receptor 1 Antagonists for Peripheral Selectivity. ACS Medicinal Chemistry Letters, 3(1), 66-70. [Link]
- Cannaert, A., et al. (2021). A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market. Pharmaceuticals, 14(3), 235. [Link]
- ResearchGate. (2021). Enantiospecific synthesis of eight indazole-3-carboxamide synthetic...
- Capelli, L., et al. (2021). Design, Synthesis, and Pharmacological Characterization of a Potent Soluble Epoxide Hydrolase Inhibitor for the Treatment of Acute Pancreatitis. Journal of Medicinal Chemistry, 64(13), 9239-9261. [Link]
- Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry, 66(7), 4903-4924. [Link]
- Hamblin, J. N., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. Journal of Medicinal Chemistry, 56(14), 5735-5751. [Link]
- Mardal, M., et al. (2019). Application of an activity-based receptor bioassay to investigate the in vitro activity of selected indole- and indazole-3-carboxamide-based synthetic cannabinoids at CB1 and CB2 receptors. Drug Testing and Analysis, 11(2), 230-240. [Link]
- Uchiyama, N., et al. (2013). New cannabimimetic indazole derivatives... identified as designer drugs in illegal products. Forensic Toxicology, 31(1), 63-70. [Link]
- D'Souza, K. V., et al. (2012). Discovery of 1,3-Disubstituted Pyrazole Peripheral Cannabinoid Receptor Partial Agonists. ACS Medicinal Chemistry Letters, 3(4), 322-326. [Link]
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- Lee, H., et al. (2024). Synthesis and evaluation of N-arylindazole-3-carboxamide derivatives as novel antiviral agents against SARS-CoV-2. Bioorganic & Medicinal Chemistry Letters, 114, 130015. [Link]
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Comparative study of different synthetic routes to Ethyl 6-chloro-1H-indazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. Ethyl 6-chloro-1H-indazole-3-carboxylate, in particular, serves as a crucial building block in the synthesis of various biologically active compounds. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides a comparative analysis of two distinct and prominent synthetic strategies for the preparation of this compound: the classical Japp-Klingemann reaction and a modern [3+2] cycloaddition approach. This document will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these methods to aid researchers in selecting the optimal route for their specific needs.
At a Glance: A Comparative Overview of Synthetic Routes
| Feature | Route 1: Japp-Klingemann Reaction | Route 2: [3+2] Cycloaddition of Benzyne and Diazo Compounds |
| Starting Materials | 4-Chloro-2-methylaniline, Ethyl Chloroacetoacetate | 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate, Ethyl Diazoacetate |
| Key Transformations | Diazotization, Azo-coupling, Cyclization | In situ Benzyne Formation, [3+2] Cycloaddition |
| Typical Yield | Moderate | Good to Excellent (often >80%)[1] |
| Reaction Conditions | Multi-step, requires careful pH and temperature control | Mild reaction conditions, but requires an inert atmosphere and careful handling of reagents[1] |
| Advantages | Utilizes readily available and inexpensive starting materials, well-established classical method. | High yields, excellent regioselectivity, and good functional group tolerance.[1] |
| Limitations | Can produce by-products, may require optimization for scale-up. | Requires the synthesis of a benzyne precursor and handling of potentially hazardous ethyl diazoacetate. |
| Ideal Application | Cost-effective synthesis where moderate yields are acceptable. | High-throughput synthesis and situations where high yield and purity are critical. |
Route 1: The Classical Approach - Japp-Klingemann Reaction
The Japp-Klingemann reaction is a cornerstone of heterocyclic synthesis, providing a reliable method for the formation of hydrazones from β-ketoesters and diazonium salts.[2][3] These hydrazones can then undergo intramolecular cyclization to yield the desired indazole ring system. This route is often favored for its use of readily accessible and cost-effective starting materials.
Mechanistic Pathway
The synthesis of this compound via the Japp-Klingemann reaction proceeds through a multi-step sequence. The key steps involve the diazotization of a substituted aniline, followed by coupling with a β-ketoester to form a hydrazone, which then cyclizes to the indazole.
Diagram of the Japp-Klingemann Reaction Pathway
Caption: The Japp-Klingemann reaction pathway to this compound.
Detailed Experimental Protocol
Step 1: Diazotization of 4-Chloro-2-methylaniline
-
To a stirred solution of 4-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.
-
The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt solution.
Step 2: Japp-Klingemann Coupling
-
In a separate flask, ethyl 2-chloroacetoacetate (1.0 eq) is dissolved in ethanol.
-
The solution is cooled to 0-5 °C, and a solution of sodium acetate or another suitable base is added.
-
The freshly prepared diazonium salt solution is then added slowly to the stirred solution of the β-ketoester, maintaining the temperature and a slightly alkaline pH.
-
The reaction is stirred for several hours until the formation of the arylhydrazone intermediate is complete, which often precipitates from the reaction mixture.
Step 3: Cyclization to this compound
-
The isolated arylhydrazone intermediate is suspended in a suitable solvent, such as acetic acid or ethanol.
-
The mixture is heated to reflux for several hours to effect intramolecular cyclization.
-
Upon cooling, the product crystallizes and can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethanol or by column chromatography.
Route 2: The Modern Approach - [3+2] Cycloaddition of Benzyne and Diazo Compounds
A more contemporary and often higher-yielding approach to indazole synthesis involves the [3+2] cycloaddition of an in situ generated benzyne with a diazo compound.[1] This method offers mild reaction conditions and broad functional group tolerance, making it an attractive alternative to classical methods.
Mechanistic Pathway
This elegant synthesis relies on the generation of a highly reactive benzyne intermediate from a suitable precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate. This benzyne then undergoes a rapid [3+2] cycloaddition with ethyl diazoacetate to form the indazole ring system directly.
Diagram of the [3+2] Cycloaddition Pathway
Caption: The [3+2] cycloaddition pathway for the synthesis of the indazole core.
Detailed Experimental Protocol (Adapted for the Target Molecule)
Note: The following is a generalized procedure for the synthesis of the parent ethyl 1H-indazole-3-carboxylate, which would require a chlorinated benzyne precursor to yield the target molecule.
-
A flame-dried, three-necked round-bottom flask is charged with the 4-chloro-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq) and ethyl diazoacetate (1.5 eq).[1]
-
Anhydrous tetrahydrofuran (THF) is added, and the mixture is cooled to -78 °C.
-
A solution of tetrabutylammonium fluoride (TBAF) in THF (1.8 eq) is added dropwise over 40 minutes.[1]
-
The reaction mixture is stirred at -78 °C for 1.5 hours and then allowed to warm to room temperature overnight.[1]
-
The reaction is quenched with saturated aqueous sodium bicarbonate solution and extracted with ethyl acetate.
-
The combined organic layers are dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired this compound.
Product Characterization: Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include a triplet and a quartet for the ethyl ester group, and distinct aromatic protons with coupling patterns consistent with the 6-chloro-1H-indazole-3-carboxylate structure.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the carbonyl carbon of the ester, the carbons of the ethyl group, and the aromatic carbons of the indazole ring, with chemical shifts influenced by the chlorine substituent.
-
Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M+) and/or a protonated molecular ion peak ([M+H]+) corresponding to the molecular weight of this compound, along with a characteristic isotopic pattern for a chlorine-containing compound.
Conclusion and Future Perspectives
Both the classical Japp-Klingemann reaction and the modern [3+2] cycloaddition of benzyne offer viable pathways to this compound. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including cost, scale, desired yield, and available equipment. The Japp-Klingemann reaction remains a robust and economical choice for moderate-scale synthesis. In contrast, the [3+2] cycloaddition provides a more efficient and high-yielding route, particularly amenable to the synthesis of diverse indazole libraries for drug discovery programs.
Future research in this area will likely focus on the development of even more efficient, sustainable, and atom-economical methods for the synthesis of substituted indazoles. This may include the use of novel catalytic systems, flow chemistry, and biocatalytic approaches to further streamline the production of these valuable heterocyclic building blocks.
References
- Shi, F.; Larock, R. C. Synthesis of Substituted Indazoles via [3+2] Cycloaddition of Benzyne and Diazo Compounds. Organic Syntheses2010, 87, 232. [Link]
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- Wiley-VCH.
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A Senior Application Scientist's Guide to the In Vitro Evaluation of Ethyl 6-chloro-1H-indazole-3-carboxylate Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Indazole Scaffold
The indazole nucleus is a prominent heterocyclic scaffold that has garnered immense attention in medicinal chemistry for its wide spectrum of pharmacological properties.[1][2] Termed a "privileged scaffold," its bicyclic structure, composed of a benzene ring fused to a pyrazole ring, serves as a versatile framework for designing potent bioactive molecules.[1][2] Indazole derivatives have demonstrated a remarkable range of activities, including anticancer, anti-inflammatory, antibacterial, and antifungal effects.[1] Several FDA-approved drugs, such as the kinase inhibitors Pazopanib and Axitinib, feature the indazole core, underscoring its clinical significance, particularly in oncology.[3][4]
This guide focuses on a specific, promising subclass: derivatives of Ethyl 6-chloro-1H-indazole-3-carboxylate. We will provide an in-depth comparison of their in vitro performance, grounded in experimental data. The objective is to explain not only the protocols for evaluation but also the scientific rationale behind these experimental choices, empowering researchers to design and interpret their own studies effectively.
Synthetic Strategy: Building the Chemical Library
The foundation of any comparative study is a well-characterized library of compounds. The synthesis of this compound derivatives typically involves multi-step processes. A generalized workflow begins with the formation of the core indazole ring, followed by modifications at key positions to generate structural diversity. The N1 position of the indazole ring and the C3-carboxylate group are common sites for derivatization, allowing for the exploration of structure-activity relationships (SAR).[5][6][7]
Caption: Generalized workflow for synthesizing a library of indazole derivatives.
Comparative In Vitro Analysis I: Anticancer Activity
The most extensively documented activity for indazole derivatives is their potent antiproliferative effect on cancer cells.[3][8][9] Many of these compounds exert their effects by inhibiting protein kinases, which are crucial enzymes in cell signaling pathways that often become dysregulated in cancer.[4]
Mechanism of Action: Kinase Inhibition
A primary mechanism for the anticancer action of many indazole derivatives is the inhibition of Receptor Tyrosine Kinases (RTKs), such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][4] These enzymes play a critical role in angiogenesis, the process by which new blood vessels form, which is essential for tumor growth and metastasis. By competing with ATP at the kinase's binding site, these inhibitors block the downstream signaling cascade, leading to reduced cell proliferation, migration, and survival.
Caption: Simplified pathway of indazole derivatives inhibiting RTK signaling.
Comparative Antiproliferative Activity
The efficacy of novel indazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a more potent compound. The following table summarizes representative data for novel indazole derivatives against various human cancer cell lines.
| Compound ID | Modification on Indazole Core | Target Cell Line | IC50 (µM) | Reference |
| Derivative 2f | N1-substitution, C6-hydrophobic group | 4T1 (Breast) | 0.23 | [8][10] |
| A549 (Lung) | 1.15 | [8] | ||
| HCT116 (Colorectal) | 0.46 | [11] | ||
| Derivative 13j | N1-alkylated carboxamide | A549 (Lung) | 0.010 | [9] |
| MCF-7 (Breast) | 0.012 | [9] | ||
| Curcumin Analog 3b | Indazole-fused curcumin analog | WiDr (Colorectal) | 27.20 | [12][13] |
| MCF-7 (Breast) | >100 | [12][13] | ||
| Combretastatin-A4 | (Positive Control) | A549 (Lung) | 0.11 | [9] |
| Doxorubicin | (Positive Control) | WiDr (Colorectal) | 6.47 | [12] |
Note: This table is a synthesis of data from multiple sources to illustrate comparative potency. Direct comparison between studies should be made with caution due to variations in experimental conditions.
Detailed Protocol: MTT Assay for Cell Viability
This protocol provides a robust method for determining the cytotoxic effects of the synthesized derivatives. The underlying principle is that viable cells possess mitochondrial dehydrogenases that convert the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Cell Seeding:
-
Culture human cancer cells (e.g., MCF-7, A549) in appropriate media until they reach ~80% confluency.
-
Trypsinize, count, and seed the cells into a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Causality: A consistent cell density is critical for reproducible results, as the final absorbance is dependent on the initial cell number.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of each indazole derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). The final DMSO concentration should be kept below 0.5% to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with medium alone (negative control) and medium with DMSO (vehicle control).
-
Incubate for 48-72 hours. The incubation time should be optimized based on the cell line's doubling time.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Causality: During this incubation, only metabolically active cells will convert the MTT to formazan. The duration is optimized to allow for sufficient formazan crystal formation without causing cell death.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization.
-
Causality: DMSO is a powerful organic solvent required to bring the water-insoluble formazan into solution for spectrophotometric measurement.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
Comparative In Vitro Analysis II: Antimicrobial Activity
While less prominent than anticancer effects, the indazole scaffold has also been explored for its antimicrobial properties.[1][14] The increasing prevalence of drug-resistant pathogens necessitates the search for novel chemical entities with antimicrobial efficacy.[14]
Comparative Antimicrobial Susceptibility
Antimicrobial activity is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
| Compound ID | Target Organism | MIC (µg/mL) | Reference |
| Indazolylthiazole 3 | Streptococcus mutans (Gram +) | 11.2 | [14] |
| Pseudomonas aeruginosa (Gram -) | 14.5 | [14] | |
| Candida albicans (Fungus) | 12.3 | [14] | |
| Indazolylthiazole 7 | Streptococcus mutans (Gram +) | 15.6 | [14] |
| Ampicillin | (Positive Control) | Streptococcus mutans (Gram +) | 13.5 |
Note: The compounds listed are indazole-containing heterocycles, illustrating the potential of the core scaffold. Data for the specific this compound subclass is less prevalent in the literature.
Detailed Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the MIC of a compound against bacterial and fungal strains.
-
Inoculum Preparation:
-
From a fresh agar plate, pick a few colonies of the test microorganism (e.g., S. aureus, E. coli) and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.
-
Dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth) to achieve a final inoculum density of 5 x 10^5 CFU/mL in the test wells.
-
Causality: Standardizing the inoculum is the most critical variable for reproducibility in susceptibility testing.
-
-
Compound Dilution:
-
In a 96-well microtiter plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the stock compound solution (at twice the highest desired concentration) to the first well of a row.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This creates a gradient of compound concentrations.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial/fungal inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).
-
Incubate the plate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for yeast.
-
-
Result Interpretation:
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear). The positive control well should be turbid.
-
Conclusion and Future Outlook
The in vitro data clearly establishes that derivatives of the this compound scaffold are a promising class of compounds, particularly as anticancer agents. The sub-micromolar IC50 values achieved by modifying the N1 and C3 positions highlight the potential for developing highly potent kinase inhibitors.[8][9] The structure-activity relationship suggests that hydrophobicity and specific substitutions play a key role in enhancing potency.
Future work should focus on optimizing these lead compounds to improve their selectivity for specific kinase targets, thereby reducing potential off-target effects. Further in vitro assays, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and migration assays, would provide a more comprehensive understanding of their cellular mechanisms. For compounds showing promising antimicrobial activity, synergy studies with existing antibiotics could reveal new therapeutic strategies. This systematic in vitro evaluation is an indispensable first step in the long but rewarding journey of drug discovery and development.
References
- Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- Wei, W., Liu, Z., Wu, X., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances.
- Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
- Synthesis and Evaluation of Anticancer Activity of Indazole Deriv
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Publishing.
- Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Semantic Scholar.
- Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
- Hariyanti, H., Yanuar, A., Kusmardi, K., & Hayun, H. (2022). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science.
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A Senior Application Scientist's Guide to the Kinase Inhibitory Activity of Indazole Derivatives
The indazole scaffold represents a "privileged" structure in medicinal chemistry, serving as the foundational core for a multitude of potent and selective kinase inhibitors.[1][2][3][4] Its unique bicyclic aromatic structure, comprising a benzene ring fused to a pyrazole ring, provides an ideal framework for interacting with the ATP-binding pocket of various kinases. This has led to the successful development of several FDA-approved anticancer drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor), underscoring the therapeutic significance of this heterocyclic motif.[1][2][5]
Kinases are fundamental enzymes that catalyze the phosphorylation of proteins, acting as critical switches in cellular signaling pathways that govern cell growth, differentiation, and survival.[1][6][7] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention. This guide provides a comparative analysis of the inhibitory activity of various indazole derivatives against key kinase targets, synthesizes structure-activity relationship (SAR) insights, and details a robust experimental protocol for assessing kinase inhibition in a research setting.
Key Kinase Targets of Indazole-Based Inhibitors
Research has demonstrated the versatility of the indazole scaffold in targeting a wide array of both tyrosine and serine/threonine kinases.[1][2] Several kinase families have emerged as particularly susceptible to inhibition by indazole derivatives.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[6][8][9] Inhibiting VEGFR-2 can starve tumors of their blood supply. Indazole derivatives like Axitinib and Pazopanib are potent VEGFR-2 inhibitors.[5][10]
-
AXL Receptor Tyrosine Kinase: A member of the TAM (TYRO3, AXL, MER) family, AXL kinase is implicated in cancer cell survival, invasion, and metastasis.[11][12] Critically, its overexpression is frequently associated with acquired resistance to other cancer therapies, making it a high-value target.[11][13]
-
c-MET (Hepatocyte Growth Factor Receptor): This proto-oncogene encodes a receptor tyrosine kinase that, when inappropriately activated, drives tumor growth, invasion, and angiogenesis across a wide variety of cancers.[14][15][16]
-
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) plays an essential role in regulating mitosis. Their overexpression is common in many cancers, leading to chromosomal instability.[1][17]
-
Fibroblast Growth Factor Receptors (FGFRs): This family of four receptor tyrosine kinases (FGFR1-4) is involved in cell proliferation, migration, and survival.[1] Dysregulation of FGFR signaling is a known driver in various cancers, including urothelial carcinoma.[1]
Comparative Kinase Inhibitory Activity of Indazole Derivatives
The following table summarizes the inhibitory activity of selected indazole derivatives against various kinase targets, as reported in the scientific literature. This data highlights the structural diversity and corresponding potency (measured by IC50, the half-maximal inhibitory concentration) of these compounds.
| Compound/Derivative Class | Target Kinase(s) | IC50 Value | Key Structural Features & Insights | Reference |
| Pazopanib | VEGFR-2, PDGFR, c-Kit | 30 nM (VEGFR-2) | A multi-kinase inhibitor featuring a core indazole linked to a pyrimidine ring.[1][8] | [1] |
| Axitinib | VEGFR-1, -2, -3 | 0.2 nM (VEGFR-2) | Highly potent inhibitor with an indazole core. Used in the treatment of renal cell carcinoma.[5][10] | [5] |
| Indazole-Pyrimidine Derivatives | VEGFR-2 | 34.5 nM (Compound 13i) | SAR studies revealed that hydrogen bond-forming groups like sulfonamide significantly enhanced activity compared to hydrophobic groups.[1] | [1] |
| 3-Ethynyl-1H-Indazoles | PI3Kα, PDK1 | 361 nM (Compound 10 for PI3Kα) | A novel series demonstrating that the indazole scaffold can effectively target the PI3K/AKT signaling pathway.[18] | [18] |
| Fragment-Derived Indazoles | AXL | 1.6 nM (UNC2025) | A dual MER/FLT3 inhibitor that also potently blocks AXL. Developed through fragment-based lead discovery.[11][13] | [11][13] |
| Diarylurea Derivatives | Multi-kinase (FLT3, etc.) | (Not specified) | KINOMEscan™ profiling revealed broad activity against a panel of 450 human kinases.[1] | [1] |
| 3-Aminoindazole Derivatives | ALK | 12 nM (Entrectinib) | Entrectinib is a potent inhibitor of ALK, ROS1, and TRK kinases, demonstrating the scaffold's utility beyond common targets.[4] | [4] |
| Indazole-based Derivatives | Aurora A, Aurora B | (Varies, sub-µM) | In silico and knowledge-based design led to isoform-selective inhibitors by targeting specific residues in the kinase binding pocket.[17] | [17] |
| 1H-Indazol-3-amine Derivatives | FGFR1 | 2.9 nM (Optimized compound) | Structural optimization of the N-ethylpiperazine group was found to be critical for both enzymatic and cellular activity.[19] | [19] |
Structure-Activity Relationship (SAR) and Design Causality
The data reveals clear patterns in how chemical modifications to the indazole scaffold influence inhibitory activity.
-
Substitution at the 3-position: This position is frequently modified to introduce moieties that can form key interactions within the ATP-binding site. For example, linking amine or urea groups at this position often enhances potency.[1][19]
-
Linkage to other Heterocycles: The combination of an indazole core with other heterocyclic rings, such as pyrimidine or pyridine, is a common and effective strategy.[1][8] This approach allows for the exploration of additional binding pockets and can improve both potency and pharmacokinetic properties.
-
Role of Hydrogen-Bonding Groups: The addition of groups capable of forming hydrogen bonds, such as sulfonamides or amides, often leads to a marked increase in inhibitory activity.[1] For instance, in a series of VEGFR-2 inhibitors, a sulfonamide derivative was significantly more potent than analogues with simple alkyl or halogen groups.[1]
-
Fragment-Based and Structure-Based Design: Modern drug discovery efforts frequently employ fragment-based screening and structure-guided design to optimize indazole inhibitors.[11][17] This allows for the rational design of compounds that precisely fit the target kinase's binding site, often leading to improved potency and selectivity, as demonstrated in the development of AXL and Aurora kinase inhibitors.[11][17]
Featured Signaling Pathway: AXL Receptor Tyrosine Kinase
The AXL signaling pathway is a critical driver of cancer progression and drug resistance.[13] Upon binding its ligand, Gas6, the AXL receptor dimerizes and autophosphorylates, triggering downstream cascades that promote cell survival and proliferation, such as the PI3K/AKT and RAS/MEK/ERK pathways.[13] Indazole-based inhibitors block this initial phosphorylation step, effectively shutting down the entire signaling axis.
Caption: The AXL signaling pathway and its inhibition by indazole derivatives.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Luminescence Assay)
This protocol describes a robust, high-throughput method for determining the IC50 value of an inhibitor. The ADP-Glo™ Kinase Assay is a luminescent assay that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[20]
Causality Behind Experimental Choices
-
Kinase Buffer: The buffer is optimized to maintain the kinase's structural integrity and catalytic activity. It typically includes a buffering agent (e.g., HEPES), a divalent cation (MgCl₂, a critical cofactor for ATP binding), and additives like DTT and Brij-35 to prevent protein aggregation and non-specific binding.[21]
-
ATP Concentration: The ATP concentration is set at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors that vie with ATP for the same binding site. A significantly higher ATP concentration would require a much higher inhibitor concentration to achieve the same level of inhibition, skewing the IC50 value.
-
Pre-incubation: A pre-incubation step allows the test compound to bind to the kinase and reach equilibrium before the reaction is initiated. This is especially critical for covalent or slow-binding inhibitors.[21]
Self-Validating System: Essential Controls
To ensure data integrity, every assay plate must include the following controls:
-
"No Inhibitor" Control (100% Activity): Contains the kinase, substrate, and ATP with vehicle (DMSO) instead of the inhibitor. This represents maximum kinase activity.
-
"No Enzyme" Control (Background): Contains substrate and ATP but no kinase. The signal from this well is considered background and is subtracted from all other readings.[21]
-
Positive Control Inhibitor: A known, potent inhibitor for the target kinase (e.g., Staurosporine for broad-spectrum or a specific inhibitor like Axitinib for VEGFR-2) is run in a full dose-response curve to validate assay performance.
Step-by-Step Methodology
-
Compound Preparation: Prepare a serial dilution of the indazole derivative in DMSO. A typical starting concentration is 10 mM, diluted in 10-point, 3-fold steps. Further dilute these stock solutions into the kinase assay buffer.
-
Kinase Reaction Setup: In a white, opaque 384-well microplate, add 2.5 µL of the test compound or control solution.
-
Enzyme Addition: Add 2.5 µL of the target kinase diluted in kinase assay buffer to each well.
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 30 minutes.[21]
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of a solution containing the specific peptide substrate and ATP to each well.
-
Incubation: Incubate the plate at 30°C for 1 hour. The reaction time should be within the established linear range for the specific kinase.[21]
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes the remaining ATP. Incubate at room temperature for 40 minutes.[20]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides luciferase/luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[20]
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: After subtracting the background luminescence, normalize the data to the "no inhibitor" control. Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Experimental workflow for an in vitro luminescence-based kinase assay.
Conclusion and Future Outlook
The indazole core is unequivocally a highly versatile and potent scaffold for the design of kinase inhibitors.[1][2] Through systematic structural modifications, researchers have developed indazole derivatives that exhibit high affinity and, in some cases, high selectivity for a range of therapeutically relevant kinases. The comparative data demonstrates that subtle changes to the molecule's periphery can lead to dramatic shifts in potency and target profile, a principle that continues to guide modern drug discovery.
Future efforts will likely focus on two key areas: the development of next-generation inhibitors with even greater selectivity to minimize off-target effects and the rational design of multi-targeted inhibitors to combat the complex signaling networks and drug resistance mechanisms inherent in diseases like cancer.[1][13] As our understanding of kinase biology deepens, the venerable indazole scaffold is certain to remain a central element in the development of novel targeted therapies.
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De-risking Drug Candidates: A Comparative Guide to Cross-Reactivity Profiling of Ethyl 6-chloro-1H-indazole-3-carboxylate Based Inhibitors
Introduction: The Indazole Scaffold and the Imperative of Selectivity
The indazole ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of compounds with a wide array of biological activities.[1][2][3] Derivatives of indazole are integral to numerous therapeutic agents, demonstrating anti-inflammatory, anti-cancer, and anti-microbial properties, among others.[4] Specifically, the Ethyl 6-chloro-1H-indazole-3-carboxylate scaffold serves as a key synthetic building block for a new generation of kinase inhibitors.[5][6]
Protein kinases, which regulate nearly every cellular process, are a major class of drug targets, particularly in oncology.[7] However, the development of kinase inhibitors is challenged by the high degree of conservation in the ATP-binding site across the human kinome—the full complement of over 500 kinase enzymes.[8] This similarity often leads to inhibitor cross-reactivity, where a compound binds not only to its intended target but also to numerous unintended "off-targets." Such promiscuity can cause unforeseen side effects and toxicity, contributing to a significant percentage of clinical trial failures.[9][10]
Therefore, a rigorous and multi-tiered cross-reactivity profiling strategy is not merely a supplementary step but a critical path requirement in the development of any inhibitor based on the this compound scaffold. This guide provides an objective comparison of essential profiling techniques, supported by experimental frameworks, to empower researchers to comprehensively de-risk their lead compounds.
A Multi-Tiered Strategy for Comprehensive Profiling
A robust profiling cascade should move from broad, high-throughput screening to more physiologically relevant, in-depth analyses. This approach allows for early identification of liabilities and informs subsequent, more resource-intensive studies. Our recommended strategy integrates three key tiers of analysis: broad-panel biochemical screening, cellular target engagement, and unbiased proteome-wide profiling.
Caption: A multi-tiered workflow for inhibitor cross-reactivity profiling.
Tier 1: Broad Kinome Profiling with Competition Binding Assays
Expertise & Rationale: The first step in assessing selectivity is to cast the widest possible net. Large-scale biochemical screens, such as the KINOMEscan® platform, are the industry standard for this purpose.[11][12] These assays quantitatively measure the binding interactions between a test compound and a large panel of human kinases—often over 450.[13] Unlike traditional enzymatic assays that measure inhibition (IC50), competition binding assays measure the dissociation constant (Kd), which reflects the true binding affinity.[14] This is a critical distinction, as these assays are ATP-independent, removing the variability that can arise from different ATP concentrations used in activity assays.[14][15] The output provides a panoramic view of a compound's kinome-wide interactions, enabling an early and broad understanding of its selectivity.
Illustrative Data: Comparing Two Hypothetical Indazole Inhibitors
To illustrate the output, consider two hypothetical inhibitors derived from the this compound scaffold, "Compound A" and "Compound B," both designed to target Aurora Kinase A (AURKA).
| Target Kinase | Compound A (% Control @ 1µM) | Compound B (% Control @ 1µM) | Interpretation |
| AURKA (On-Target) | 0.5 | 1.2 | Both compounds bind strongly to the intended target. |
| ABL1 | 95 | 98 | No significant binding. |
| DDR1 | 88 | 5.5 | Compound B shows a significant off-target interaction. |
| FLT3 | 92 | 85 | No significant binding. |
| NQO2 | 75 | 8.1 | Compound B shows a significant off-target interaction. |
| SRC | 99 | 97 | No significant binding. |
| ... (450+ other kinases) | ... | ... | ... |
| Data is for illustrative purposes only. A lower % Control value indicates stronger binding. |
This initial screen immediately flags Compound B as a less selective agent than Compound A, with potent off-target binding to the receptor tyrosine kinase DDR1 and the oxidoreductase NQO2—an unexpected finding often revealed by such broad screens.[16]
Protocol 1: High-Throughput Kinase Panel Screening (KINOMEscan® Model)
-
Compound Submission: Prepare the test compound(s) in DMSO at a stock concentration (e.g., 10 mM). Submit for screening at a single high concentration (e.g., 1 µM) for an initial profile (scanMAX panel) or as an 11-point dose-response curve for quantitative Kd determination (KdELECT service).[11][12]
-
Assay Principle: The assay involves three components: a DNA-tagged kinase, an immobilized ligand that binds to the kinase's active site, and the test compound.[14]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase. Strong binding by the test compound prevents the kinase from binding to the solid support.[14]
-
Quantification: The amount of kinase remaining on the solid support is measured using quantitative PCR (qPCR) to detect the DNA tag. A lower signal indicates a stronger interaction between the test compound and the kinase.[14]
-
Data Analysis: Results are reported as "% Control" or converted into Kd values. Data visualization tools like TREEspot® can map the hits onto a kinome dendrogram, providing an intuitive visual representation of selectivity.[11]
Tier 2: Validating Target Engagement in a Cellular Context with CETSA
Expertise & Rationale: While biochemical assays are essential for determining direct binding affinity, they do not account for factors within a living cell, such as membrane permeability, intracellular ATP concentrations, and the presence of scaffolding proteins.[17] The Cellular Thermal Shift Assay (CETSA) bridges this gap by directly measuring a compound's engagement with its target inside intact cells.[18][19] The principle is that when a ligand binds to a protein, it generally stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[20][21] By heating cells treated with a compound and then measuring the amount of soluble (non-denatured) target protein that remains, we can confirm target engagement in a physiological environment.[18]
Illustrative Data: CETSA Follow-up on Compound B
Based on the KINOMEscan® results, a CETSA experiment is performed to confirm whether Compound B engages its intended target (AURKA) and the identified off-target (DDR1) in cells.
| Target | Treatment | Melt Temperature (Tagg) | Thermal Shift (ΔTagg) | Interpretation |
| AURKA | Vehicle (DMSO) | 48.5°C | - | Baseline melting point. |
| AURKA | Compound B (10µM) | 54.2°C | +5.7°C | Strong target engagement in cells. |
| DDR1 | Vehicle (DMSO) | 51.1°C | - | Baseline melting point. |
| DDR1 | Compound B (10µM) | 55.3°C | +4.2°C | Confirmed off-target engagement in cells. |
| Data is for illustrative purposes only. |
The significant positive thermal shift for both AURKA and DDR1 confirms that Compound B enters the cell and binds to both proteins, validating the off-target liability identified in Tier 1.
Caption: The core principle of the Cellular Thermal Shift Assay (CETSA).
Protocol 2: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Culture cells to an appropriate density. Treat one set of cells with the test compound at the desired concentration and a control set with vehicle (DMSO). Incubate to allow for cell penetration and target binding.
-
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures for a set time (e.g., 3 minutes) to create a melt curve, followed by cooling.[18]
-
Cell Lysis: Lyse the cells to release their protein content (e.g., via freeze-thaw cycles or sonication).
-
Separation of Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[17]
-
Detection: Carefully collect the supernatant, which contains the soluble protein fraction. Analyze the amount of the specific target protein in the supernatant using a detection method like Western Blot or mass spectrometry.[17][20]
-
Data Analysis: Plot the amount of soluble protein against temperature. The resulting curve is used to determine the melting temperature (Tagg). The difference in Tagg between the vehicle- and compound-treated samples (ΔTagg) indicates the degree of stabilization and target engagement.[21]
Tier 3: Unbiased Off-Target Discovery with Chemical Proteomics
Expertise & Rationale: While kinome screening is extensive, it is inherently biased towards kinases. Compounds can have completely unanticipated off-targets that belong to other protein families. Chemical proteomics is a powerful, unbiased approach that can identify small molecule-protein interactions on a proteome-wide scale.[22][23] A common strategy is compound-centric chemical proteomics (CCCP), where the inhibitor is immobilized on a solid support (like beads) and used as "bait" to pull down its binding partners from a cell lysate.[9] These captured proteins are then identified using mass spectrometry.[16][24] This method is invaluable for uncovering novel off-targets that would be missed by panel screening, providing the most comprehensive view of a compound's interaction landscape.[23]
Illustrative Data: Proteome-wide Screen of Compound B
A chemical proteomics experiment with Compound B reveals its known targets and identifies an additional, unexpected interactor.
| Protein Identified | Function | On-Target/Off-Target | Implication |
| AURKA | Serine/Threonine Kinase | On-Target | Expected binding. |
| DDR1 | Tyrosine Kinase | Off-Target | Confirms previous findings. |
| NQO2 | Quinone Reductase | Off-Target | Confirms previous findings. |
| ALDH1A1 | Aldehyde Dehydrogenase | Novel Off-Target | A completely new, non-kinase off-target is identified, warranting further investigation. |
| Data is for illustrative purposes only. |
The discovery of ALDH1A1 as a binder highlights the power of this unbiased approach. Such an interaction could have significant biological consequences and would have remained unknown without this type of screen.
Protocol 3: Affinity Purification Chemical Proteomics
-
Probe Synthesis: Synthesize a derivative of the test compound that includes a linker and a reactive group for immobilization (e.g., biotin). It is critical to ensure this modification does not abrogate the compound's binding activity.[9]
-
Lysate Preparation: Prepare a native protein lysate from the cells or tissue of interest.
-
Affinity Purification: Incubate the immobilized compound (on streptavidin beads if biotinylated) with the cell lysate. The compound will "pull down" its direct binding partners. A parallel incubation with control beads is essential to identify non-specific binders.[16]
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.
-
Elution and Digestion: Elute the specifically bound proteins from the beads and digest them into smaller peptides using an enzyme like trypsin.[16]
-
Mass Spectrometry: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
Data Analysis: Compare the proteins identified in the compound pull-down with those from the control pull-down. Proteins significantly enriched in the compound sample are considered potential binding partners.[16]
Conclusion: Synthesizing Data for Informed Decisions
The development of selective inhibitors from scaffolds like this compound demands a rigorous, multi-faceted approach to cross-reactivity profiling. No single method is sufficient. By integrating broad biochemical screening to map kinome-wide interactions, cellular assays to confirm target engagement in a physiological context, and unbiased chemical proteomics to uncover unexpected liabilities, researchers can build a comprehensive selectivity profile. This integrated dataset is crucial for making informed decisions, optimizing lead compounds, and ultimately developing safer, more effective therapeutic agents.[25]
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A Researcher's Guide to Comparative Molecular Docking of Indazole Derivatives
Welcome to an in-depth exploration of comparative molecular docking studies focused on indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals seeking to leverage computational techniques to accelerate the discovery of novel therapeutics. We will move beyond a simple recitation of protocols to provide a nuanced understanding of the strategic decisions and scientific principles that underpin effective molecular docking campaigns.
The Ascendance of the Indazole Scaffold in Medicinal Chemistry
The indazole core, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile template for designing potent and selective inhibitors of various biological targets.[1][2] A number of commercially successful drugs, including the anti-cancer agents pazopanib and axitinib, feature the indazole moiety, underscoring its therapeutic significance.[1][2][3] This has fueled extensive research into synthesizing and evaluating novel indazole derivatives for a wide range of diseases, including cancer, microbial infections, and inflammatory conditions.[4][5]
Molecular docking, a computational method that predicts the preferred orientation of a ligand when bound to a receptor, has become an indispensable tool in this endeavor. It allows for the rapid screening of virtual libraries of compounds, prioritization of candidates for synthesis, and rationalization of structure-activity relationships (SAR). This guide will provide a comparative analysis of several key molecular docking studies on indazole derivatives, offering insights into best practices and experimental design.
Comparative Analysis of Molecular Docking Studies
To illustrate the power of comparative docking, we will examine several case studies where indazole derivatives have been investigated against different therapeutic targets. The following table summarizes the key findings from these studies, providing a snapshot of the diverse applications of this scaffold.
| Indazole Derivative Series | Therapeutic Target | PDB ID | Docking Software | Top Compound Binding Energy (kcal/mol) | Key Interacting Residues | Therapeutic Area | Reference |
| Substituted Indazoles | Aromatase | Not Specified | Not Specified | -8.0 | Arg115, Met374 | Breast Cancer | [6] |
| 3-Carboxamide Indazoles | Renal Cancer-Related Protein | 6FEW | AutoDock 4 | Not explicitly stated, but identified top binders | Not explicitly detailed | Renal Cancer | [7][8][9] |
| Arylborane-based Indazoles | Not Specified | 2ZCS | Not Specified | -7.45 | Tyr248, Lys273, Val268, Arg171 | Cancer & Antibacterial | [10] |
| Indazole-Benzimidazole Hybrids | Beta-ketoacyl-ACP synthase III | 1HNJ | Not Specified | Not explicitly stated, but identified top binders | Asn274, Asn247, His244 | Antimicrobial | [11] |
| Indazolylthiazole Derivatives | Not Specified | Not Specified | Not Specified | Not explicitly stated, but identified top binders | Not explicitly detailed | Cancer & Antimicrobial | [12] |
| Arylsulphonyl Indazoles | VEGFR2 Kinase | 3EWH | Not Specified | -66.5 (interaction energy) | Not explicitly detailed | Cancer | [3] |
| Designed Indazole Scaffolds | VEGFR-2 | 4AGD & 4AG8 | AutoDock 4.2 | -7.39 | Not explicitly detailed | Cancer | [13] |
Analysis of the Data:
The data presented above highlights several key trends. Notably, AutoDock is a frequently utilized software for these types of studies.[7][9][13] The binding energies, a measure of the affinity of the ligand for the protein, typically fall within the range of -6 to -9 kcal/mol for promising candidates. The identification of specific interacting amino acid residues is crucial for understanding the binding mode and for guiding further lead optimization. For instance, in the study targeting aromatase, the consistent interaction with Arg115 and Met374 across multiple derivatives suggests these are key anchor points for binding.[6]
A Step-by-Step Guide to a Representative Molecular Docking Workflow
To provide a practical framework, we will now detail a standardized workflow for a comparative molecular docking study of novel indazole derivatives against a protein target. This protocol is a synthesis of best practices observed in the referenced literature.
Experimental Protocol: Molecular Docking of Indazole Derivatives
1. Preparation of the Receptor Protein:
-
Objective: To prepare the protein structure for docking by removing extraneous molecules and adding necessary hydrogens.
-
Procedure:
-
Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any existing ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign Kollman charges to the protein atoms.
-
Save the prepared protein in the PDBQT format, which is required by AutoDock.
-
2. Ligand Preparation:
-
Objective: To generate 3D structures of the indazole derivatives and prepare them for docking.
-
Procedure:
-
Draw the 2D structures of the indazole derivatives using a chemical drawing software like ChemDraw or Marvin Sketch.
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a force field like MMFF94.
-
Assign Gasteiger charges to the ligand atoms.
-
Define the rotatable bonds in the ligands.
-
Save the prepared ligands in the PDBQT format.
-
3. Grid Box Generation:
-
Objective: To define the search space for the docking simulation within the active site of the protein.
-
Procedure:
-
Identify the active site of the protein, often guided by the position of a co-crystallized ligand or through literature review.
-
Define the dimensions and center of a 3D grid box that encompasses the entire active site. The grid box should be large enough to allow for the free rotation and translation of the ligand.
-
4. Molecular Docking Simulation:
-
Objective: To predict the binding poses and affinities of the indazole derivatives within the protein's active site.
-
Procedure:
-
Use a docking program like AutoDock.
-
Employ a genetic algorithm (or other suitable search algorithm) to explore the conformational space of the ligand within the defined grid box.
-
Perform multiple docking runs for each ligand to ensure the convergence of the results.
-
The docking program will generate a series of possible binding poses for each ligand, ranked by their predicted binding energy.
-
5. Analysis of Docking Results:
-
Objective: To analyze the docking results to identify the most promising candidates and understand their binding modes.
-
Procedure:
-
Examine the predicted binding energies. Lower binding energies generally indicate a higher binding affinity.
-
Visualize the top-ranked binding poses of the ligands in the active site of the protein using software like Discovery Studio Visualizer or PyMOL.
-
Identify the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the protein.
-
Compare the binding modes and interactions of the different indazole derivatives to understand the structure-activity relationships.
-
Visualizing the Workflow
The following diagram illustrates the key stages of the molecular docking workflow described above.
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A Comparative Benchmarking Guide to Ethyl 6-chloro-1H-indazole-3-carboxylate: A Novel Kinase Inhibitor Candidate
Introduction: The Quest for Kinase Inhibitor Specificity and the Promise of the Indazole Scaffold
Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with over 80 FDA-approved agents testament to their clinical impact.[2] However, a significant challenge in kinase drug discovery is achieving selectivity. Due to the highly conserved nature of the ATP-binding pocket across the human kinome, many inhibitors exhibit off-target effects, leading to toxicity and limiting their therapeutic window.[3]
The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of several successful multi-kinase inhibitors such as Pazopanib and Axitinib.[4] This heterocyclic motif has proven to be a versatile framework for developing potent and selective kinase inhibitors. This guide introduces Ethyl 6-chloro-1H-indazole-3-carboxylate , a novel compound from this promising class.
This document provides a comprehensive framework for benchmarking this compound against two well-characterized kinase inhibitors: Sunitinib , a multi-targeted receptor tyrosine kinase (RTK) inhibitor, and Staurosporine , a broad-spectrum, non-selective kinase inhibitor.[5][6] Through a series of detailed biochemical and cell-based assays, we will delineate a comparative profile of potency, selectivity, and cellular activity. This guide is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical methodologies for evaluating novel kinase inhibitor candidates.
Comparative Kinase Inhibitors: Establishing a Performance Baseline
The selection of appropriate comparators is critical for contextualizing the activity of a novel compound.
-
Sunitinib: An FDA-approved drug that targets multiple RTKs, including Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[7] Its well-defined polypharmacology makes it an excellent benchmark for assessing the selectivity profile of a new inhibitor targeting similar kinase families.
-
Staurosporine: A natural product known for its potent but non-selective inhibition of a wide range of kinases.[6][8] It serves as a crucial control for understanding the broad-spectrum activity and potential cytotoxicity of a compound.
Experimental Design & Rationale
The benchmarking process is structured to provide a multi-faceted evaluation of this compound, moving from in vitro enzymatic activity to cellular effects. The experimental workflow is designed to first establish the potency and selectivity of the compound against a panel of purified kinases and then to validate these findings in a more physiologically relevant cellular context.
Caption: Experimental workflow for benchmarking kinase inhibitors.
Methodologies & Protocols
The following protocols are detailed to ensure reproducibility and provide a clear understanding of the experimental setup.
Biochemical Kinase Inhibition Assay (Kinase-Glo® Luminescent Assay)
This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after a kinase reaction. A decrease in ATP corresponds to higher kinase activity, and the inhibition of this process by a compound results in a higher luminescent signal.[9][10]
Protocol:
-
Reagent Preparation: Prepare kinase reaction buffer (40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/ml BSA). Reconstitute Kinase-Glo® Reagent according to the manufacturer's instructions.
-
Compound Dilution: Prepare a 10-point serial dilution of this compound, Sunitinib, and Staurosporine in DMSO, then dilute further in the kinase reaction buffer.
-
Kinase Reaction: In a 96-well plate, add 5 µL of the diluted compound, 10 µL of a kinase/substrate mixture (e.g., VEGFR2/Kemptide), and initiate the reaction by adding 10 µL of 10 µM ATP solution.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Detection: Add 25 µL of Kinase-Glo® Reagent to each well, mix, and incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Measurement: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: Convert luminescence readings to percent inhibition relative to DMSO controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[7]
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[11] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2]
Protocol:
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds for 72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to DMSO-treated control cells and determine the GI50 (concentration for 50% of maximal inhibition of cell growth) from the dose-response curve.
Target Phosphorylation Assay (Western Blot)
This technique is used to detect the phosphorylation status of a specific protein, providing evidence of target engagement by the inhibitor in a cellular context.[1] A decrease in the phosphorylation of a kinase's substrate indicates inhibition of the kinase.
Protocol:
-
Cell Treatment and Lysis: Culture HUVECs to 80% confluency, serum-starve for 12 hours, and then pre-treat with the inhibitors for 2 hours. Stimulate the cells with VEGF (50 ng/mL) for 10 minutes. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20 µg of protein from each sample on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[3] Incubate the membrane with primary antibodies against phospho-VEGFR2 (Tyr1175) and total VEGFR2 overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-VEGFR2 signal to the total VEGFR2 signal.
Results: A Comparative Performance Analysis
The following tables present hypothetical but plausible data based on the known activities of indazole derivatives and the comparator compounds.
Table 1: Biochemical Kinase Inhibition Profile (IC50, nM)
| Kinase Target | This compound (Hypothetical) | Sunitinib[5] | Staurosporine |
| VEGFR2 | 25 | 80 | 6 |
| PDGFRβ | 45 | 2 | 5 |
| c-Kit | 250 | 15 | 10 |
| FLT3 | 400 | 50 | 8 |
| EGFR | >10,000 | >10,000 | 88.1 |
| CDK2 | >10,000 | >10,000 | 3 |
| PKA | >10,000 | >10,000 | 7 |
This data suggests that this compound is a potent inhibitor of VEGFR2 and PDGFRβ with good selectivity against other kinases compared to the broader activity of Sunitinib and the pan-kinase inhibition of Staurosporine.
Table 2: Cellular Activity Profile (GI50, nM)
| Cell Line | This compound (Hypothetical) | Sunitinib | Staurosporine[8] |
| HUVEC (VEGF-driven) | 150 | 39 | 15 |
| A549 (Lung Carcinoma) | >20,000 | 5,400 | 50 |
| K562 (Leukemia) | >20,000 | >10,000 | 30 |
The cellular data corroborates the biochemical findings, showing that the test compound preferentially inhibits the proliferation of endothelial cells driven by VEGFR signaling, while Sunitinib and Staurosporine show broader anti-proliferative effects.
Discussion: Interpreting the Benchmarking Data
The synthesized data positions this compound as a promising and selective inhibitor of key pro-angiogenic receptor tyrosine kinases. The biochemical profiling (Table 1) indicates a potent inhibitory activity against VEGFR2 and PDGFRβ, kinases that are critical drivers of angiogenesis and tumor growth. The selectivity of our test compound is a key differentiator when compared to Sunitinib, which exhibits potent activity against a wider range of kinases including c-Kit and FLT3. This broader profile of Sunitinib, while effective in certain cancers, can also contribute to off-target toxicities. Staurosporine, as expected, demonstrates potent inhibition across a wide array of kinases, confirming its utility as a positive control but highlighting its unsuitability for targeted therapy.[6]
The cellular activity data (Table 2) further strengthens the case for the selective action of this compound. Its preferential inhibition of HUVEC proliferation, a process highly dependent on VEGFR signaling, is consistent with on-target activity. The lack of significant activity against A549 and K562 cell lines, which are not primarily driven by VEGFR/PDGFR signaling, suggests a favorable therapeutic window.
The proposed mechanism of action, inhibition of the VEGFR2 signaling cascade, is a well-validated anti-angiogenic strategy.[4] As depicted in the signaling pathway diagram below, inhibition of VEGFR2 phosphorylation at key sites like Tyr1175 would block downstream signaling through major pathways like PLCγ-MAPK and PI3K-Akt, thereby preventing endothelial cell proliferation, migration, and survival. The Western blot experiment is designed to provide direct evidence of this target engagement within the cell.
Caption: Simplified VEGFR2 signaling pathway and point of inhibition.
Conclusion
This guide outlines a comprehensive strategy for the preclinical benchmarking of this compound. The presented methodologies provide a robust framework for assessing its potency, selectivity, and cellular efficacy in comparison to established kinase inhibitors. The hypothetical data suggests that this novel indazole derivative is a potent and selective inhibitor of VEGFR2 and PDGFRβ, warranting further investigation as a potential anti-angiogenic therapeutic agent. The combination of biochemical and cell-based assays, as detailed in this guide, is essential for building a compelling data package for the continued development of promising new kinase inhibitors.
References
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Safety Operating Guide
Navigating the Disposal of Ethyl 6-chloro-1H-indazole-3-carboxylate: A Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Ethyl 6-chloro-1H-indazole-3-carboxylate, a heterocyclic compound, represents a class of molecules frequently utilized as building blocks in medicinal chemistry. While its synthesis is a step forward in research, its disposal is a critical consideration that ensures the safety of laboratory personnel and the protection of our environment. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Part 1: Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is imperative to establish a safe working environment and utilize appropriate Personal Protective Equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that laboratories develop a Chemical Hygiene Plan (CHP) that outlines procedures for safe chemical handling and disposal.[1][2]
1.1 Personal Protective Equipment (PPE):
Given the potential for skin and eye irritation, as well as unknown toxicological effects, the following PPE is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1 compliant safety glasses with side shields or chemical splash goggles. | Protects against accidental splashes and airborne particles. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact and potential absorption. |
| Body Protection | A flame-resistant lab coat. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge may be necessary if handling large quantities or if there is a risk of aerosolization. | Protects against inhalation of potentially harmful vapors or dust. |
1.2 Engineering Controls:
All handling and preparation for disposal of this compound should be conducted within a certified chemical fume hood.[2] This engineering control is the primary means of minimizing inhalation exposure. The fume hood's face velocity should be regularly monitored to ensure it is functioning correctly.
Part 2: Step-by-Step Disposal Procedure
The disposal of chemical waste is strictly regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3] Laboratories are classified as hazardous waste generators, and as such, must adhere to specific guidelines for waste accumulation, storage, and disposal.[3][4][5]
2.1 Waste Characterization and Segregation:
The first step in proper disposal is to characterize the waste. Based on its structure as a chlorinated organic compound, this compound should be treated as a hazardous waste.
-
Waste Segregation: This waste must be segregated from other waste streams to prevent potentially dangerous reactions. Specifically, it should be kept separate from:
-
Acids and bases[6]
-
Oxidizing agents
-
Aqueous waste
-
2.2 Containerization and Labeling:
Proper containerization and labeling are critical for safe storage and transport.
-
Select an Appropriate Container: Use a clean, dry, and chemically compatible container with a secure screw-top lid. The original container, if in good condition, is an ideal choice.[6] The container should not be filled to more than 90% capacity to allow for expansion.[5]
-
Label the Container: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[4] The label should also include the date the waste was first added to the container and the associated hazards (e.g., "Toxic," "Irritant").
2.3 Accumulation and Storage in a Satellite Accumulation Area (SAA):
Laboratories can accumulate hazardous waste in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the laboratory personnel.[6][7]
-
Storage Conditions: The waste container should be stored in a secondary containment bin to prevent the spread of material in case of a leak. The SAA should be in a well-ventilated area, away from sources of ignition and incompatible materials.[8]
-
Time and Quantity Limits: A laboratory can accumulate up to 55 gallons of a particular hazardous waste stream in an SAA. Once the container is full or has been in the SAA for one year, it must be moved to the central accumulation area within three days.[6]
2.4 Disposal Workflow Diagram:
Caption: Decision workflow for the disposal of this compound.
2.5 Final Disposal:
The final disposal of the hazardous waste must be conducted by a licensed and reputable chemical waste disposal company. This vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and effective disposal method for chlorinated organic compounds is high-temperature incineration, which ensures complete destruction of the molecule.[8]
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate all non-essential personnel from the immediate area and alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office.
-
Control the Spill: If it is safe to do so, prevent the spread of the spill by using absorbent pads or other appropriate spill control materials.
-
Cleanup: For small spills of solid material, carefully sweep up the material and place it in a labeled hazardous waste container.[9] Avoid creating dust. For liquid spills, use an absorbent material to soak up the spill, and then place the contaminated absorbent into the hazardous waste container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water. All materials used for cleanup must also be disposed of as hazardous waste.
Conclusion
The responsible disposal of this compound is not merely a regulatory requirement but a fundamental aspect of good laboratory practice and a commitment to safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure that their groundbreaking work does not come at the cost of their well-being or the health of our planet. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines for detailed instructions.
References
- US Bio-Clean. (n.d.). OSHA Compliance For Laboratories.
- Occupational Safety and Health Administration. (n.d.). Laboratory Safety: OSHA Lab Standard.
- American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
- National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document.
- Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Environmental Marketing Services. (n.d.). Laboratory Chemical Disposal.
- Montclair State University. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual.
- Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 6-chloro-1H-indazole-3-carboxylate
As researchers and drug development professionals, our work with novel chemical entities like Ethyl 6-chloro-1H-indazole-3-carboxylate demands a foundational commitment to safety. This guide provides an in-depth, procedural framework for the safe handling of this compound, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). The recommendations herein are synthesized from safety data for structurally similar indazole derivatives, establishing a robust protocol grounded in established chemical safety principles.
Understanding the Hazard Profile
Core Protective Measures: Engineering and Administrative Controls
Before any discussion of PPE, it is critical to emphasize that PPE is the last line of defense. The primary methods for exposure control are:
-
Engineering Controls : All manipulations of solid this compound that could generate dust must be performed within a certified chemical fume hood.[7] This is the most effective way to minimize inhalation exposure. The facility must also be equipped with easily accessible eyewash stations and safety showers.[4][5]
-
Administrative Controls : Adherence to good laboratory practices is non-negotiable. This includes washing hands thoroughly after handling the compound and before leaving the laboratory, and prohibiting eating, drinking, or smoking in work areas.[8]
Personal Protective Equipment (PPE): A Detailed Breakdown
The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken. The following table summarizes the essential PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended for their broad chemical resistance.[7] Gloves must be inspected for tears or holes before each use and disposed of after handling the compound or upon contamination.[2][8] |
| Eyes | Safety glasses with side shields or goggles | Provides crucial protection against splashes and airborne particles.[7] Standard prescription glasses are not a substitute. All eye protection must be compliant with government standards such as EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5] |
| Face | Face shield | To be used in conjunction with safety glasses or goggles, particularly when there is a significant risk of splashing during procedures like transferring large quantities or preparing solutions.[7][8] |
| Body | Laboratory coat or chemical-resistant suit | A standard laboratory coat is required to protect against incidental skin contact.[7] For larger scale operations or in the event of a significant spill, a complete suit protecting against chemicals should be worn.[8] |
| Respiratory | NIOSH-approved respirator | Required when handling the powder outside of a certified chemical fume hood or if dust generation is unavoidable. The type of respirator (e.g., N95 particulate respirator or a half-mask respirator with appropriate cartridges) should be selected based on a formal risk assessment.[2][7][9] |
Operational Plan: A Step-by-Step Workflow
Adherence to a strict procedural workflow is essential for minimizing exposure and preventing contamination.
Experimental Workflow: PPE and Handling
Caption: PPE Donning, Handling, and Doffing Workflow.
Step-by-Step Methodology
-
Preparation and Engineering Controls : Confirm that the chemical fume hood is functioning correctly. Ensure all necessary handling equipment (spatulas, weigh boats, containers) and waste disposal containers are inside the hood before starting.
-
Donning PPE : Follow the sequence outlined in the diagram above. The principle is to progress from the least "contaminated" items to the most. Gloves are last, ensuring they can be pulled over the cuffs of the lab coat for a complete seal.[9]
-
Handling the Compound :
-
Doffing and Disposal of PPE :
-
The removal of PPE is a critical step to prevent self-contamination. Follow the sequence in the diagram.
-
Gloves are removed first using a proper technique (peeling one off with the other, then sliding a clean finger under the cuff of the remaining glove) to avoid skin contact with the glove's outer surface.[8]
-
Dispose of contaminated gloves and any disposable PPE in a designated, sealed hazardous waste container.[2][8]
-
Wash hands and forearms thoroughly with soap and water after all work is complete.[8]
-
Emergency Procedures in Case of Exposure
Immediate and correct action is vital in the event of an accidental exposure.
-
Inhalation : Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[4][8]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[4][10] Seek immediate medical attention.[8]
-
Eye Contact : Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do. Continue rinsing during transport to the hospital.[8] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Disposal Plan
-
Unused Product : Unused this compound should be treated as hazardous waste and handed over to an authorized disposal company.[8] Do not let the product enter drains.[5][8]
-
Contaminated Materials : All disposable PPE, spill cleanup materials (such as sand or vermiculite), and empty containers must be placed in a closable, labeled container for disposal as hazardous waste.[8] Dispose of contaminated packaging as you would the unused product.[8]
By integrating these robust PPE protocols and handling procedures into your daily laboratory operations, you can effectively mitigate the risks associated with this compound, ensuring a safe environment for discovery.
References
- Aladdin Biochemical Technology Co., Ltd. (2024). Safety Data Sheet for Mthis compound.
- Thermo Fisher Scientific. (2009). Safety Data Sheet for 1H-Indazole-3-carboxylic acid.
- Fisher Scientific. (2010). Safety Data Sheet for 1-Methyl-1H-indazole-3-carboxylic acid.
- Fisher Scientific. (2009). Safety Data Sheet for 1H-Indazole-3-carboxylic acid.
- BenchChem. (2025). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
- Sigma-Aldrich. (2025). Safety Data Sheet for 1,1'-carbonylbis-1H-imidazole.
- CHEMM. Personal Protective Equipment (PPE).
- Oregon OSHA. Personal Protective Equipment: Selecting the Right PPE for Pesticide Use.
- Connor, T. H. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. NIOSH.
- AK Scientific, Inc. Safety Data Sheet for 6-Methyl-1H-indazole-3-carboxylic acid ethyl ester.
- Biosynth. (2024). Safety Data Sheet for 5-tert-Butyl-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid.
- TCI Chemicals. Safety Data Sheet for Indazole-3-carboxylic Acid.
- EHS. (2024). Discover the Various Types of PPE for Optimal Chemical Safety.
- Bistocchi, G. A., et al. (1981). [N1-substituted 1H-indazole-3-ethyl carboxylates and 1H-indazole-3-hydroxamic acids]. Farmaco Sci.
- PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
